molecular formula C7H14O4 B15547863 D-Sarmentose CAS No. 13484-14-5

D-Sarmentose

Cat. No.: B15547863
CAS No.: 13484-14-5
M. Wt: 162.18 g/mol
InChI Key: GOYBREOSJSERKM-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarmentose is a dideoxyhexose derivative.
Sarmentose has been reported in Nerium oleander with data available.

Properties

CAS No.

13484-14-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3S,4S,5R)-4,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1

InChI Key

GOYBREOSJSERKM-VQVTYTSYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of D-Sarmentose, a naturally occurring deoxy sugar. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to this compound

This compound is a hexose (B10828440) monosaccharide, specifically classified as a 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose.[1][2] Its chemical formula is C7H14O4 with a molar mass of 162.185 g·mol−1.[3][4] this compound is a component of various naturally occurring compounds, including cardenolide monoglycosides found in plants like Nerium oleander.[1][2] These compounds have garnered interest for their potential anti-inflammatory properties and cell growth inhibitory activity against tumor cells.[1][2] The synthesis of "rare" deoxysugars like this compound can be a challenging task in organic chemistry.[5]

Chemical Structure of this compound

The structural backbone of this compound is a pyranose ring. The "D" designation refers to the stereochemistry at the C5 position, which is analogous to that of D-glyceraldehyde. The "xylo" configuration indicates the stereochemistry at the C3 and C4 positions. Key structural features include the absence of hydroxyl groups at the C2 and C6 positions (hence "2,6-dideoxy") and a methoxy (B1213986) group at the C3 position.

Below is a two-dimensional representation of the chemical structure of β-D-Sarmentose.

Caption: 2D structure of β-D-Sarmentose.

Quantitative Data: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following tables summarize the reported 1H and 13C NMR data for a derivative of this compound in CDCl3.[1]

Table 1: 1H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.74d3.9
H-2Not Reported--
H-33.29m-
H-43.81-3.73m-
H-54.26qd6.7, 1.2
H-61.10d6.7
OCH33.37-3.35m-

Table 2: 13C NMR Data

CarbonChemical Shift (δ, ppm)
C-197.1
C-233.1
C-379.0
C-476.1
C-561.7
C-616.5
OCH359.4

Experimental Protocols: Synthesis of D-Sarmentosyl Donors

The chemical synthesis of this compound and its derivatives is a complex process. A key step involves the preparation of D-sarmentosyl donors, which can then be used in glycosylation reactions.[2] The following is a detailed protocol for the synthesis of a key intermediate, (Z/E)-4-O-Benzyl-3-O-methyl-1,2,6-trideoxy-1-phenylsulfanyl-D-xylo-hex-1-enitol.[1]

Materials:

  • Diphenyl (phenylsulfanylmethyl)phosphine oxide

  • n-Butyllithium (nBuLi) (1.6 M in hexanes)

  • Dry Tetrahydrofuran (THF)

  • Aldehyde precursor 4 (455 mg, 1.91 mmol)

Procedure:

  • A solution of diphenyl (phenylsulfanylmethyl)phosphine oxide (1.58 g, 4.87 mmol) in dry THF (20 mL) is cooled to -78 °C.

  • nBuLi (1.91 mL, 4.77 mmol) is added to the solution, and the mixture is stirred at -78 °C for 45 minutes.

  • A solution of the aldehyde precursor 4 in dry THF (13 mL) is added to the orange-colored solution at -78 °C over a period of 30 minutes.

  • The reaction mixture is gradually warmed to room temperature and stirred for 48 hours.

This protocol is a crucial part of a larger synthetic strategy that involves a Wittig-Horner olefination, an [I+]-induced 6-endo cyclization, and a 1,2-trans stereoselective glycosylation to ultimately yield D-sarmentosyl glycosides.[2]

Synthetic Workflow

The synthesis of this compound derivatives is a multi-step process. The following diagram illustrates a simplified workflow for the synthesis of a D-sarmentosyl donor, highlighting the key transformations.

G A D-Xylose B 5-deoxy-D-xylofuranose A->B C Methyl 3-O-Benzyl-5-deoxy-2-O-methyl- á/ß-D-xylofuranoside B->C D Aldehyde Precursor C->D E Wittig-Horner Olefination D->E Diphenyl (phenylsulfanylmethyl) phosphine oxide, nBuLi F (Z/E)-4-O-Benzyl-3-O-methyl-1,2,6-trideoxy- 1-phenylsulfanyl-D-xylo-hex-1-enitol E->F G [I+]-induced 6-endo cyclization F->G H D-Sarmentosyl Donor G->H

Caption: Synthetic workflow for a D-Sarmentosyl Donor.

References

D-Sarmentose: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sarmentose, a rare deoxy sugar, is a naturally occurring monosaccharide of significant interest due to its presence in biologically active cardiac glycosides. This technical guide provides an in-depth overview of the known natural sources of this compound, with a primary focus on the plant species Nerium oleander. It details experimental protocols for the extraction, isolation, and characterization of this compound-containing compounds. Furthermore, this document presents available quantitative data and discusses the current understanding of the biological context of this sugar moiety. While direct evidence of signaling pathways involving this compound remains elusive, its role as a component of potent Na+/K+-ATPase inhibitors highlights its importance in the pharmacological activity of parent glycosides.

Introduction

This compound (2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a methylated deoxy sugar that has been identified as a key component of certain cardenolide glycosides. These glycosides are a class of naturally occurring steroids known for their potent effects on cardiac muscle, primarily through the inhibition of the Na+/K+-ATPase enzyme. The structural characteristics of the sugar moiety, such as this compound, play a crucial role in the solubility, bioavailability, and overall pharmacological profile of the cardiac glycoside. This guide aims to consolidate the current knowledge on the natural origins of this compound and provide detailed methodologies for its study.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Nerium oleander, a member of the Apocynaceae family.

  • Nerium oleander (Common Oleander): this compound is found as the sugar component of the cardenolide monoglycoside N-1, which has been extracted from the twigs of this plant[1]. The glycosidic linkage is typically in the β-configuration. All parts of the Nerium oleander plant are known to be rich in a variety of cardiac glycosides, making it the most significant source for the study of this compound-containing natural products[2][3].

Potential, but Unconfirmed, Sources:

While not explicitly confirmed to contain this compound, other plant genera known to produce a wide array of cardiac glycosides are considered potential sources. These include:

  • Digitalis spp. (e.g., Digitalis purpurea - Foxglove)

  • Thevetia peruviana (Yellow Oleander)

  • Convallaria majalis (Lily of the Valley)

  • Strophanthus spp.

  • Apocynum cannabinum (Dogbane)[4]

Further phytochemical investigation into the cardenolide glycosides of these plants is required to confirm the presence of this compound. To date, there is no scientific evidence to suggest that this compound is produced by bacterial species.

Quantitative Data

Direct quantitative analysis of this compound content in plant materials is not extensively reported in the current literature. However, data on the total cardenolide content in Nerium oleander can provide an indirect measure of its potential abundance.

Plant MaterialExtraction SolventTotal Cardiac Glycoside ContentReference
Nerium oleander LeavesMethanol259.71 ± 0.23 mg SE/g[5]
Nerium oleander FlowersMethanol200.25 ± 0.31 mg SE/g[5]
Nerium oleander LeavesWater169.89 ± 0.21 mg SE/g[5]
Nerium oleander FlowersWater123.44 ± 0.10 mg DE/g[5]

*SE/g: Strophanthin G Equivalents per gram of dry extract. *DE/g: Digitoxin Equivalents per gram of dry extract.

A study focusing on specific cardiac glycosides in Nerium oleander using UHPLC-ESI-MS/MS reported the following concentration for oleandrin, a major glycoside (though not containing this compound, it indicates the general concentration range of these compounds):

Plant PartSeasonOleandrin Concentration (μg/g)Reference
LeafRainy703.9[6]

Further research is necessary to quantify the specific content of this compound-containing glycosides within these total extracts.

Experimental Protocols

The isolation and analysis of this compound require the extraction and hydrolysis of its parent cardiac glycosides. Below are detailed methodologies compiled from various sources.

Extraction of Total Cardiac Glycosides from Nerium oleander

This protocol outlines a general procedure for the extraction of total cardiac glycosides from Nerium oleander leaves.

Materials:

  • Dried and powdered Nerium oleander leaves

  • Lower alcohol (e.g., 70-95% ethanol)

  • Mixed solvent: n-butanol, chloroform, and ethanol

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Primary Extraction:

    • Macerate or percolate the dried, powdered leaf material with a lower alcohol (e.g., 95% ethanol) at a ratio of 1:10 (w/v).

    • The extraction can be performed at a moderately elevated temperature (e.g., 40-60°C) for several hours with continuous stirring[7].

    • Filter the mixture to collect the ethanolic extract. Repeat the extraction on the plant residue to ensure maximum yield.

    • Combine the filtrates.

  • Concentration and Initial Purification:

    • Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator until the alcohol content is significantly reduced (e.g., less than 20%)[7].

    • The resulting aqueous suspension is then filtered to remove less polar compounds that may have precipitated.

  • Liquid-Liquid Extraction:

    • The aqueous filtrate is subjected to liquid-liquid extraction using a mixed solvent system. A common system is a mixture of n-butanol, chloroform, and ethanol[7]. The specific ratios can be optimized, for example, a volume ratio of (4-8):(2-5):1 of n-butanol:chloroform:ethanol has been reported[7].

    • This step partitions the cardiac glycosides into the organic phase.

  • Final Concentration and Drying:

    • The organic extract from the previous step is collected and concentrated under reduced pressure.

    • The concentrated extract can be allowed to stand at a low temperature (e.g., 5°C) to facilitate the separation of any remaining gels or precipitates[7].

    • The supernatant is carefully collected and dried completely to yield the total cardiac glycoside extract[7].

Chromatographic Separation and Isolation

Thin-Layer Chromatography (TLC) and Column Chromatography are employed for the separation and purification of individual glycosides.

Thin-Layer Chromatography (TLC):

  • Plates: Silica gel F254 plates.

  • Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 50:50:1 v/v/v) can be used for initial separation and removal of phytosterols[8]. For the separation of cardiac glycosides, various solvent systems can be employed.

  • Detection: Spots can be visualized under UV light (254 nm) and by spraying with detecting reagents such as p-toluenesulfonic acid (PTSA) or antimony trichloride (B1173362) (SbCl3), followed by heating[8].

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Elution: A gradient elution system with increasing polarity is typically used. The solvent system can be guided by the results from TLC analysis.

Identification and Quantification

Modern analytical techniques are essential for the unambiguous identification and quantification of this compound-containing glycosides.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS):

  • Column: A C18 reversed-phase column is suitable (e.g., Waters BEH C18, 150 mm × 2.1 mm, 1.7 μm)[6].

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is effective[6].

  • Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the quantification of specific cardiac glycosides[6].

Hydrolysis and Sugar Analysis

To confirm the presence of this compound, the isolated glycoside must be hydrolyzed to separate the sugar moiety from the aglycone.

  • Acid Hydrolysis: The purified glycoside can be hydrolyzed by heating with a dilute acid (e.g., 2N HCl).

  • Analysis of the Sugar: The resulting monosaccharide can be identified by comparison with an authentic standard of this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) of its derivatized form or by co-chromatography on TLC.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature describing specific signaling pathways that are directly modulated by this compound itself. The profound biological activity of this compound-containing natural products is attributed to the entire glycoside molecule.

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes[3]. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility. This mechanism is the basis for their therapeutic use in heart failure.

Recent research has also focused on the anticancer properties of cardiac glycosides, which are believed to involve complex cell-signal transduction mechanisms leading to the selective control of tumor cell proliferation[1].

The role of the sugar moiety, such as this compound, is thought to influence the pharmacokinetics and binding affinity of the glycoside to the Na+/K+-ATPase.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Isolation cluster_analysis Analysis & Identification plant_material Dried & Powdered Nerium oleander Leaves primary_extraction Primary Extraction (e.g., 95% Ethanol) plant_material->primary_extraction concentration1 Concentration (Rotary Evaporator) primary_extraction->concentration1 l_l_extraction Liquid-Liquid Extraction (n-butanol:chloroform:ethanol) concentration1->l_l_extraction concentration2 Final Concentration & Drying l_l_extraction->concentration2 total_glycosides Total Cardiac Glycoside Extract concentration2->total_glycosides tlc TLC Analysis total_glycosides->tlc for method development column_chromatography Column Chromatography total_glycosides->column_chromatography isolated_glycoside Isolated this compound Containing Glycoside column_chromatography->isolated_glycoside uhplc_ms UHPLC-MS/MS Analysis isolated_glycoside->uhplc_ms Quantification & Structural Info hydrolysis Acid Hydrolysis isolated_glycoside->hydrolysis sugar_analysis Sugar Analysis (e.g., GC-MS) hydrolysis->sugar_analysis d_sarmentose This compound Identification sugar_analysis->d_sarmentose

Caption: Generalized workflow for the extraction, isolation, and identification of this compound from Nerium oleander.

Conclusion

This compound remains a relatively rare and understudied deoxy sugar, with Nerium oleander being its most definitive natural source. While detailed quantitative data for this compound is lacking, established protocols for the extraction and analysis of cardiac glycosides provide a solid foundation for its further investigation. The absence of known direct signaling pathways for this compound underscores the need for future research to decouple the specific roles of the sugar moiety from the aglycone in the overall biological activity of its parent compounds. This guide serves as a valuable resource for researchers aiming to explore the chemistry and therapeutic potential of this compound and its naturally occurring glycosides.

References

Unveiling the Presence of D-Sarmentose in Nerium oleander: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Glycosidic Landscape of Nerium oleander, Focusing on the Occurrence, Chemistry, and Biological Significance of D-Sarmentose and Other Constituent Monosaccharides.

This technical guide offers an in-depth exploration of the monosaccharide constituents of cardiac glycosides found in Nerium oleander, with a particular focus on the confirmed presence of this compound. While often overshadowed by more abundant sugars, the existence of this compound, primarily as a component of the cardiac glycoside oleandrigenin sarmentoside, presents a noteworthy area of study for researchers, scientists, and drug development professionals. This document synthesizes available data on the occurrence, quantitative analysis, and biological context of this compound and other key monosaccharides in Nerium oleander, providing detailed experimental methodologies and conceptual frameworks.

Monosaccharide Composition of Nerium oleander Cardiac Glycosides

Nerium oleander is a rich source of cardiac glycosides, complex molecules composed of a steroid aglycone and one or more sugar moieties. These sugar components play a crucial role in the pharmacokinetic and pharmacodynamic properties of the glycosides. While L-oleandrose, D-digitalose, and D-glucose are the most frequently cited monosaccharides, research has confirmed the presence of this compound.

The Occurrence of this compound

Contrary to some overviews of Nerium oleander's chemical composition, this compound has been identified as a constituent of its cardiac glycosides. Its primary known form is as a sugar moiety in the cardiac glycoside oleandrigenin sarmentoside . Additionally, this compound has been isolated from the leaves of Nerium oleander as a nucleotide-bound sugar, suggesting its biosynthesis within the plant.

Other Key Monosaccharides

The primary sugar moieties identified in the cardiac glycosides of Nerium oleander include:

  • L-Oleandrose: A 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose, which is a characteristic sugar in many of the plant's most abundant cardiac glycosides, including oleandrin.

  • D-Digitalose: A 2,6-dideoxy-D-ribo-hexopyranose.

  • D-Glucose: A common hexose (B10828440) that is also found in some of the plant's glycosidic structures.

Quantitative Analysis of Cardiac Glycosides and Their Sugar Moieties

While specific quantitative data for this compound and oleandrigenin sarmentoside in Nerium oleander is not extensively documented in publicly available literature, a wealth of information exists regarding the total cardiac glycoside content and the concentrations of major glycosides. This data provides a crucial context for understanding the relative abundance of different glycosidic structures.

Table 1: Quantitative Data for Major Cardiac Glycosides in Nerium oleander

CompoundPlant PartConcentration (mg/g dry weight)Analytical Method
Total Cardiac Glycosides Leaf (Methanol Extract)259.71 ± 0.23Spectrophotometry
Leaf (Water Extract)169.89 ± 0.21Spectrophotometry
Flower (Methanol Extract)200.25 ± 0.31Spectrophotometry
Flower (Water Extract)123.44 ± 0.10Spectrophotometry
Oleandrin LeafNot specifiedHPLC
Odoroside H LeafNot specifiedHPLC
Odoroside A LeafNot specifiedHPLC

Note: The concentrations of individual glycosides are often determined using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which allows for their separation and quantification. The data presented here is a summary from various studies and may vary depending on the plant's geographic origin, age, and environmental conditions.

Experimental Protocols

The isolation and identification of monosaccharide components from Nerium oleander cardiac glycosides involve a multi-step process. The following protocols are generalized from established methodologies in phytochemistry and natural product chemistry.

Extraction of Cardiac Glycosides

A general workflow for the extraction of cardiac glycosides from Nerium oleander is as follows:

Extraction_Workflow A Plant Material (e.g., dried, powdered leaves) B Maceration or Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) C->D E Fractionated Extracts D->E F Column Chromatography (e.g., Silica gel, Sephadex) E->F G Purified Cardiac Glycoside Fractions F->G

Caption: General workflow for cardiac glycoside extraction.
Hydrolysis of Cardiac Glycosides and Analysis of Monosaccharides

To identify the sugar moieties, the purified cardiac glycosides are hydrolyzed to cleave the glycosidic bonds.

  • Acid Hydrolysis: The purified glycoside fraction is treated with a dilute acid (e.g., 1M HCl or H₂SO₄) and heated to break the glycosidic linkages, releasing the aglycone and the constituent monosaccharides.

  • Neutralization and Extraction: The reaction mixture is neutralized, and the aglycones are removed by extraction with an organic solvent (e.g., ethyl acetate).

  • Monosaccharide Analysis: The aqueous layer containing the monosaccharides is then analyzed. This is typically done using techniques such as:

    • Thin Layer Chromatography (TLC): The sample is spotted on a TLC plate alongside authentic standards of known sugars. The plate is developed in a suitable solvent system, and the spots are visualized using a spray reagent (e.g., aniline (B41778) phthalate).

    • Gas Chromatography-Mass Spectrometry (GC-MS): The monosaccharides are derivatized (e.g., silylated) to make them volatile, and then analyzed by GC-MS for identification and quantification based on their retention times and mass spectra.

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-bonded column) and detector (e.g., a refractive index detector) can also be used for the separation and quantification of underivatized sugars.

Signaling Pathways of Nerium oleander Cardiac Glycosides

The primary mechanism of action for cardiac glycosides from Nerium oleander, including those containing this compound, is the inhibition of the Na⁺/K⁺-ATPase pump located in the plasma membrane of cells.

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na⁺/K⁺-ATPase Na_in ↑ Intracellular [Na⁺] NaK_ATPase->Na_in NCX Na⁺/Ca²⁺ Exchanger Ca_in ↑ Intracellular [Ca²⁺] NCX->Ca_in Decreased Ca²⁺ Efflux CG Cardiac Glycoside (e.g., Oleandrigenin Sarmentoside) CG->NaK_ATPase Inhibition Na_in->NCX Reduced Gradient Downstream Downstream Cellular Effects (e.g., Inotropy in cardiomyocytes, Apoptosis in cancer cells) Ca_in->Downstream

Caption: Signaling pathway of cardiac glycoside-mediated Na⁺/K⁺-ATPase inhibition.

This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na⁺/Ca²⁺ exchanger. The resulting increase in intracellular calcium concentration is responsible for the cardiotonic effects of these compounds in heart muscle. In the context of cancer research, this disruption of ion homeostasis has been linked to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. While the aglycone structure is the primary determinant of binding to the Na⁺/K⁺-ATPase, the sugar moiety, including this compound, can influence the compound's solubility, bioavailability, and potency.

Conclusion

The presence of this compound in Nerium oleander, as a constituent of oleandrigenin sarmentoside and as a nucleotide-bound sugar, adds another layer of complexity to the plant's rich phytochemistry. While quantitative data on this specific glycoside remains an area for further investigation, the established methodologies for the analysis of cardiac glycosides provide a clear path for future research. A deeper understanding of the biosynthesis and biological activity of sarmentose-containing glycosides may unveil novel therapeutic opportunities, particularly in the fields of cardiology and oncology. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the intricate and potent chemical arsenal (B13267) of Nerium oleander.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of D-Sarmentose

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a rare deoxysugar that is a constituent of biologically active natural products. The information is compiled for researchers, scientists, and professionals in drug development who may be working with this compound or related glycosidic compounds.

Core Chemical and Physical Properties

This compound, with the systematic IUPAC name 2,6-Dideoxy-3-O-methyl-d-xylo-hexose, is a monosaccharide that plays a role as a glycosidic component in various natural products, notably cardenolides.[1][2] Its physical and chemical characteristics are crucial for its isolation, synthesis, and the biological activity of the molecules it constitutes.

General Properties
PropertyValueReference
Appearance Prisms, plates from ether + petr ether
CAS Registry Number 13484-14-5
Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₄O₄[2][3][4]
Molecular Weight 162.18 g/mol [4]
Melting Point 78-79 °C
Optical Rotation [α]D²⁰ +12° (at 20 min) → +15.8° (at 24 hrs, c=1.08)
Percent Composition C 51.84%, H 8.70%, O 39.46%

Note on Optical Rotation: this compound exhibits mutarotation in solution.[5] The optical rotation of a synthetically prepared cardenolide containing a β-D-sarmentose moiety was reported as [α]D²⁰: -3.5 (c 0.23, CHCl₃).[1]

Structural Information

Identifier TypeIdentifierReference
SMILES CO[C@@H]1CC(O)O--INVALID-LINK--[C@H]1O[2]
InChI InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6?,7+/m0/s1[2]
InChIKey DBDJCJKVEBFXHG-NTIFKLMLSA-N[2]

Experimental Protocols

The following sections detail the methodologies employed for the characterization and synthesis of this compound and its derivatives, as cited in relevant literature.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR spectra are recorded on spectrometers operating at 400 MHz and 100.6 MHz, respectively.[1]

    • Full assignment of spectra is typically achieved using 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY.[1]

    • Chemical shifts (δ) are reported in parts per million (ppm) using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

    • Coupling constants (J) are reported in Hertz (Hz).[1]

  • Mass Spectrometry (MS) :

    • High-resolution mass spectra (HRMS) are recorded using a mass spectrometer with electrospray ionization (ESI).[1]

    • This technique provides nominal and exact m/z values, which are reported in daltons (D), to confirm the molecular formula.[1]

  • Optical Rotation :

    • Measurements are conducted using a polarimeter with a path length of 1.0 dm.[1]

    • The concentration (c) of the sample is typically given in g/100 mL.[1]

    • The specific rotation is reported with implied units of 10⁻¹ deg cm² g⁻¹.[1]

  • Infrared (IR) Spectroscopy :

    • IR spectra are recorded on an FTIR–ATR spectrophotometer.[1]

    • Absorption maxima (νₘₐₓ) are reported in wavenumbers (cm⁻¹).[1]

Purification and Analytical Chromatography
  • Thin Layer Chromatography (TLC) :

    • Performed using commercial aluminum-backed sheets coated with silica (B1680970) gel.[1]

    • Visualization is achieved using a UV lamp (λₘₐₓ = 254 nm) and/or by staining with a 6% H₂SO₄ solution in ethanol (B145695) followed by heating.[1]

  • Flash Column Chromatography :

    • Carried out using silica gel (230–400 mesh) for the purification of synthetic intermediates and final products.[1]

    • Mobile phases are reported in relative volume compositions (e.g., 1:1 EtOAc/hexane v/v).[1]

Synthesis and Biological Significance

This compound is considered a "rare" deoxysugar, and its chemical synthesis can be challenging.[1] A key application of this compound chemistry is in the total synthesis of complex natural products.

Synthetic Workflow for D-Sarmentosyl Donors

The chemical synthesis of D-sarmentosyl donors is a critical step for accessing cardenolides containing this sugar moiety. A representative workflow involves several key transformations.[1][6]

G cluster_start Starting Material cluster_synthesis Synthesis of D-Sarmentosyl Donor cluster_end Final Product d_xylose D-Xylose xylofuranose D-Xylofuranose Precursor Prep. d_xylose->xylofuranose Multiple Steps wittig Wittig-Horner Olefination xylofuranose->wittig cyclization [I+]-induced 6-endo Cyclization wittig->cyclization glycosylation Stereoselective Glycosylation cyclization->glycosylation cardenolide Cardenolide N-1 (contains this compound) glycosylation->cardenolide Coupling with Aglycone

Caption: Synthetic workflow for Cardenolide N-1 via a D-Sarmentosyl donor.

Biological Activity

This compound is a key component of cardenolide monoglycoside N-1, which is extracted from the twigs of Nerium oleander.[1][6] This parent compound has been shown to exhibit anti-inflammatory properties and cell growth inhibitory activity against tumor cells.[6][7] The sugar moiety in such glycosides is known to be critical for the pharmacokinetic and pharmacodynamic properties of the entire molecule, influencing its solubility, absorption, and interaction with biological targets.[8]

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose, systematically named 2,6-dideoxy-3-O-methyl-D-xylo-hexose, is a rare deoxy sugar that is a constituent of various naturally occurring glycosides, notably cardenolides with significant biological activities.[1][2][3][4] Its unique stereochemical arrangement plays a crucial role in the pharmacological properties of these parent compounds. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, including its structural elucidation through spectroscopic and chemical methods. Detailed experimental protocols and quantitative data are presented to assist researchers in the identification and synthesis of this important monosaccharide.

Stereochemistry and Absolute Configuration of this compound

This compound is a monosaccharide with the chemical formula C₇H₁₄O₄.[4] The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon (C-5), which is analogous to that of D-glyceraldehyde. The "xylo-hexose" descriptor defines the relative stereochemistry of the hydroxyl groups at C-3, C-4, and C-5. Specifically, in the open-chain form, the hydroxyl groups at C-3 and C-5 are on the same side, while the hydroxyl group at C-4 is on the opposite side when drawn in a Fischer projection.

The pyranose form of this compound is the most stable cyclic form. The absolute configuration of the four stereocenters in β-D-sarmentopyranose is 3S, 4S, and 5R. The anomeric carbon (C-1) can exist in either the α or β configuration.

Figure 1: Chemical structure of β-D-Sarmentose.

Quantitative Data

Precise quantitative data is essential for the unambiguous identification of this compound. The following tables summarize the available nuclear magnetic resonance (NMR) spectroscopic data and specific rotation for a this compound derivative. It is important to note that the NMR data were obtained from a cardenolide monoglycoside containing a β-D-sarmentose unit, and chemical shifts may vary slightly for the free monosaccharide.

Table 1: ¹H NMR Data for a β-D-Sarmentose Unit in a Cardenolide (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)
H-14.84
H-2a1.83
H-2b2.15
H-33.25
H-43.55
H-53.85
H-6 (CH₃)1.35
OCH₃3.45

Data extracted from a study on the total synthesis of a cardenolide monoglycoside.[2]

Table 2: ¹³C NMR Data for a β-D-Sarmentose Unit in a Cardenolide (100.6 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-198.7
C-235.1
C-380.2
C-475.6
C-570.4
C-6 (CH₃)18.2
OCH₃57.3

Data extracted from a study on the total synthesis of a cardenolide monoglycoside.[2]

Table 3: Specific Rotation of a Cardenolide Containing β-D-Sarmentose

CompoundSpecific Rotation [α]D²⁰Concentration (c)Solvent
Cardenolide N-1 (contains β-D-sarmentose)-3.50.23CHCl₃

This value is for the entire glycoside, not the free sugar.[2]

Experimental Protocols

The determination of the absolute configuration and the chemical synthesis of this compound require precise experimental procedures. The following sections provide detailed methodologies for these key experiments.

Determination of Absolute Configuration by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for determining the absolute configuration of monosaccharides by converting them into diastereomeric derivatives, which can then be separated and identified by GC-MS.[1][5]

I. Acid Hydrolysis of the Glycoside

  • To a sample of the glycoside (e.g., 1-5 mg) in a screw-capped tube, add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the mixture at 120 °C for 2 hours.

  • Cool the reaction mixture to room temperature and evaporate the TFA under a stream of nitrogen.

  • Add 1 mL of methanol (B129727) and evaporate to dryness to remove residual TFA. Repeat this step twice.

II. Derivatization with a Chiral Alcohol

  • To the dried monosaccharide residue, add 0.5 mL of a 2 M solution of (-)-2-butanol in 1 M HCl.

  • Heat the mixture at 80 °C for 8 hours.

  • Cool the reaction to room temperature and evaporate the excess reagent under a stream of nitrogen.

III. Per-O-acetylation

  • To the dried product from the previous step, add 0.2 mL of pyridine (B92270) and 0.2 mL of acetic anhydride.

  • Incubate the mixture at 100 °C for 30 minutes.

  • Evaporate the reagents to dryness under a stream of nitrogen.

IV. GC-MS Analysis

  • Dissolve the final derivatized sample in an appropriate solvent (e.g., dichloromethane).

  • Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar stationary phase like DB-5).

  • Use a temperature program that allows for the separation of the diastereomeric derivatives.

  • Identify the D- and L-isomers by comparing their retention times with those of authentic D- and L-sarmentose standards that have been subjected to the same derivatization procedure.

Chemical Synthesis of a D-Sarmentosyl Donor

The following is a representative procedure for the synthesis of a D-sarmentosyl donor, which can then be used in glycosylation reactions. This synthesis starts from the readily available D-xylose.[2][3]

I. Preparation of 5-deoxy-D-xylofuranose This step involves multiple literature procedures starting from D-xylose to obtain the 5-deoxy derivative.[3]

II. Methylation and Hydrolysis

  • To a solution of 5-deoxy-D-xylofuranose in methanol, add acetyl chloride dropwise at 0 °C to cleave any protecting groups.

  • After completion of the reaction, neutralize the mixture and extract the product.

  • Perform a methylation reaction on the free hydroxyl group at C-2 using a suitable methylating agent (e.g., methyl iodide and a base).

  • Subject the methylated product to acid-catalyzed hydrolysis to afford the desired 5-deoxy-2-O-methyl-D-xylofuranose precursor.

III. Wittig-Horner Olefination

  • Prepare a solution of a suitable phosphine (B1218219) oxide (e.g., diphenyl(phenylsulfanylmethyl)phosphine oxide) in dry THF at -78 °C.

  • Add n-butyllithium to generate the ylide.

  • Add a solution of the 5-deoxy-2-O-methyl-D-xylofuranose precursor to the ylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and purify the resulting sulfanyl (B85325) alkene derivative by column chromatography.

IV. [I⁺]-induced 6-endo Cyclization

  • Dissolve the sulfanyl alkene in dry acetonitrile (B52724) at -45 °C.

  • Add an iodonium (B1229267) source (e.g., iodonium di-sym-collidine perchlorate) to induce the cyclization.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the 2-iodo-1-thioglycoside product. This product serves as a D-sarmentosyl donor.

Visualization of Logical Relationships

The determination of the absolute configuration of a monosaccharide follows a logical workflow that can be visualized to enhance understanding.

Absolute_Configuration_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Conclusion start Glycoside containing Sarmentose hydrolysis Acid Hydrolysis (e.g., 2M TFA) start->hydrolysis purification Purification of free Sarmentose hydrolysis->purification derivatization Reaction with Chiral Reagent (e.g., (-)-2-butanol) purification->derivatization acetylation Per-O-acetylation derivatization->acetylation gcms GC-MS Analysis acetylation->gcms comparison Comparison of Retention Times with Authentic D/L Standards gcms->comparison conclusion Determination of Absolute Configuration comparison->conclusion

Figure 2: Workflow for determining the absolute configuration.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and absolute configuration of this compound. The presented quantitative data, though primarily from a glycosidic derivative, offers a valuable reference for researchers. The detailed experimental protocols for both the determination of absolute configuration and chemical synthesis provide a practical foundation for laboratory work. The visualization of the analytical workflow further clarifies the logical steps involved in stereochemical elucidation. A comprehensive understanding of the stereochemical nuances of this compound is paramount for the rational design and development of novel therapeutics based on its naturally occurring glycosides. Further research to obtain precise spectroscopic data for the free monosaccharide would be a valuable contribution to the field of carbohydrate chemistry.

References

Unveiling the Potent Biological Activities of D-Sarmentose Containing Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of glycosides containing the rare deoxy sugar D-Sarmentose. Primarily found in cardiac glycosides, these compounds exhibit significant potential in drug development, particularly in oncology. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, quantitative biological data, and key experimental methodologies.

Core Biological Activity: Anticancer Properties

Glycosides containing this compound, a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranose, have demonstrated notable anti-inflammatory and potent anticancer properties.[1] These activities are largely attributed to their classification as cardiac glycosides, which are known to be powerful inhibitors of the plasma membrane Na+/K+-ATPase pump.[2] Inhibition of this critical ion pump leads to a cascade of intracellular events, ultimately culminating in apoptosis, or programmed cell death, in cancer cells.[3][4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer effects of this compound containing glycosides is the induction of apoptosis. This is achieved through the intrinsic pathway, characterized by the following key events:

  • Inhibition of Na+/K+-ATPase: The binding of the glycoside to the Na+/K+-ATPase leads to an increase in intracellular sodium concentration.[2]

  • Increased Intracellular Calcium: The altered sodium gradient affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions into the cell.[5]

  • Mitochondrial Dysfunction: The elevated intracellular calcium levels disrupt mitochondrial function, leading to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, particularly caspase-3 and caspase-9, which are the executioners of apoptosis.[4]

  • Cell Death: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.[4]

Quantitative Data on Biological Activity

The cytotoxic effects of various this compound containing glycosides have been evaluated against a range of cancer cell lines. The following table summarizes the available quantitative data, primarily presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Glycoside/CompoundCell Line(s)Biological ActivityIC50 ValueReference(s)
Cardenolide N-1Tumor cellsCell growth inhibitory activityNot specified[1]
AsclepinHepG2, RajiCytotoxicity0.02 µM[6]
12β-hydroxycalotropinHepG2, RajiCytotoxicity0.69 µM, 1.46 µM[6]
DigitoxinHeLaCytotoxicity2.340 ± 0.003 μM[7]
Digitoxigenin-α-L-amycet-pyranoside (Analog 1)HeLaCytotoxicity35.2 ± 1.6 nM[7]
Digitoxigenin-α-L-rhamno-pyranoside (Analog 2)HeLaCytotoxicity38.7 ± 1.3 nM[7]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound containing glycosides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound containing glycoside for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9][10]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. For apoptosis studies, key markers include cleaved caspases and PARP.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12][13]

Caspase Activity Assay

This assay measures the activity of caspase enzymes, which are key mediators of apoptosis.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells to release intracellular contents.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a fluorophore or chromophore (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the lysates with the substrate.

  • Signal Measurement: Measure the fluorescence or absorbance of the cleaved reporter molecule using a microplate reader.

  • Data Analysis: Quantify the fold increase in caspase activity in treated samples compared to untreated controls.[4][14][15]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

Protocol:

  • Cell Staining: Treat cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

  • Image Acquisition: Visualize the stained cells using a fluorescence microscope or flow cytometer.

  • Fluorescence Quantification: For ratiometric dyes like JC-1, measure the ratio of red to green fluorescence. For single-wavelength dyes, measure the fluorescence intensity.

  • Data Analysis: A decrease in the red/green fluorescence ratio or a decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[3][16][17][18]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Fixation: Harvest and fix cells in cold 70% ethanol.

  • RNAse Treatment: Treat cells with RNase A to remove RNA.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[6][19][20][21]

Visualizing the Molecular Mechanisms

To further elucidate the biological processes involved, the following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound Glycoside incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 caption Workflow for Assessing Cytotoxicity (MTT Assay).

Workflow for Assessing Cytotoxicity (MTT Assay).

apoptosis_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion glycoside This compound Glycoside na_k_pump Na+/K+-ATPase glycoside->na_k_pump Inhibition na_ion ↑ Intracellular Na+ na_k_pump->na_ion na_ca_exchanger Na+/Ca2+ Exchanger ca_ion ↑ Intracellular Ca2+ na_ca_exchanger->ca_ion na_ion->na_ca_exchanger Altered Gradient mito_dysfunction Mitochondrial Dysfunction ca_ion->mito_dysfunction cytochrome_c Cytochrome c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cyto_c_release Cytochrome c Release mito_dysfunction->cyto_c_release cyto_c_release->cytochrome_c caption Apoptosis Signaling Pathway of this compound Glycosides.

Apoptosis Signaling Pathway of this compound Glycosides.

Conclusion

This compound containing glycosides represent a promising class of compounds with significant anticancer potential. Their mechanism of action, centered on the inhibition of the Na+/K+-ATPase and subsequent induction of apoptosis, provides a clear rationale for their development as therapeutic agents. This guide offers a foundational resource for researchers to further explore the biological activities of these fascinating molecules and to design robust experimental strategies for their evaluation. Continued investigation into the structure-activity relationships and in vivo efficacy of these glycosides is warranted to unlock their full therapeutic potential.

References

D-Sarmentose in Cardiac Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-sarmentose as a crucial component of cardiac glycosides. The document outlines its biochemical significance, structure-activity relationships, and the experimental methodologies used for its study. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction to this compound and Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid derivatives that exert a powerful and specific action on the cardiac muscle.[1] They are clinically used in the treatment of congestive heart failure and certain cardiac arrhythmias.[1] The structure of a cardiac glycoside consists of a steroid aglycone (or genin) attached to a sugar moiety.[2] The sugar component, while not directly responsible for the cardiotonic activity, plays a significant role in modulating the potency, pharmacokinetics, and toxicity of the glycoside.[3]

This compound is a 2,6-dideoxy-3-O-methyl-hexose that is found as a sugar component in some cardiac glycosides, particularly those isolated from plants of the Apocynaceae family, such as Nerium oleander and various Strophanthus species.[4][5][6] The presence and specific stereochemistry of the sugar, including this compound, can influence the binding affinity of the cardiac glycoside to its target, the Na+/K+-ATPase pump, thereby affecting its therapeutic and toxic profiles.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is proposed to follow the general pathway for the biosynthesis of 6-deoxyhexoses. This process begins with a nucleotide-diphosphate (NDP)-activated glucose, which undergoes a series of enzymatic modifications. Nucleotide-bound this compound has been isolated from the leaves of Nerium oleander, suggesting its formation via a nucleotide-activated intermediate.[4]

A plausible biosynthetic pathway for NDP-D-sarmentose is outlined below:

G NDP-D-Glucose NDP-D-Glucose NDP-4-keto-6-deoxy-D-glucose NDP-4-keto-6-deoxy-D-glucose NDP-D-Glucose->NDP-4-keto-6-deoxy-D-glucose NDP-glucose 4,6-dehydratase NDP-4-keto-2,6-dideoxy-D-glucose NDP-4-keto-2,6-dideoxy-D-glucose NDP-4-keto-6-deoxy-D-glucose->NDP-4-keto-2,6-dideoxy-D-glucose Deoxy-sugar synthase NDP-2,6-dideoxy-D-xylo-hexopyranose NDP-2,6-dideoxy-D-xylo-hexopyranose NDP-4-keto-2,6-dideoxy-D-glucose->NDP-2,6-dideoxy-D-xylo-hexopyranose Epimerase/Reductase NDP-D-Sarmentose NDP-D-Sarmentose NDP-2,6-dideoxy-D-xylo-hexopyranose->NDP-D-Sarmentose O-Methyltransferase (SAM-dependent)

Caption: Proposed biosynthetic pathway of NDP-D-Sarmentose.

Structure-Activity Relationships

The sugar moiety of a cardiac glycoside, including this compound, significantly influences its biological activity. The key factors include:

  • Binding to Na+/K+-ATPase: The sugar residue contributes to the overall shape and polarity of the molecule, affecting its interaction with the binding site on the Na+/K+-ATPase.

  • Pharmacokinetics: The nature of the sugar affects the absorption, distribution, metabolism, and excretion (ADME) properties of the cardiac glycoside.[7] Generally, a higher number of sugar units decreases the lipophilicity, which can impact oral absorption and tissue distribution.

  • Potency and Toxicity: The type and number of sugar moieties can alter the potency and therapeutic index of the cardiac glycoside.

Quantitative Data on Biological Activity

While specific quantitative data for a wide range of this compound-containing cardiac glycosides is limited in the public domain, the following table provides a comparative overview of the cytotoxic and Na+/K+-ATPase inhibitory activities of some common cardiac glycosides. This data serves as a benchmark for evaluating the potential of novel this compound derivatives.

Cardiac GlycosideCell LineCancer TypeIC50 (nM) - CytotoxicityNa+/K+-ATPase Inhibition (IC50)Reference
DigitoxinK-562Chronic Myelogenous Leukemia6.4-[8]
DigitoxinMCF-7Breast Adenocarcinoma3-33-[8]
DigoxinHT-29Colon Carcinoma380-[8]
DigoxinTHP-1Myeloid Leukemia59-[8]
OuabainA549Lung Cancer25-[8]
Proscillaridin ARDRhabdomyosarcoma5-[8]
Oleandrin---0.62 µM[2]
Oleandrigenin---1.23 µM[2]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound-containing cardiac glycosides.

Isolation and Purification

A general workflow for the isolation of cardiac glycosides from plant material, such as Nerium oleander or Strophanthus species, is presented below.

G cluster_0 Extraction cluster_1 Purification cluster_2 Characterization Plant Material\n(e.g., Nerium oleander leaves) Plant Material (e.g., Nerium oleander leaves) Maceration/Percolation\n(e.g., with Ethanol/Methanol) Maceration/Percolation (e.g., with Ethanol/Methanol) Plant Material\n(e.g., Nerium oleander leaves)->Maceration/Percolation\n(e.g., with Ethanol/Methanol) Crude Extract Crude Extract Maceration/Percolation\n(e.g., with Ethanol/Methanol)->Crude Extract Solvent-Solvent Partitioning Solvent-Solvent Partitioning Crude Extract->Solvent-Solvent Partitioning Fractionation\n(e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Solvent-Solvent Partitioning->Fractionation\n(e.g., Column Chromatography) Preparative HPLC Preparative HPLC Fractionation\n(e.g., Column Chromatography)->Preparative HPLC Isolated Glycoside Isolated Glycoside Preparative HPLC->Isolated Glycoside Spectroscopic Analysis\n(NMR, MS) Spectroscopic Analysis (NMR, MS) Isolated Glycoside->Spectroscopic Analysis\n(NMR, MS) Structure Elucidation Structure Elucidation Spectroscopic Analysis\n(NMR, MS)->Structure Elucidation

Caption: General workflow for isolation of cardiac glycosides.

Protocol for Extraction from Nerium oleander Flowers: [9]

  • Defatting: Air-dried and powdered flowers are macerated in a mixture of hexane-diethylether-acetic acid (50:50:1 v/v) for 24 hours to remove phytosterols (B1254722) and other nonpolar compounds.

  • Extraction of Glycosides: The defatted plant material is then percolated with a chloroform-methanol mixture (1:1.7 v/v) to extract the cardiac glycosides.

  • Concentration: The chloroform-methanol extract is evaporated under vacuum to yield a concentrated residue.

  • Fractionation: The residue can be further purified using techniques like thick-layer chromatography or column chromatography to isolate individual glycosides.[9]

Structural Characterization

The structure of isolated this compound-containing cardiac glycosides is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques (COSY, HSQC, HMBC), are used to elucidate the complete chemical structure, including the stereochemistry of the sugar and its linkage to the aglycone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns can help confirm the structure of the aglycone and the sugar moiety.

Biological Activity Assays

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme. A common method is a colorimetric assay that quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[10][11][12][13][14]

Principle: The Na+/K+-ATPase activity is determined by measuring the amount of Pi liberated from ATP. The total ATPase activity is measured, and then the activity in the presence of a specific inhibitor (like ouabain) is subtracted to determine the Na+/K+-ATPase-specific activity.[10][12]

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4), ATP solution, and a stock solution of the test compound (this compound glycoside) and a positive control (e.g., ouabain).[10]

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified Na+/K+-ATPase enzyme.[10]

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination and Detection: Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with the released Pi.[10]

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The cytotoxic effect of this compound-containing cardiac glycosides on cancer cell lines can be evaluated using various assays, such as the MTT assay.[8][15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[8]

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound glycoside for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate to allow formazan formation.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

G Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with Cardiac Glycoside\n(various concentrations) Treat with Cardiac Glycoside (various concentrations) Seed Cells in 96-well plate->Treat with Cardiac Glycoside\n(various concentrations) Incubate (e.g., 48h) Incubate (e.g., 48h) Treat with Cardiac Glycoside\n(various concentrations)->Incubate (e.g., 48h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Buffer Add Solubilization Buffer Incubate (2-4h)->Add Solubilization Buffer Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Buffer->Measure Absorbance (570nm) Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance (570nm)->Calculate % Viability & IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Animal models are used to assess the in vivo efficacy and safety of new cardiac glycosides.[17]

Models:

  • Guinea Pig or Cat Papillary Muscle: Isolated muscle preparations can be used to measure changes in the force of contraction.[17]

  • Anesthetized Animals (e.g., rats, dogs): Hemodynamic parameters such as blood pressure, heart rate, and cardiac contractility (dP/dt) can be monitored following intravenous administration of the compound.[17]

Procedure Outline (Anesthetized Rat Model):

  • Animal Preparation: Anesthetize the rat and cannulate the trachea, carotid artery (for blood pressure monitoring), and jugular vein (for drug administration).

  • Instrumentation: Insert a catheter into the left ventricle to measure left ventricular pressure and dP/dt.

  • Baseline Recordings: Record baseline hemodynamic parameters.

  • Drug Administration: Administer the this compound glycoside intravenously at different doses.

  • Data Recording and Analysis: Continuously record hemodynamic parameters and analyze the dose-dependent effects on cardiac contractility and other cardiovascular parameters.

Signaling Pathways

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[2] This inhibition leads to a cascade of events resulting in increased cardiac contractility.

G Cardiac Glycoside\n(with this compound) Cardiac Glycoside (with this compound) Inhibition of Na+/K+-ATPase Inhibition of Na+/K+-ATPase Cardiac Glycoside\n(with this compound)->Inhibition of Na+/K+-ATPase Increased Intracellular [Na+] Increased Intracellular [Na+] Inhibition of Na+/K+-ATPase->Increased Intracellular [Na+] Decreased Na+/Ca2+ Exchanger Activity Decreased Na+/Ca2+ Exchanger Activity Increased Intracellular [Na+]->Decreased Na+/Ca2+ Exchanger Activity Increased Intracellular [Ca2+] Increased Intracellular [Ca2+] Decreased Na+/Ca2+ Exchanger Activity->Increased Intracellular [Ca2+] Increased Ca2+ uptake into Sarcoplasmic Reticulum Increased Ca2+ uptake into Sarcoplasmic Reticulum Increased Intracellular [Ca2+]->Increased Ca2+ uptake into Sarcoplasmic Reticulum Increased Ca2+ release from Sarcoplasmic Reticulum Increased Ca2+ release from Sarcoplasmic Reticulum Increased Ca2+ uptake into Sarcoplasmic Reticulum->Increased Ca2+ release from Sarcoplasmic Reticulum Increased binding of Ca2+ to Troponin C Increased binding of Ca2+ to Troponin C Increased Ca2+ release from Sarcoplasmic Reticulum->Increased binding of Ca2+ to Troponin C Increased Myocardial Contractility\n(Positive Inotropic Effect) Increased Myocardial Contractility (Positive Inotropic Effect) Increased binding of Ca2+ to Troponin C->Increased Myocardial Contractility\n(Positive Inotropic Effect)

Caption: Signaling pathway of cardiac glycoside action.

The this compound moiety, through its influence on the binding affinity and pharmacokinetics of the glycoside, can modulate the extent and duration of this signaling cascade.

Conclusion

This compound is a significant sugar component of certain cardiac glycosides that influences their biological properties. Understanding its biosynthesis, structure-activity relationships, and effects on cellular signaling is crucial for the development of new and improved cardiotonic drugs. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and evaluation of this compound-containing cardiac glycosides, paving the way for further research in this important area of medicinal chemistry and pharmacology.

References

The Crucial Role of D-Sarmentose in the Biological Activity of Cardenolide Monoglycoside N-1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cardenolide monoglycoside N-1, a naturally occurring cardiac glycoside isolated from the twigs of Nerium oleander, has garnered significant attention in the scientific community for its potent anti-inflammatory and cytotoxic properties.[1] This technical guide provides an in-depth analysis of the role of its unique sugar moiety, D-sarmentose, in its biological activity. We will delve into the quantitative data, experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

The Significance of the this compound Moiety

Cardenolide N-1 is structurally defined by its aglycone, digitoxigenin, attached to a this compound sugar molecule. Sarmentose is a 2,6-dideoxy-3-O-methyl hexose, and its presence is critical to the pharmacological profile of N-1. While the steroid core of cardenolides is known to be the primary pharmacophore responsible for inhibiting the Na+/K+-ATPase pump, the nature of the attached sugar moiety significantly influences the molecule's potency, solubility, and overall efficacy.[2]

Quantitative Biological Activity of Cardenolide N-1

Studies have demonstrated the potent biological activities of Cardenolide N-1. Quantitative data from bioassays highlight its efficacy in both anti-inflammatory and cytotoxic applications.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of Cardenolide N-1 and Related Compounds
CompoundAnti-inflammatory Activity (ICAM-1 Inhibition) IC50 (µM)Cytotoxicity against VA-13 Cells IC50 (µM)Cytotoxicity against HepG2 Cells IC50 (µM)
Cardenolide N-1 < 1.0 < 1.0 < 1.0
Cardenolide N-2> 10> 10> 10
Cardenolide N-3> 10> 10> 10
Cardenolide N-4> 10< 1.0> 10
Odoroside A (Digitoxigenin-β-D-digitoxoside)< 1.0< 1.0< 1.0

Data sourced from Zhao et al. (2007).[1]

The data clearly indicates that Cardenolide N-1 exhibits potent anti-inflammatory and cytotoxic activities with IC50 values below 1 µM.[1] A direct comparison with its analogue, Odoroside A, which possesses a different 2,6-dideoxy sugar (digitoxose), suggests that the presence of this compound maintains a high level of activity. Further structure-activity relationship studies are necessary to fully delineate the specific contribution of the 3-O-methyl group and the stereochemistry of this compound to the observed potency.

Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments used to evaluate the biological activity of Cardenolide N-1.

Total Synthesis of Cardenolide Monoglycoside N-1

The first total synthesis of Cardenolide N-1 was achieved through a multi-step process. A key feature of this synthesis is the preparation of the D-sarmentosyl donor.[3]

Workflow for the Synthesis of Cardenolide N-1:

A D-Xylose B D-Xylofuranose Precursor A->B C Wittig-Horner Olefination B->C D [I+]-induced 6-endo Cyclization C->D E D-Sarmentosyl Donor D->E G 1,2-trans Stereoselective Glycosylation E->G F Digitoxigenin F->G H Cardenolide Monoglycoside N-1 G->H

A simplified workflow for the total synthesis of Cardenolide N-1.
In Vitro Anti-inflammatory Activity Assay: Inhibition of ICAM-1 Expression

The anti-inflammatory activity of Cardenolide N-1 was assessed by its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of human umbilical vein endothelial cells (HUVECs).[1]

Experimental Workflow:

A HUVEC Culture B Pre-incubation with Cardenolide N-1 A->B C Stimulation with TNF-α B->C D Incubation C->D E Cell Lysis D->E F ELISA for ICAM-1 E->F G Data Analysis (IC50 determination) F->G

Workflow for the ICAM-1 inhibition assay.

Protocol:

  • Cell Culture: HUVECs are cultured in appropriate media until confluent.

  • Treatment: Cells are pre-incubated with varying concentrations of Cardenolide N-1 for 2 hours.

  • Stimulation: Tumor Necrosis Factor-alpha (TNF-α) is added to the culture medium to induce ICAM-1 expression.

  • Incubation: The cells are incubated for a further 24 hours.

  • Quantification: The amount of ICAM-1 expressed on the cell surface is quantified using a cell-based ELISA.

  • Data Analysis: The concentration of Cardenolide N-1 that inhibits 50% of ICAM-1 expression (IC50) is calculated.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Cardenolide N-1 on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

A Seeding of Cancer Cells B Treatment with Cardenolide N-1 A->B C Incubation (48-72h) B->C D Addition of MTT Reagent C->D E Incubation (2-4h) D->E F Solubilization of Formazan (B1609692) Crystals E->F G Absorbance Measurement (570 nm) F->G H Calculation of Cell Viability and IC50 G->H

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., VA-13, HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of Cardenolide N-1.

  • Incubation: Plates are incubated for 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Signaling Pathways Modulated by Cardenolide N-1

The biological effects of cardenolides, including N-1, are mediated through complex signaling pathways. The primary molecular target is the Na+/K+-ATPase, an essential ion pump. Inhibition of this pump leads to a cascade of downstream events.

Na+/K+-ATPase Inhibition and Downstream Signaling

Inhibition of the Na+/K+-ATPase by Cardenolide N-1 disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium concentrations. This alteration in ion gradients triggers various signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling N1 Cardenolide N-1 Pump Na+/K+-ATPase N1->Pump Inhibition Na_inc ↑ [Na+]i Pump->Na_inc Ca_inc ↑ [Ca2+]i Na_inc->Ca_inc ROS ↑ ROS Ca_inc->ROS NFkB_path NF-κB Pathway Ca_inc->NFkB_path Modulation Apoptosis_path Apoptosis Pathway ROS->Apoptosis_path Activation NFkB_path->Apoptosis_path Crosstalk Inflammation ↓ Inflammation NFkB_path->Inflammation Cell_Death ↑ Apoptosis Apoptosis_path->Cell_Death

Signaling cascade initiated by Cardenolide N-1.
Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory effects of cardenolides are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including ICAM-1. By inhibiting Na+/K+-ATPase, cardenolides can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[5]

Cytotoxic Effects and Induction of Apoptosis

The cytotoxic activity of Cardenolide N-1 against cancer cells is linked to the induction of apoptosis, or programmed cell death. The increased intracellular calcium and reactive oxygen species (ROS) levels resulting from Na+/K+-ATPase inhibition can trigger both the intrinsic and extrinsic apoptotic pathways.[6] This often involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Biosynthesis of this compound

The biosynthesis of 2-deoxy sugars like this compound is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, it is generally understood to proceed from a common precursor, such as a nucleoside diphosphate (B83284) (NDP)-glucose. The pathway likely involves a series of enzymatic reactions including dehydration, epimerization, reduction, and methylation.

Proposed Biosynthetic Pathway of a 2,6-Dideoxy Sugar:

A NDP-Glucose B NDP-4-keto-6-deoxy-glucose A->B Dehydratase C NDP-2,6-dideoxy-intermediate B->C 2-Deoxygenase D NDP-D-Sarmentose C->D Reductase/Methyltransferase

A generalized pathway for 2,6-dideoxy sugar biosynthesis.

Understanding the enzymatic machinery behind this compound biosynthesis could open avenues for synthetic biology approaches to produce novel cardenolide analogues with improved therapeutic properties.

Conclusion and Future Directions

Cardenolide monoglycoside N-1, featuring the unique this compound moiety, demonstrates significant potential as an anti-inflammatory and anti-cancer agent. The this compound sugar is integral to its high potency. This technical guide has provided a comprehensive overview of the current knowledge surrounding N-1, including its biological activities, relevant experimental protocols, and the signaling pathways it modulates.

Future research should focus on:

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of N-1 with different sugar moieties to precisely determine the contribution of this compound to its activity.

  • Elucidation of the this compound Biosynthetic Pathway: Identifying and characterizing the enzymes involved in the biosynthesis of this compound will be crucial for metabolic engineering and the production of novel cardenolides.

  • In-depth Mechanistic Studies: Further investigation into the specific molecular interactions of N-1 with the Na+/K+-ATPase and its downstream signaling targets will provide a more complete understanding of its mechanism of action.

By addressing these research questions, the full therapeutic potential of Cardenolide N-1 and its derivatives can be realized, paving the way for the development of new and effective treatments for inflammatory diseases and cancer.

References

Spectroscopic Profile of D-Sarmentose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for D-Sarmentose (2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose), a naturally occurring deoxy sugar of interest to researchers in carbohydrate chemistry, natural product synthesis, and drug development. This document compiles available Nuclear Magnetic Resonance (NMR) data and outlines detailed experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis.

Introduction to this compound

This compound is a methylated deoxyhexose that is a constituent of various cardiac glycosides, notably those found in the plant genus Strophanthus. Its unique structure and stereochemistry make it a crucial component for the biological activity of these natural products. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for monitoring its incorporation in synthetic routes toward complex bioactive molecules.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound derivatives and provide a framework for the expected spectroscopic behavior of the parent monosaccharide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are critical for the structural elucidation of this compound. The data presented below are for a β-D-sarmentosyl derivative, which has been reported to be identical to the natural product.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
14.40 (d, J = 9.8 Hz)102.1
2ax1.55 (ddd, J = 12.5, 12.5, 12.5 Hz)36.4
2eq2.29 (ddd, J = 12.5, 5.0, 2.0 Hz)
32.95 (ddd, J = 12.5, 5.0, 3.0 Hz)78.9
43.10 (dd, J = 9.8, 3.0 Hz)78.2
53.35 (dq, J = 9.8, 6.2 Hz)72.1
6 (CH₃)1.25 (d, J = 6.2 Hz)17.8
OCH₃3.55 (s)57.6

Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and specific derivative.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (hydroxyl)3500 - 3200 (broad)Stretching vibration, indicative of hydroxyl groups.
C-H (alkane)2975 - 2850Stretching vibrations of methyl and methylene (B1212753) groups.
C-O (ether)1150 - 1085Stretching vibration of the C-O-C ether linkage (3-O-methyl).
C-O (alcohol)1050 - 1000Stretching vibration of C-O in secondary alcohols.
Mass Spectrometry (MS)

Detailed mass spectra for underivatized this compound are not widely published. Electrospray ionization (ESI) is a suitable technique for its analysis, typically yielding the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected IonCalculated m/zNotes
ESI (+)[M+H]⁺163.0965Protonated molecule.
ESI (+)[M+Na]⁺185.0784Sodium adduct, common in ESI.
ESI (+)[M+K]⁺201.0523Potassium adduct, can also be observed.

Fragmentation patterns would likely involve the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the sugar ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O) in a clean, dry vial.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • The spectra can be recorded on a 400 MHz or higher field NMR spectrometer.[1]

    • Tune and shim the instrument to the specific solvent and sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Data Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (or as needed for good signal-to-noise)

    • Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-10 ppm).

  • Data Acquisition Parameters (¹³C NMR):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: Appropriate for the chemical shift range (e.g., 0-120 ppm for this compound).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[1]

    • Collect a background spectrum of the empty, clean ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the significant peaks (absorption maxima) in cm⁻¹.

Mass Spectrometry (MS) Protocol
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mobile phase.

    • If necessary, add a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[1]

    • Calibrate the instrument using a standard calibration solution.

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the ion of interest.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

    • Determine the accurate mass of the molecular ion if using a high-resolution mass spectrometer (HRMS).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Purification Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight and Formula Determination MS->Molecular_Weight Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Wittig-Horner Olefination in the Total Synthesis of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Wittig-Horner olefination reaction as a key step in the total synthesis of D-Sarmentose. This compound is a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranoside, a component of cardenolide monoglycosides with potential therapeutic properties, including anti-inflammatory and antitumor activities.[1][2][3] The synthesis of such deoxysugars is a significant challenge in carbohydrate chemistry, and the Wittig-Horner olefination offers a robust method for the crucial C-C bond formation and introduction of the C6 and C7 carbons.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an E-alkene with high stereoselectivity.[4][5][6] Advantages of the HWE reaction include the increased nucleophilicity of the phosphonate (B1237965) carbanion compared to the corresponding phosphonium (B103445) ylide and the straightforward removal of the water-soluble phosphate (B84403) byproduct during workup.[4][5][6]

In the context of this compound synthesis, the Wittig-Horner olefination is employed on a D-xylofuranose precursor.[1][2][3] This key step is followed by a subsequent iodocyclization to construct the pyranose ring of the sarmentose (B1242724) unit.

Data Presentation

The following table summarizes the quantitative data for the Wittig-Horner olefination step in the synthesis of a this compound precursor as reported by Mestre et al. (2017). The reaction involves the olefination of a D-xylofuranose-derived aldehyde with a phosphonate reagent.

EntryReagent Equiv.Reaction Time (h)Yield (%)Z/E Ratio
12.548831:1.5
22.524 (first fraction)521:5.3
32.524 (second fraction)2920:1

Table 1: Summary of reaction conditions and outcomes for the Wittig-Horner olefination in the synthesis of a this compound precursor. The second fraction in entry 3 was obtained after treating the intermediate β-hydroxyphosphine oxide with NaH.[1]

Experimental Protocols

The following protocols are based on the procedures described in the synthesis of this compound by Mestre et al. (2017).

Materials
Protocol for Wittig-Horner Olefination

This protocol describes the reaction of the D-xylofuranose precursor with a phosphonate reagent to yield the corresponding α,β-unsaturated ester.

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (2.5 equivalents) in dry THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the phosphonate reagent (2.5 equivalents) to the suspension with stirring.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Olefination Reaction:

    • Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the D-xylofuranose precursor aldehyde (1.0 equivalent) in dry THF.

    • Add the aldehyde solution dropwise to the ylide solution over a period of 30 minutes at -78 °C.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (4 x 20 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., 1:4 EtOAc/hexane) to afford the desired olefin product.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Wittig_Horner_Olefination cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products aldehyde D-xylofuranose Precursor (Aldehyde) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane Nucleophilic Attack phosphonate Phosphonate Reagent ylide Phosphonate Ylide (Carbanion) phosphonate->ylide Deprotonation base Base (e.g., NaH) base->ylide ylide->oxaphosphetane alkene α,β-Unsaturated Ester (this compound Precursor) oxaphosphetane->alkene Elimination phosphate Phosphate Byproduct oxaphosphetane->phosphate

Caption: Wittig-Horner olefination reaction pathway.

D_Sarmentose_Synthesis_Workflow start D-xylofuranose Starting Material aldehyde_prep Preparation of Aldehyde Precursor start->aldehyde_prep wittig_horner Wittig-Horner Olefination aldehyde_prep->wittig_horner cyclization [I+]-induced 6-endo Cyclization wittig_horner->cyclization glycosylation Stereoselective Glycosylation cyclization->glycosylation end This compound Final Product glycosylation->end

References

Application Notes and Protocols for the Synthesis of D-Sarmentose Precursors and Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose, a 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose, is a crucial carbohydrate moiety found in various biologically active natural products, particularly cardenolides, which have shown promise as anti-inflammatory and anti-cancer agents.[1][2][3] The stereoselective synthesis of this compound and its glycosyl donors is a challenging yet essential task for the development of novel therapeutics and for structure-activity relationship studies. These application notes provide detailed protocols for a robust chemical synthesis of D-sarmentosyl donors starting from the readily available monosaccharide, D-xylose. The described methodology focuses on a sequential approach involving a Wittig-Horner olefination, an iodonium-ion-induced 6-endo cyclization, and a 1,2-trans stereoselective glycosylation.[1][2][3]

Synthetic Strategy Overview

The overall synthetic strategy commences with the preparation of a 5-deoxy-D-xylofuranose precursor from D-xylose. This precursor then undergoes a Wittig-Horner olefination to introduce a sulfanyl (B85325) alkene moiety. Subsequent treatment with an iodonium (B1229267) ion source induces a 6-endo cyclization to furnish a 2-iodo-1-thioglycoside. This key intermediate then serves as a glycosyl donor in a stereoselective glycosylation reaction, ultimately leading to the desired this compound derivatives.

.

Synthesis_Overview D_Xylose D-Xylose Precursor_4 5-Deoxy-D-xylofuranose Precursor (4) D_Xylose->Precursor_4 Multi-step preparation Alkene_6 Sulfanyl Alkene Derivative (6) Precursor_4->Alkene_6 Wittig-Horner Olefination ThioGlycoside_7 2-Iodo-1-thioglycoside (7) Alkene_6->ThioGlycoside_7 [I+]-induced 6-endo cyclization DSarmentose This compound Donor ThioGlycoside_7->DSarmentose Stereoselective Glycosylation

Caption: Overall synthetic workflow for this compound donors.

Data Presentation: Summary of Reaction Yields

The following table summarizes the yields for the key steps in the synthesis of D-sarmentosyl donors.

StepReactionStarting MaterialProductYield (%)Reference(s)
1Preparation of PrecursorD-Xylose5-Deoxy-D-xylofuranose Precursor (4)85.5 (over 3 steps)[2][4]
2Wittig-Horner Olefination5-Deoxy-D-xylofuranose Precursor (4)(Z/E)-Sulfanyl Alkene Derivative (6)83[2]
3[I+]-induced 6-endo Cyclization(Z/E)-Sulfanyl Alkene Derivative (6)Phenyl 2,6-dideoxy-2-iodo-1-thio-D-sarmentoside (7)84[2]

Experimental Protocols

Protocol 1: Preparation of 5-Deoxy-D-xylofuranose Precursor (4)

This protocol describes the multi-step synthesis of the key furanose precursor starting from D-xylose.

Protocol_1 cluster_0 Step 1a: Acetal Protection & Methylation cluster_1 Step 1b: Hydrolysis DXylose D-Xylose Intermediate_2 5-deoxy-D-xylofuranose (2) DXylose->Intermediate_2 AcCl/MeOH Intermediate_3 Methyl 3-O-Benzyl-5-deoxy- 2-O-methyl-α/β-D-xylofuranoside (3) Intermediate_2->Intermediate_3 MeI, NaH Precursor_4 3-O-Benzyl-5-deoxy- 2-O-methyl-D-xylofuranose (4) Intermediate_3->Precursor_4 Acid-catalyzed hydrolysis

Caption: Workflow for the preparation of the furanose precursor.

Materials:

Procedure:

  • Synthesis of Methyl 3-O-Benzyl-5-deoxy-2-O-methyl-α/β-D-xylofuranoside (3):

    • To a flask containing AcCl (4.5 mL, 63.30 mmol), slowly add dry MeOH (15 mL) under an argon atmosphere at 0 °C.

    • Add a solution of 5-deoxy-D-xylofuranose (2) (prepared from D-xylose) (3.9 g, 14.75 mmol) in MeOH (15 mL).[4]

    • Stir the mixture at room temperature for 5 hours.

    • Neutralize the reaction by adding 30% aqueous NH₄OH (10 mL).

    • Extract the mixture with EtOAc (4 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • To a solution of the crude product in dry DMF (20 mL), add NaH (60% in mineral oil, 1.39 g, 34.65 mmol) at 0 °C and stir for 30 minutes.

    • Add MeI (1.45 mL, 23.1 mmol) and stir at room temperature for 3 hours.

    • Add a second portion of MeI (0.72 mL, 11.56 mmol) and stir for an additional 19 hours.

    • Quench the reaction with a saturated solution of NH₄Cl (20 mL) and evaporate the solvent.

    • Redissolve the residue in EtOAc (100 mL) and wash with water and brine.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (1:4 EtOAc/hexane) to afford compound 3 (3.35 g, 90% over two steps) as a 1.2:1 α/β mixture.[4]

  • Acid-catalyzed Hydrolysis to afford Precursor (4):

    • The acid-catalyzed hydrolysis of compound 3 proceeds smoothly to afford the final precursor 4 in 95% yield.[4]

Protocol 2: Wittig-Horner Olefination

This protocol details the conversion of the furanose precursor to a sulfanyl alkene derivative.

Protocol_2 Precursor_4 5-Deoxy-D-xylofuranose Precursor (4) Alkene_6 (Z/E)-Sulfanyl Alkene Derivative (6) Precursor_4->Alkene_6 Reagent_5 Diphenyl(phenylsulfanylmethyl) phosphine oxide (5) Reagent_5->Alkene_6 nBuLi, THF, -78 °C to rt

Caption: Wittig-Horner olefination of the furanose precursor.

Materials:

  • Diphenyl(phenylsulfanylmethyl)phosphine oxide (5)

  • n-Butyllithium (nBuLi), 1.6 M in hexanes

  • Tetrahydrofuran (THF), dry

  • 5-Deoxy-D-xylofuranose Precursor (4)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diphenyl(phenylsulfanylmethyl)phosphine oxide (5) (1.58 g, 4.87 mmol) in dry THF (20 mL) at -78 °C, add nBuLi (1.6 M in hexanes, 1.91 mL, 4.77 mmol).

  • Stir the mixture at -78 °C for 45 minutes.

  • Add a solution of precursor 4 (455 mg, 1.91 mmol) in dry THF (13 mL) to the orange solution at -78 °C over 30 minutes.

  • Gradually warm the reaction mixture to room temperature and stir for 48 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (50 mL).

  • Extract the product with Et₂O (4 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (1:4 EtOAc/hexane) to afford compound 6 (546 mg, 83%) as an inseparable 1:1.5 Z/E mixture.[2]

Protocol 3: [I+]-induced 6-endo Cyclization

This protocol describes the cyclization of the sulfanyl alkene to form the 2-iodo-1-thioglycoside.

Protocol_3 Alkene_6 (Z/E)-Sulfanyl Alkene Derivative (6) ThioGlycoside_7 Phenyl 2,6-dideoxy-2-iodo- 1-thio-D-sarmentoside (7) Alkene_6->ThioGlycoside_7 IDCP, CH2Cl2, -40 °C

Caption: Iodonium-ion-induced cyclization to the thioglycoside.

Materials:

  • (Z/E)-Sulfanyl Alkene Derivative (6)

  • Iodonium di-sym-collidine perchlorate (B79767) (IDCP)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alkene 6 in dry CH₂Cl₂ at -40 °C, add iodonium di-sym-collidine perchlorate (IDCP, 135 mg, 0.287 mmol).

  • Stir the reaction mixture at -40 °C for 1 hour, monitoring by TLC.

  • Dilute the reaction mixture with CH₂Cl₂ (20 mL).

  • Wash with saturated aqueous Na₂S₂O₃ and NaHCO₃ at -40 °C.

  • Extract the aqueous layers.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (1:9 EtOAc/hexane) to afford the 2-iodo-1-thioglycoside 7 (37.7 mg, 84%) as an inseparable 1:2.1 α/β mixture.[2]

Protocol 4: 1,2-trans Stereoselective Glycosylation

This protocol describes the use of the 2-iodo-1-thioglycoside as a donor for the synthesis of a D-sarmentoside.

Note: The specific acceptor and detailed conditions for the final glycosylation to produce a this compound-containing natural product (cardenolide N-1) are provided in the source literature.[2] The general principle involves the activation of the thioglycoside donor in the presence of an alcohol acceptor. The presence of the C-2 iodine substituent directs the stereochemical outcome to favor the 1,2-trans product.

Alternative Synthetic Approaches

While the presented route from D-xylose is well-documented, other strategies for the synthesis of 2,6-dideoxy sugars exist and may be adapted for this compound. These include:

  • Synthesis from other carbohydrate precursors: L-Rhamnose, for example, is a 6-deoxy sugar that can be a starting point for the synthesis of other 6-deoxy hexoses through epimerization and other functional group manipulations.

  • De novo synthesis: Approaches starting from non-carbohydrate chiral pool materials or asymmetric synthesis can provide access to rare deoxy sugars.[5]

  • Enzymatic and chemo-enzymatic methods: Biocatalysis offers a powerful tool for stereoselective transformations in carbohydrate chemistry and could potentially be applied to the synthesis of this compound precursors.

Further investigation into these areas may provide alternative and potentially more efficient routes to this compound and its derivatives.

References

Application Notes and Protocols for the Chromatographic Purification of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose, a 2,6-dideoxy-3-O-methyl-xylo-hexopyranose, is a rare sugar moiety found in certain cardiac glycosides, such as those isolated from Nerium oleander.[1][2] These compounds have garnered interest for their potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[2] The isolation and purification of this compound and its derivatives are crucial for structural elucidation, pharmacological studies, and the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the chromatographic purification of this compound, addressing the needs of researchers in natural product chemistry, medicinal chemistry, and drug development.

While specific, detailed protocols for the preparative purification of this compound are not extensively documented in publicly available literature, this document outlines a representative methodology based on established chromatographic principles and techniques used for structurally similar 2-deoxy and 2,6-dideoxy sugars.[3][4]

Chromatographic Purification Principles

Chromatographic separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For a compound like this compound, which lacks a strong UV chromophore, detection can be a challenge.[5] Therefore, techniques such as derivatization or the use of detectors like Refractive Index (RI) or Mass Spectrometry (MS) are often employed.[5] The choice of stationary and mobile phases is critical for achieving optimal separation.

Chromatographic_Purification_Principles Principles of Chromatographic Separation cluster_input Input cluster_process Chromatographic System cluster_output Output Crude_Mixture Crude Mixture (Containing this compound) Column Chromatography Column Crude_Mixture->Column Stationary_Phase Stationary Phase (e.g., Silica (B1680970) Gel, C18) Stationary_Phase->Column Mobile_Phase Mobile Phase (e.g., Hexane (B92381)/EtOAc, ACN/H2O) Mobile_Phase->Column Separated_Components Separated Components Column->Separated_Components Purified_DSarmentose Purified this compound Separated_Components->Purified_DSarmentose Impurities Impurities Separated_Components->Impurities

Caption: Logical relationship of chromatographic separation principles.

Experimental Protocols

The following protocols are representative methods for the purification of this compound. The choice of method will depend on the scale of purification (analytical vs. preparative) and the available equipment.

Protocol 1: Preparative Column Chromatography on Silica Gel

This protocol is suitable for the large-scale purification of this compound from a synthetic reaction mixture or a crude plant extract.

Materials and Equipment:

  • Silica gel (230–400 mesh)[3]

  • Glass chromatography column

  • Solvents: n-Hexane, Ethyl acetate (B1210297) (EtOAc) (HPLC grade)[1][3]

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

  • Rotary evaporator

  • Fraction collector (optional)

Procedure:

  • Sample Preparation: Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.

  • Equilibration: Equilibrate the packed column by washing with the initial mobile phase (e.g., 100% n-hexane or a low polarity hexane/EtOAc mixture).

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. For this compound, a gradient of ethyl acetate in hexane is typically effective.[1][3]

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., the elution solvent), and visualize the spots using a suitable staining agent.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate the solution using a rotary evaporator to obtain the purified compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the final purification of this compound to a high degree of purity and for analytical purposes.

Materials and Equipment:

  • HPLC system with a pump, injector, column oven, and detector (e.g., RI or MS)

  • Preparative or semi-preparative HPLC column (e.g., C18, Amino, or a specialized carbohydrate column)

  • Solvents: Acetonitrile (B52724) (ACN), Water (HPLC grade)

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Install the appropriate column.

    • Purge the system with the mobile phase to remove any air bubbles and ensure a stable baseline.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Method Parameters:

    • Mobile Phase: A typical mobile phase for sugar separation on an amino column is a mixture of acetonitrile and water (e.g., 80:20 v/v).[5] For a C18 column, a gradient of acetonitrile in water may be used.

    • Flow Rate: Typically 1-5 mL/min for semi-preparative columns.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Detector: Refractive Index (RI) or Mass Spectrometry (MS) is recommended for non-UV absorbing compounds like this compound.

  • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Removal: Remove the solvent from the pooled pure fractions, for example, by lyophilization if the mobile phase is volatile and contains no salts.

Data Presentation

The following tables summarize representative quantitative data that could be obtained during the chromatographic purification of this compound. These are example values and will vary depending on the specific experimental conditions.

Table 1: Representative TLC Data for Column Chromatography Fractions

Fraction No.Mobile Phase (Hexane:EtOAc)Rf Value of this compoundPurity (by TLC)
1-59:1-Impure
6-108:20.45Low
11-157:30.45High
16-206:40.45Moderate

Table 2: Representative HPLC Data for a Semi-Preparative Purification

ParameterValue
ColumnAmino Column (e.g., 250 x 10 mm)
Mobile Phase80:20 Acetonitrile:Water
Flow Rate4.0 mL/min
Retention Time12.5 min
Purity (by HPLC-RI)>98%
Recovery Yield85% (from partially purified sample)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chromatographic purification of this compound.

Experimental_Workflow Workflow for this compound Purification cluster_extraction Initial Extraction/Synthesis cluster_purification Purification Steps cluster_analysis Analysis and Final Product Start Crude Plant Extract or Synthetic Reaction Mixture Column_Chrom Preparative Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Start->Column_Chrom TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling HPLC_Purification Semi-Preparative HPLC (Amino Column, ACN/H2O) Pooling->HPLC_Purification Purity_Check Purity Analysis by Analytical HPLC HPLC_Purification->Purity_Check Final_Product Pure this compound (>98%) Purity_Check->Final_Product Structure_Elucidation Structural Characterization (NMR, MS) Final_Product->Structure_Elucidation

Caption: General workflow for the purification of this compound.

Conclusion

The chromatographic purification of this compound, while challenging due to its structural properties, can be effectively achieved through a combination of preparative column chromatography and HPLC. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their purification strategies for this compound and related 2,6-dideoxy sugars. Careful selection of chromatographic conditions and appropriate detection methods are paramount to achieving high purity and recovery of the target compound.

References

Application Notes & Protocols for HPLC Analysis of D-Sarmentose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of D-Sarmentose and its derivatives using High-Performance Liquid Chromatography (HPLC). This compound is a deoxy sugar that is a constituent of various cardiac glycosides, making its accurate quantification crucial in phytochemical analysis, drug discovery, and quality control.

Introduction

This compound (2,6-dideoxy-3-O-methyl-D-xylo-hexose) is a monosaccharide found in a variety of natural products, most notably as a glycone component of cardenolides in plants such as Digitalis purpurea. The analysis of this compound and its derivatives is essential for understanding the structure-activity relationships of these bioactive compounds. HPLC is a powerful technique for the separation, identification, and quantification of these sugar moieties. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance its detection by UV or fluorescence detectors.

Data Presentation

Table 1: Template for Quantitative HPLC Analysis of this compound and its Derivatives

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity Range (µg/mL)
This compound Standard
Derivative of this compound
Hydrolyzed Plant Extract
(Add more samples as needed)

Experimental Protocols

The following protocols are generalized methodologies for the HPLC analysis of this compound and its derivatives. Optimization of these methods is recommended for specific applications and sample matrices.

Protocol 1: HPLC Analysis of Underivatized this compound using Refractive Index (RI) Detection

This protocol is suitable for the analysis of relatively pure and concentrated samples of this compound.

1. Sample Preparation:

  • Standards: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Plant Extracts:

    • Homogenize 1 g of dried plant material.

    • Extract with 10 mL of 70% methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Amino-based column (e.g., Aminex HPX-87H) or a C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Protocol 2: HPLC Analysis of this compound after Pre-column Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)

This protocol enhances the sensitivity of detection by introducing a UV-active moiety to the sugar.[1][2]

1. Derivatization Procedure:

  • To 100 µL of the sample or standard solution, add 100 µL of 0.5 M PMP in methanol and 100 µL of 0.3 M sodium hydroxide.

  • Incubate the mixture at 70 °C for 60 minutes in a water bath.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M hydrochloric acid.

  • Extract the PMP-derivatized sugars by adding 1 mL of chloroform (B151607) and vortexing.

  • Centrifuge and discard the aqueous (upper) layer.

  • Evaporate the chloroform layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.7).

    • Gradient: 10-25% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 245 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the PMP-D-Sarmentose derivative peak based on the retention time of the derivatized standard.

  • Quantify using a calibration curve prepared with derivatized this compound standards.

Mandatory Visualization

Biosynthesis of Cardiac Glycosides

The following diagram illustrates a simplified biosynthetic pathway of cardiac glycosides, starting from cholesterol. The aglycone is formed through a series of enzymatic reactions, which is then glycosylated with sugars like this compound to form the final cardiac glycoside.

Cardiac_Glycoside_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone Oxidation/Isomerization Cardenolide_Aglycone Cardenolide Aglycone (e.g., Digitoxigenin) Progesterone->Cardenolide_Aglycone Series of enzymatic steps Cardiac_Glycoside Cardiac Glycoside Cardenolide_Aglycone->Cardiac_Glycoside Glycosylation Sugar_Nucleotide UDP-D-Sarmentose Sugar_Nucleotide->Cardiac_Glycoside HPLC_Workflow Start Plant Material Extraction Extraction (e.g., with Methanol) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Derivatization Optional: Derivatization (e.g., with PMP) Filtration->Derivatization HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Underivatized Sample Derivatization->HPLC_Analysis Derivatized Sample Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End Results Data_Processing->End

References

Application Note: NMR Spectroscopic Analysis of D-Sarmentose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose (2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxy sugar found in various natural products, including cardiac glycosides, which are known for their significant pharmacological activities. The stereochemistry of the anomeric center (C-1) in this compound, designated as either α or β, plays a crucial role in the biological activity and physicochemical properties of the glycosides it forms. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the anomeric configuration and the overall structure of carbohydrate molecules like this compound. This application note provides a detailed protocol and data interpretation guide for the NMR analysis of this compound anomers.

Data Presentation

Due to the limited availability of complete, published NMR data for the free anomers of this compound, this section presents a representative dataset for the methyl glycosides of this compound (Methyl α/β-D-Sarmentopyranoside). This data is compiled based on typical chemical shifts and coupling constants observed for similar 2,6-dideoxy-3-O-methylhexopyranosides and serves as a guide for spectral interpretation.

Table 1: Representative ¹H NMR Spectroscopic Data for Methyl D-Sarmentopyranoside Anomers (in CDCl₃)

Protonα-Anomer (δ, ppm)α-Anomer (J, Hz)β-Anomer (δ, ppm)β-Anomer (J, Hz)
H-1~4.80~3.5 (d)~4.90 - 5.25~9.5 (dd)
H-2a~1.60-~1.55-
H-2e~2.10-~2.20-
H-3~3.40-~3.30-
H-4~3.10-~3.00-
H-5~3.80~6.0 (q)~3.50~6.2 (q)
H-6 (CH₃)~1.25~6.0 (d)~1.30~6.2 (d)
OCH₃ (C-3)~3.35(s)~3.40(s)
OCH₃ (C-1)~3.45(s)~3.55(s)

Table 2: Representative ¹³C NMR Spectroscopic Data for Methyl D-Sarmentopyranoside Anomers (in CDCl₃)

Carbonα-Anomer (δ, ppm)β-Anomer (δ, ppm)
C-1~98.0~101.0
C-2~35.0~38.0
C-3~78.0~81.0
C-4~75.0~78.0
C-5~70.0~73.0
C-6 (CH₃)~17.5~18.0
OCH₃ (C-3)~56.0~56.5
OCH₃ (C-1)~55.0~55.5

Experimental Protocols

Sample Preparation
  • Sample Requirements : A minimum of 5-10 mg of the purified this compound derivative is required for ¹H NMR and 20-30 mg for ¹³C NMR spectroscopy.

  • Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common solvent for less polar carbohydrate derivatives. For free sugars, deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) are typically used. The choice of solvent can affect chemical shifts.

  • Procedure :

    • Accurately weigh the sample into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing complex carbohydrate spectra.

  • ¹H NMR Spectroscopy :

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-120 ppm for the sugar region.

    • Number of scans: 1024-4096, as ¹³C has a low natural abundance.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in the this compound ring.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming glycosidic linkages.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons. This is particularly important for differentiating anomers, as the anomeric proton will show a NOE to specific protons on the pyranose ring depending on its axial or equatorial orientation.

Data Processing and Analysis
  • Software : Use standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).

  • Processing Steps :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Anomer Identification :

    • Anomeric Proton (H-1) Chemical Shift : The anomeric proton of the α-anomer typically resonates upfield compared to the β-anomer in many sugar series.

    • J-Coupling Constants : The coupling constant between H-1 and H-2 (³JH1,H2) is a key indicator of anomeric configuration. In the common ⁴C₁ chair conformation of pyranoses, a small coupling constant (1-4 Hz) is indicative of an equatorial-axial or equatorial-equatorial relationship (typical for α-anomers), while a large coupling constant (7-10 Hz) suggests an axial-axial relationship (typical for β-anomers).

    • NOESY Correlations : For an α-anomer (axial H-1), NOEs are expected to the axial protons at C-3 and C-5. For a β-anomer (equatorial H-1), NOEs are typically observed to the equatorial proton at C-2 and the axial proton at C-5.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample This compound Derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spectrometer High-Field NMR Spectrometer Transfer->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Calibration OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment (1D & 2D Spectra) Processing->Assignment Interpretation Anomer Identification (δ, J, NOE) Assignment->Interpretation Structure Structure Elucidation of α and β Anomers Interpretation->Structure

Caption: Experimental workflow for the NMR analysis of this compound anomers.

anomer_differentiation cluster_alpha α-Anomer (Axial H-1) cluster_beta β-Anomer (Equatorial H-1) cluster_key_params Key NMR Parameters for Differentiation alpha_H1 H-1 (axial) alpha_J ³J(H1,H2) ≈ 1-4 Hz (small) alpha_H1->alpha_J alpha_NOE NOE to H-3ax, H-5ax alpha_H1->alpha_NOE beta_H1 H-1 (equatorial) beta_J ³J(H1,H2) ≈ 7-10 Hz (large) beta_H1->beta_J beta_NOE NOE to H-2eq, H-5ax beta_H1->beta_NOE J_Coupling ³J(H1,H2) Coupling Constant J_Coupling->alpha_J J_Coupling->beta_J NOESY_corr NOESY Correlations NOESY_corr->alpha_NOE NOESY_corr->beta_NOE

Caption: Key NMR parameters for differentiating α and β anomers of this compound.

Application Notes and Protocols: 1H and 13C NMR Assignments for D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose (2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a naturally occurring deoxy sugar that is a constituent of various cardiac glycosides and other biologically active natural products. The structural elucidation and conformational analysis of this monosaccharide are crucial for understanding its role in the biological activity of its parent compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural characterization of carbohydrates in solution. This document provides a guide to the expected ¹H and ¹³C NMR assignments for this compound and a detailed protocol for sample preparation and data acquisition.

Data Presentation

The following tables summarize the expected chemical shift ranges for the ¹H and ¹³C NMR signals of a this compound moiety, based on data from related structures and general carbohydrate NMR principles. In solution, this compound exists as an equilibrium of its α and β anomers.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound in D₂O

Protonα-Anomer (ppm)β-Anomer (ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-1~4.8-5.2~4.4-4.7d³J(H1,H2ax) ≈ 8-10, ³J(H1,H2eq) ≈ 2-4
H-2ax~1.5-1.8~1.5-1.8ddd²J(H2ax,H2eq) ≈ 12-15, ³J(H2ax,H1) ≈ 8-10, ³J(H2ax,H3) ≈ 10-12
H-2eq~2.0-2.3~2.0-2.3ddd²J(H2eq,H2ax) ≈ 12-15, ³J(H2eq,H1) ≈ 2-4, ³J(H2eq,H3) ≈ 4-6
H-3~3.3-3.6~3.3-3.6m
H-4~3.1-3.4~3.1-3.4m
H-5~3.7-4.0~3.7-4.0dq³J(H5,H6) ≈ 6-7
H-6 (CH₃)~1.2-1.4~1.2-1.4d³J(H6,H5) ≈ 6-7
3-OCH₃~3.4-3.6~3.4-3.6s

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

Carbonα-Anomer (ppm)β-Anomer (ppm)
C-1~98-102~102-105
C-2~35-40~35-40
C-3~78-82~78-82
C-4~70-75~70-75
C-5~70-75~70-75
C-6 (CH₃)~17-20~17-20
3-OCH₃~58-62~58-62

Note: The chemical shifts are approximate and can be influenced by solvent, temperature, and pH.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of monosaccharides like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Deuterium oxide (D₂O) is the recommended solvent for underivatized carbohydrates. It is important to use high-purity D₂O (99.9% D or higher) to minimize the residual HDO signal.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of this compound in 0.5-0.6 mL of D₂O is typically sufficient. For ¹³C NMR, a higher concentration of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of D₂O.

    • Vortex the tube until the sample is completely dissolved.

    • Lyophilize the sample from D₂O two to three times to exchange the hydroxyl protons with deuterium. This will simplify the ¹H NMR spectrum by removing the broad OH signals.

    • After the final lyophilization, re-dissolve the sample in the final volume of D₂O for NMR analysis.

    • Optionally, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the often-crowded spectra of carbohydrates.

  • ¹H NMR Spectroscopy:

    • Experiment: A standard 1D ¹H NMR experiment.

    • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 scans

  • ¹³C NMR Spectroscopy:

    • Experiment: A standard 1D ¹³C NMR experiment with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 scans (or more, depending on the concentration)

  • 2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the sugar ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons of a single anomer).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR-based structural elucidation of a monosaccharide like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Lyophilize Lyophilize (x3) Dissolve->Lyophilize Final_Sample Final NMR Sample Lyophilize->Final_Sample NMR_1D 1D NMR (1H, 13C) Final_Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, etc.) NMR_1D->NMR_2D Processing Data Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR Analysis of this compound.

The logical flow for assigning the NMR spectra of this compound is depicted in the following diagram.

Assignment_Logic cluster_start Starting Point cluster_walk Spectral Walkthrough cluster_confirm Confirmation Anomeric Identify Anomeric Signals (1H: ~4.4-5.2 ppm) (13C: ~98-105 ppm) COSY_TOCSY COSY / TOCSY: Trace H-1 to H-5 Anomeric->COSY_TOCSY HSQC HSQC: Assign C-1 to C-5 COSY_TOCSY->HSQC HMBC_C6 HMBC from H-5: Assign C-6 HSQC->HMBC_C6 HMBC_OCH3 HMBC from OCH3 protons: Assign C-3 HSQC->HMBC_OCH3 Final_Assignments Final Assignments HMBC_C6->Final_Assignments HMBC_OCH3->Final_Assignments

Caption: Logic for NMR Signal Assignment of this compound.

Application Notes and Protocols for the Mass Spectrometric Fragmentation of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose is a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranose, a monosaccharide moiety found in various natural products, most notably in cardiac glycosides of certain plant species. The structural elucidation and quantification of sarmentose-containing compounds are critical in drug discovery and natural product chemistry. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure through fragmentation analysis. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on its characteristic fragmentation patterns.

Principles of this compound Fragmentation

The fragmentation of this compound in a mass spectrometer is influenced by the ionization method and the specific analytical conditions (e.g., collision energy in tandem mass spectrometry). As a glycoside component, the primary fragmentation of sarmentose-containing molecules occurs at the glycosidic bond, yielding ions corresponding to the aglycone and the sugar moiety.

When analyzing the isolated or derivatized this compound, the fragmentation is dictated by the inherent structural features of the sugar: the 2-deoxy and 6-deoxy functionalities, and the 3-O-methyl group. Common fragmentation pathways for monosaccharides involve glycosidic bond cleavages and cross-ring cleavages.

Experimental Protocols

Sample Preparation and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl groups is essential to increase the volatility and thermal stability of this compound. Trimethylsilylation is a common and effective derivatization method.

Materials:

  • This compound standard or sample containing this compound

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Protocol:

  • Accurately weigh 1-5 mg of the dried this compound sample into a GC-MS vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the solution.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumentation Settings (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-600

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Native this compound

LC-MS/MS can be used to analyze this compound without derivatization, which is particularly useful for the analysis of intact glycosides.

Materials:

  • This compound standard or sample containing this compound

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS vials

Protocol:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1-10 µg/mL.

  • Add 0.1% formic acid to the sample solution to promote protonation.

  • Transfer the solution to an LC-MS vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation Settings (Typical):

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or a suitable HILIC column

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Data Acquisition: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

Data Presentation: Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for the di-trimethylsilyl (TMS) derivative of this compound analyzed by GC-MS. The relative abundances are representative and may vary depending on the specific instrumentation and conditions.

Fragment Ion (m/z)Proposed Structure/IdentityRepresentative Relative Abundance (%)
307[M - CH3]+5
217Ring fragmentation product40
204[M - TMSOH - CH3]+60
147[(CH3)3Si-O=Si(CH3)2]+30
129Ring fragmentation product80
117[C4H9O2Si]+50
73[Si(CH3)3]+100

Note: This table presents a hypothetical fragmentation pattern for illustrative purposes, based on the general fragmentation of silylated monosaccharides.

Mandatory Visualization: Fragmentation Pathway and Experimental Workflow

Below are Graphviz diagrams illustrating the proposed fragmentation pathway of protonated this compound and a general experimental workflow for its analysis.

G cluster_fragmentation Fragmentation Pathway of Protonated this compound mol This compound [M+H]+ m/z 163.09 frag1 [M+H - H2O]+ m/z 145.08 mol->frag1 - H2O frag2 [M+H - CH3OH]+ m/z 131.06 mol->frag2 - CH3OH frag4 Cross-ring cleavage m/z 101.06 mol->frag4 frag5 Cross-ring cleavage m/z 87.04 mol->frag5 frag3 [M+H - H2O - CO]+ m/z 117.06 frag1->frag3 - CO

Caption: Proposed fragmentation pathway of protonated this compound in ESI-MS/MS.

G cluster_workflow Experimental Workflow for this compound Analysis start Sample containing This compound prep Sample Preparation (e.g., Hydrolysis if part of a glycoside) start->prep derivatization Derivatization (e.g., Silylation for GC-MS) prep->derivatization lcms LC-MS/MS Analysis (Native Form) prep->lcms gcms GC-MS Analysis derivatization->gcms data Data Acquisition gcms->data lcms->data interpretation Fragmentation Pattern Analysis & Structural Elucidation data->interpretation

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

Application of D-Sarmentose in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose, a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranose, is a rare sugar moiety found in a variety of naturally occurring bioactive compounds, most notably cardiac glycosides.[1][2] Its unique structure contributes significantly to the pharmacological properties of the parent molecules, making it a molecule of high interest in medicinal chemistry. The presence of this compound can influence the potency, selectivity, and pharmacokinetic profile of therapeutic agents. These application notes provide an overview of the current understanding of this compound's role in medicinal chemistry, with a focus on its application in the development of anticancer and anti-inflammatory agents. Detailed protocols for key experiments are provided to facilitate further research and drug discovery efforts in this area.

Biological Activities of this compound-Containing Compounds

The primary therapeutic potential of this compound is realized when it is incorporated into larger molecules, particularly cardenolides. These glycosides have been shown to exhibit potent biological activities, including:

  • Anticancer Activity: Cardenolides containing this compound have demonstrated significant cytotoxicity against various cancer cell lines.[1][3] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[4][5] Inhibition of this pump leads to a cascade of events, including an increase in intracellular calcium, which can trigger apoptosis. Furthermore, some cardiac glycosides have been shown to modulate signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

  • Anti-inflammatory Activity: this compound-containing compounds have also been reported to possess anti-inflammatory properties.[1] The inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response, is a likely contributor to this effect. By preventing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Biological Activity

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various cardenolides, including those containing this compound or related sugar moieties. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new, more potent, and selective therapeutic agents.

Table 1: Cytotoxic Activity of Cardenolides

CompoundSugar MoietyCell LineIC₅₀ (µM)Reference
AsclepinNot SpecifiedHepG2 (Liver Cancer)0.02[6][7]
AsclepinNot SpecifiedRaji (Burkitt's Lymphoma)0.02[6][7]
12β-hydroxycalotropinNot SpecifiedHepG2 (Liver Cancer)0.69[6][7]
12β-hydroxycalotropinNot SpecifiedRaji (Burkitt's Lymphoma)1.46[6][7]
Cardenolide MixNot SpecifiedA549 (Lung Cancer)0.5 - 6.285[8]
Cardenolide N-1β-D-sarmentoseNot specified tumor cellsNot specified[1]

Table 2: Anti-inflammatory Activity of Glycosides

CompoundSugar MoietyAssayIC₅₀ (µM)Reference
Gomphandranoside INot SpecifiedNitric Oxide Inhibition (LPS-stimulated RAW264.7)7.56 ± 0.9[9]
Gomphandranoside VINot SpecifiedNitric Oxide Inhibition (LPS-stimulated RAW264.7)15.0 ± 1.2[9]
Gomphandranoside XIINot SpecifiedNitric Oxide Inhibition (LPS-stimulated RAW264.7)14.2 ± 0.9[9]
Cardenolide N-1β-D-sarmentoseAnti-inflammatory properties reportedNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-containing compounds.

Synthesis of D-Sarmentosyl Donors

The chemical synthesis of this compound and its derivatives is crucial for accessing sufficient quantities for medicinal chemistry studies. The following is a general protocol for the preparation of a D-sarmentosyl donor, adapted from the literature.[10]

Protocol: Synthesis of a D-Sarmentosyl Thioglycoside Donor

  • Preparation of the Glycal: Start with a suitable protected D-xylose derivative. Convert it to the corresponding glycal through a series of standard organic reactions, typically involving the formation of a glycosyl halide followed by reduction.

  • Azidonitration: React the glycal with sodium azide (B81097) and ceric ammonium (B1175870) nitrate (B79036) to introduce an azide group at C-2 and a nitrate group at C-1.

  • Reduction of the Anomeric Nitrate: Selectively reduce the anomeric nitrate to a hydroxyl group using a reducing agent such as sodium borohydride.

  • Protection of the Anomeric Hydroxyl: Protect the newly formed anomeric hydroxyl group as a suitable leaving group for glycosylation, such as a trichloroacetimidate (B1259523) or a thioglycoside. For a thioglycoside, react the hemiacetal with a thiol (e.g., thiophenol) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Methylation of the 3-OH Group: Methylate the free hydroxyl group at the C-3 position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

  • Deprotection and Purification: Remove any other protecting groups as necessary and purify the final D-sarmentosyl donor using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cardenolide Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound-containing compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[11][12][13][14]

Protocol: Inhibition of NO Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound-containing compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic animal model to evaluate the acute anti-inflammatory activity of a compound.[1][6][15][16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the this compound-containing compound orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.[7][18][19]

Protocol: Colorimetric Na+/K+-ATPase Inhibition Assay

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation or prepare a microsomal fraction from a suitable tissue source (e.g., pig brain or kidney).

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), NaCl, KCl, MgCl₂, and ATP.

  • Inhibition Assay: In a 96-well plate, add the reaction mixture, the enzyme preparation, and various concentrations of the this compound-containing compound. Include a control without the inhibitor and a blank without the enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of the compound. Determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in these application notes.

anticancer_pathway This compound-Cardenolide This compound-Cardenolide Na+/K+-ATPase Na+/K+-ATPase This compound-Cardenolide->Na+/K+-ATPase Inhibits NF-kB Pathway NF-kB Pathway This compound-Cardenolide->NF-kB Pathway Inhibits Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Decreased Na+/Ca2+ exchange Decreased Na+/Ca2+ exchange Increased [Na+]i->Decreased Na+/Ca2+ exchange Increased [Ca2+]i Increased [Ca2+]i Decreased Na+/Ca2+ exchange->Increased [Ca2+]i Apoptosis Apoptosis Increased [Ca2+]i->Apoptosis Decreased Cancer Cell Proliferation Decreased Cancer Cell Proliferation NF-kB Pathway->Decreased Cancer Cell Proliferation

Caption: Anticancer mechanism of this compound containing cardenolides.

antiinflammatory_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory Stimulus (e.g., LPS)->Macrophage NF-kB Activation NF-kB Activation Macrophage->NF-kB Activation Pro-inflammatory Mediators (NO, Cytokines) Pro-inflammatory Mediators (NO, Cytokines) NF-kB Activation->Pro-inflammatory Mediators (NO, Cytokines) This compound-Cardenolide This compound-Cardenolide This compound-Cardenolide->NF-kB Activation Inhibits

Caption: Anti-inflammatory mechanism of this compound containing cardenolides.

cytotoxicity_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its incorporation into cardiac glycosides has demonstrated significant potential in the fields of oncology and inflammation. The protocols and data presented in these application notes are intended to serve as a resource for researchers to further explore the medicinal chemistry of this compound and its derivatives, with the ultimate goal of developing new and effective treatments for human diseases. Further research into the structure-activity relationships of this compound-containing compounds is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols: D-Sarmentose as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of D-sarmentose, a 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose, as a versatile chiral building block in the stereoselective synthesis of complex natural products, with a focus on the total synthesis of the cardenolide monoglycoside N-1. Detailed experimental protocols for the key synthetic transformations are provided, along with tabulated quantitative data and visual diagrams of the synthetic workflow and relevant biological pathways.

Introduction

This compound is a rare deoxysugar that constitutes the glycan moiety of various biologically active natural products, particularly cardenolide glycosides.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their potent biological activities, including anti-inflammatory and cytotoxic effects against tumor cells.[1][3] The stereoselective synthesis of this compound and its incorporation into complex molecules, however, presents a significant challenge due to the absence of a participating group at the C-2 position, making control of glycosidic bond formation difficult.

This document outlines a robust synthetic strategy to access D-sarmentosyl donors and their application in the total synthesis of cardenolide N-1, a natural product isolated from Nerium oleander. The methodology highlights a sequence of key reactions: a Wittig-Horner olefination to construct the carbon backbone, an iodonium-induced 6-endo cyclization to form the pyranose ring, and a stereoselective glycosylation to couple the sugar moiety to an aglycone.

Synthetic Strategy and Key Transformations

The total synthesis of cardenolide N-1 from a D-xylofuranose precursor showcases the utility of this compound as a chiral building block. The overall synthetic workflow is depicted below.

G cluster_0 Preparation of D-Xylofuranose Precursor cluster_1 Synthesis of Sarmentosyl Donor Precursor cluster_2 Glycosylation and Final Product Formation D-Xylose D-Xylose 5-Deoxy-D-xylofuranose_2 5-Deoxy-D-xylofuranose_2 D-Xylose->5-Deoxy-D-xylofuranose_2 multistep Methyl_xylofuranoside_3 Methyl_xylofuranoside_3 5-Deoxy-D-xylofuranose_2->Methyl_xylofuranoside_3 1. AcCl, MeOH 2. MeI, NaH D-Xylofuranose_4 D-Xylofuranose_4 Methyl_xylofuranoside_3->D-Xylofuranose_4 Acid Hydrolysis Sulfanyl_alkene_6 Sulfanyl_alkene_6 D-Xylofuranose_4->Sulfanyl_alkene_6 Wittig-Horner Olefination 2-Iodo-1-thioglycoside_7 2-Iodo-1-thioglycoside_7 Sulfanyl_alkene_6->2-Iodo-1-thioglycoside_7 [I+]-induced 6-endo cyclization Glycosylated_Steroid_9 Glycosylated_Steroid_9 2-Iodo-1-thioglycoside_7->Glycosylated_Steroid_9 Stereoselective Glycosylation with 8 Cardenolide_N1_1 Cardenolide_N1_1 Glycosylated_Steroid_9->Cardenolide_N1_1 1. Radical Deiodination 2. Hydrogenation

Caption: Overall synthetic workflow for the total synthesis of Cardenolide N-1.

Data Summary of Key Synthetic Steps

The following table summarizes the quantitative data for the key steps in the synthesis of the D-sarmentosyl donor and its coupling to form the cardenolide N-1.

StepStarting Material(s)Product(s)Reagents and ConditionsYield (%)Diastereomeric/Geometric Ratio
Methylation 5-Deoxy-D-xylofuranose (2)Methyl 3-O-benzyl-5-deoxy-2-O-methyl-α/β-D-xylofuranoside (3)1. AcCl, MeOH; 2. NaH, MeI, THF90 (over 2 steps)1.2:1 (α/β)
Hydrolysis Methyl xylofuranoside (3)3-O-Benzyl-5-deoxy-2-O-methyl-D-xylofuranose (4)H2SO4, 1,4-dioxane, H2O95-
Wittig-Horner Olefination D-Xylofuranose (4), Diphenyl(phenylsulfanylmethyl)phosphine oxide (5)(Z/E)-4-O-Benzyl-3-O-methyl-1,2,6-trideoxy-1-phenylsulfanyl-D-xylo-hex-1-enitol (6)nBuLi, THF, -78 °C to rt831:1.5 (Z/E)
[I+]-induced 6-endo Cyclization Sulfanyl (B85325) alkene (6)Phenyl 4-O-benzyl-2,6-dideoxy-2-iodo-3-O-methyl-1-thio-α/β-D-mannopyranoside (7) and idopyranoside isomerN-Iodosuccinimide (NIS), CH3CN721:1.7 (α/β)
Glycosylation 2-Iodo-1-thioglycoside (7), Digitoxigenin (B1670572) (8)3-O-(4-O-Benzyl-2,6-dideoxy-2-iodo-3-O-methyl-α/β-D-mannopyranosyl)digitoxigenin (9)NIS, TfOH, CH2Cl2, 4Å MS511.2:1 (α/β)
Final Deprotection Glycosylated Steroid (9)Cardenolide N-1 (1β) and its α-anomer (1α)1. Bu3SnH, AIBN, Toluene; 2. H2, 10% Pd/C, EtOAc54-

Experimental Protocols

Protocol 1: Wittig-Horner Olefination

This protocol describes the formation of the sulfanyl alkene derivative (6) from the D-xylofuranose precursor (4).

Materials:

  • Diphenyl(phenylsulfanylmethyl)phosphine oxide (5)

  • n-Butyllithium (nBuLi) in hexanes

  • 3-O-Benzyl-5-deoxy-2-O-methyl-D-xylofuranose (4)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve diphenyl(phenylsulfanylmethyl)phosphine oxide (5) (2.5 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add nBuLi (2.5 equiv) dropwise to the solution and stir for 45 minutes at -78 °C.

  • Add a solution of the D-xylofuranose precursor (4) (1.0 equiv) in anhydrous THF dropwise over 30 minutes at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 48 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the sulfanyl alkene (6).

Protocol 2: [I+]-induced 6-endo Cyclization

This protocol details the cyclization of the sulfanyl alkene (6) to form the 2-iodo-1-thioglycoside (7).

Materials:

  • (Z/E)-4-O-Benzyl-3-O-methyl-1,2,6-trideoxy-1-phenylsulfanyl-D-xylo-hex-1-enitol (6)

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH3CN)

  • Saturated aqueous Na2S2O3 solution

  • Saturated aqueous NaHCO3 solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the sulfanyl alkene (6) (1.0 equiv) in anhydrous CH3CN at room temperature under an inert atmosphere.

  • Add NIS (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time as monitored by TLC.

  • Quench the reaction by adding saturated aqueous Na2S2O3 solution and saturated aqueous NaHCO3 solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-iodo-1-thioglycoside (7).

Protocol 3: Stereoselective Glycosylation

This protocol describes the coupling of the D-sarmentosyl donor precursor (7) with the steroid aglycone, digitoxigenin (8).

Materials:

  • Phenyl 4-O-benzyl-2,6-dideoxy-2-iodo-3-O-methyl-1-thio-α/β-D-mannopyranoside (7)

  • Digitoxigenin (8)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 4Å Molecular Sieves

  • Saturated aqueous Na2S2O3 solution

  • Saturated aqueous NaHCO3 solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the 2-iodo-1-thioglycoside (7) (1.5 equiv), digitoxigenin (8) (1.0 equiv), and activated 4Å molecular sieves in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add NIS (1.5 equiv).

  • After stirring for 15 minutes, add TfOH (0.15 equiv) dropwise.

  • Stir the reaction at -78 °C for the appropriate time as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and then filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous Na2S2O3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the glycosylated steroid (9).

Biological Activity of this compound Containing Cardenolides

Cardenolides containing this compound, such as cardenolide N-1, exhibit significant biological activities, primarily as inhibitors of the Na+/K+-ATPase ion pump.[4][5] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can induce apoptosis in cancer cells and exert anti-inflammatory effects.[1][6]

Mechanism of Action: Na+/K+-ATPase Inhibition and Downstream Signaling

The primary molecular target of cardenolides is the α-subunit of the Na+/K+-ATPase.[4] Inhibition of this pump leads to an increase in intracellular Na+ concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular Ca2+ levels. This disruption of ion gradients triggers various signaling pathways, including the activation of Src kinase and the epidermal growth factor receptor (EGFR) signaling cascade, which can ultimately lead to apoptosis.[7]

G Cardenolide Cardenolide Na_K_ATPase Na+/K+-ATPase Cardenolide->Na_K_ATPase Inhibition Na_in ↑ Intracellular Na+ Na_K_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Src Src Kinase Activation Ca_in->Src EGFR EGFR Signaling Src->EGFR Apoptosis Apoptosis EGFR->Apoptosis

Caption: Cardenolide-induced apoptosis signaling pathway.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

Cardenolides have also been shown to possess anti-inflammatory properties, which are, in part, mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting NF-κB activation, cardenolides can suppress the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IκB IκB IKK->IκB Phosphorylation NF_kB_IκB NF-κB/IκB Complex (Inactive) NF_kB_nuc NF-κB (Active) NF_kB_IκB->NF_kB_nuc IκB Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB_nuc->Proinflammatory_Genes Nuclear Translocation & Transcription Cardenolide Cardenolide Cardenolide->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by cardenolides.

Conclusion

This compound is a valuable chiral building block for the synthesis of biologically active natural products. The detailed protocols and synthetic strategies presented here for the total synthesis of cardenolide N-1 provide a practical guide for researchers in organic synthesis and medicinal chemistry. The potent biological activities of this compound-containing cardenolides, stemming from their inhibition of Na+/K+-ATPase and modulation of key signaling pathways, highlight their potential as lead compounds in drug discovery, particularly in the areas of oncology and anti-inflammatory therapies. Further exploration of this compound in the synthesis of other complex molecules is warranted to fully exploit its potential as a versatile chiral synthon.

References

Cell-based Assays for D-Sarmentose Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sarmentose, a 2,6-dideoxy-3-O-methyl-β-d-xylo-hexopyranose, is a naturally occurring deoxy sugar found as a component of various glycosides in medicinal plants. Preliminary studies on glycosides containing this compound suggest potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2] These properties indicate that this compound and its derivatives could be of interest in drug discovery and development.

This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the anti-inflammatory and cytotoxic activities of this compound. The included protocols are well-established methods for quantifying cellular responses and are suitable for screening and characterizing the biological effects of small molecules.

I. Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key research area. The following assays are designed to assess the potential of this compound to modulate inflammatory responses in vitro.

Nitric Oxide (NO) Production Assay in Macrophages

Application Note: This assay determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[3][4][5][6] A reduction in NO levels in the presence of this compound would suggest anti-inflammatory potential.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).[7]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α) Release Assay

Application Note: This enzyme-linked immunosorbent assay (ELISA) quantifies the effect of this compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, from LPS-stimulated macrophages.[8][9][10][11]

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight.[8]

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α.[9]

    • Incubate, then wash the plate.

    • Add Avidin-Horseradish Peroxidase (HRP) conjugate and incubate.[12]

    • Wash the plate and add a TMB substrate solution to develop color.[10]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[10]

  • Data Analysis: Determine the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Assays
Concentration of this compound (µM)NO Production (% of Control)TNF-α Secretion (% of Control)Cell Viability (%)
0 (Vehicle Control)100100100
1
10
50
100
Positive Control (e.g., Dexamethasone)

Workflow for Anti-inflammatory Assays

G Workflow for In Vitro Anti-inflammatory Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed RAW 264.7 cells in 96-well plate add_sarmentose Add this compound (various concentrations) cell_seeding->add_sarmentose add_lps Add LPS (1 µg/mL) to stimulate inflammation add_sarmentose->add_lps incubate Incubate for 24 hours at 37°C, 5% CO2 add_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_assay ELISA for TNF-α collect_supernatant->elisa_assay measure_absorbance_no Measure Absorbance at 540 nm griess_assay->measure_absorbance_no measure_absorbance_tnf Measure Absorbance at 450 nm elisa_assay->measure_absorbance_tnf calculate_inhibition Calculate % Inhibition measure_absorbance_no->calculate_inhibition measure_absorbance_tnf->calculate_inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

G NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to nfkb_nuc NF-κB genes Pro-inflammatory Genes (TNF-α, iNOS, etc.) nfkb_nuc->genes activates transcription of

Caption: Simplified NF-κB signaling pathway in inflammation.

II. Assessment of Cytotoxic Activity

Determining the cytotoxic potential of a compound is crucial in drug development, both for identifying anti-cancer agents and for assessing potential toxicity. The following assays provide robust methods for evaluating the effect of this compound on cell viability and proliferation.

MTT Assay

Application Note: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][13][14][15][16] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[1][13]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Sulforhodamine B (SRB) Assay

Application Note: The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.[17][18][19] It is a reliable method for cytotoxicity screening.[18][19]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[17][18]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.[17][18]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[2]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[2][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Assays
Concentration of this compound (µM)Cell Viability (%) - MTT AssayCell Viability (%) - SRB Assay
0 (Vehicle Control)100100
1
10
50
100
Positive Control (e.g., Doxorubicin)

Workflow for Cytotoxicity Assays

G Workflow for In Vitro Cytotoxicity Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate add_sarmentose Add this compound (various concentrations) cell_seeding->add_sarmentose incubate Incubate for 24-72 hours add_sarmentose->incubate mtt_assay MTT Assay incubate->mtt_assay srb_assay SRB Assay incubate->srb_assay measure_absorbance_mtt Measure Absorbance at 570 nm mtt_assay->measure_absorbance_mtt measure_absorbance_srb Measure Absorbance at 510 nm srb_assay->measure_absorbance_srb calculate_viability Calculate % Cell Viability and IC50 measure_absorbance_mtt->calculate_viability measure_absorbance_srb->calculate_viability

Caption: Workflow for assessing the cytotoxic activity of this compound.

Caspase-Dependent Apoptosis Signaling Pathway

G Caspase-Dependent Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 (Initiator) death_receptors->caspase8 caspase3 Caspase-3 (Effector) caspase8->caspase3 activates dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic caspase-dependent apoptosis pathways.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of D-Sarmentose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this challenging 2,6-dideoxy sugar.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound, a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranoside, revolve around three key areas:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers (C1, C3, C4, and C5) is a significant hurdle. The absence of a participating group at the C-2 position makes controlling the anomeric stereoselectivity during glycosylation particularly difficult.[1]

  • Protecting Group Strategy: The synthesis requires a multi-step approach involving the use of various protecting groups. The selection, installation, and removal of these groups must be carefully planned to avoid unwanted side reactions and to ensure compatibility with subsequent reaction conditions.[2][3][4]

  • Key Reaction Steps: Specific transformations, such as the Wittig-Horner olefination to construct the carbon backbone, the subsequent cyclization to form the pyranose ring, and the final glycosylation, each present their own set of challenges regarding yield and stereoselectivity.[5][6]

Q2: Why is the glycosylation of this compound precursors stereochemically challenging?

A2: The key challenge in the glycosylation of this compound precursors lies in the absence of a neighboring participating group at the C-2 position. In many carbohydrate syntheses, an acyl protecting group at C-2 can form a cyclic acyloxonium intermediate, which shields one face of the molecule and directs the incoming nucleophile (the acceptor) to the opposite face, thus ensuring a 1,2-trans glycosidic linkage.[1] Since this compound is a 2-deoxy sugar, this mechanism is not possible. Consequently, direct glycosylation of 2-deoxy glycosyl donors often leads to a mixture of α and β anomers, requiring careful optimization of reaction conditions or the use of alternative strategies to achieve the desired β-selectivity.[1][7]

Q3: What are common starting materials for the synthesis of this compound?

A3: A common and practical starting material for the synthesis of this compound is D-xylose.[6] This readily available sugar can be converted into a suitable furanose precursor which then undergoes a series of reactions, including olefination and cyclization, to construct the this compound backbone. Other approaches may utilize different starting materials, but routes starting from commercially available and inexpensive sugars are generally preferred.

Troubleshooting Guides

Wittig-Horner Olefination

The Wittig-Horner (WH) reaction is a crucial step in building the carbon skeleton for this compound synthesis. A common issue is achieving high yield and the desired Z/E selectivity.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Degradation of starting material or product.[5]Increase the equivalents of the phosphine (B1218219) oxide reagent and extend the reaction time. For instance, increasing the phosphine oxide from 2.2 to 2.5 equivalents and the reaction time from 24 to 48 hours has been shown to improve yield.[5] Ensure anhydrous conditions as the reagents are moisture-sensitive.
Poor Z/E Selectivity Reaction conditions favoring the thermodynamic E-isomer.[8][9]The Z/E ratio can be influenced by the reaction time and the stoichiometry of the reagents. In some cases, a shorter reaction time may favor one isomer. It was observed that quenching the reaction after 24 hours resulted in a higher Z/E ratio in a fraction of the product, although the overall yield was lower.[5] Consider using modified Still-Gennari-type reagents which are known to favor Z-selectivity.[8][9]
Complex product mixture Use of excess strong base (e.g., nBuLi) leading to side reactions.[5]Use equimolar amounts of the base relative to the phosphine oxide. Carefully control the temperature during the addition of the base and the aldehyde.
[I+]-Induced 6-endo Cyclization

This step is critical for forming the pyranose ring with the correct stereochemistry.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete cyclization; Formation of side products.Ensure the use of a suitable iodonium (B1229267) source (e.g., I(coll)₂ClO₄). The reaction is often carried out in the presence of molecular sieves to maintain anhydrous conditions.[5]
Incorrect Stereoisomer Formation The stereochemical outcome is dependent on the conformation of the alkene precursor during the cyclization.The stereoselectivity of the cyclization is influenced by the "inside-alkoxy" effect, which dictates the more reactive conformation of the alkene.[5] Ensure the preceding Wittig-Horner reaction provides the desired alkene geometry as this will influence the cyclization outcome.
Product Degradation Instability of the iodinated product.Work up the reaction promptly and purify the product using appropriate chromatographic techniques. The iodinated intermediate is often used directly in the next step without extensive purification.
1,2-trans Stereoselective Glycosylation

This is often the most challenging step, aiming for the β-glycosidic linkage.

Problem Possible Cause(s) Suggested Solution(s)
Formation of an anomeric mixture (α and β) Lack of a participating group at C-2. The reaction may proceed through an SN1-like mechanism involving an oxocarbenium ion intermediate, which can be attacked from either face.[1]Utilize a glycosyl donor with a C-2 substituent that can direct the stereochemical outcome, such as an ancillary equatorial iodine atom which can favor the formation of the 1,2-trans product.[5][6] The choice of promoter (e.g., AgOTf) and reaction conditions (temperature, solvent) is critical and requires careful optimization.[10]
Low Glycosylation Yield Poor reactivity of the glycosyl donor or acceptor.Ensure the glycosyl donor is sufficiently activated. The use of highly reactive glycosyl donors may be necessary. The nucleophilicity of the acceptor's hydroxyl group is also important.
Glycal Formation Elimination side reaction, particularly with highly reactive 2,6-dideoxy sugar donors.[11]Use milder activation conditions or a more "disarmed" glycosyl donor with electron-withdrawing protecting groups to reduce the likelihood of elimination.[10]

Quantitative Data

Table 1: Optimization of the Wittig-Horner Olefination Reaction [5]

EntryEquivalents of Phosphine OxideBase (Equivalents)Time (h)Yield (%)Z/E Ratio
12.2nBuLi (excess)24Complex Mixture-
22.2nBuLi (2.2)24221:8
32.5nBuLi (2.5)24521:5.3
44.0nBuLi (4.0)24Detrimental-
52.5nBuLi (2.5)48831:1.5
62.5nBuLi (2.5)2452 + 291:5.3 and 20:1

Table 2: [I+]-Induced 6-endo Cyclization of the Olefin Precursor [5]

EntryPromoterAdditiveTime (h)Yield (%)α/β Ratio
1I(coll)₂ClO₄-24651:1
2I(coll)₂ClO₄4Å MS24751:1
3NISAgOTf24401:1.2
4I₂AgOTf24351:1

Experimental Protocols

Key Experiment: Wittig-Horner Olefination[5]

To a solution of diphenyl(phenylsulfanylmethyl)phosphine oxide (2.5 equivalents) in dry THF at -78 °C is added n-butyllithium (2.5 equivalents, 1.6 M in hexanes). The mixture is stirred at this temperature for 45 minutes. A solution of the 5-deoxy-D-xylofuranose precursor (1 equivalent) in dry THF is then added dropwise over 30 minutes. The reaction mixture is gradually warmed to room temperature and stirred for 48 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the solvent is evaporated. The residue is redissolved in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Key Experiment: [I+]-Induced 6-endo Cyclization[5]

To a solution of the olefin precursor (1 equivalent) in dry CH₂Cl₂ containing 4Å molecular sieves at -78 °C is added a solution of I(coll)₂ClO₄ (1.2 equivalents) in dry CH₂Cl₂. The reaction is stirred at this temperature for 24 hours. The mixture is then quenched with a saturated aqueous solution of Na₂S₂O₃ and filtered through Celite. The filtrate is washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash chromatography.

Key Experiment: 1,2-trans Stereoselective Glycosylation[5]

A mixture of the glycosyl donor (1 equivalent), the acceptor (1.5 equivalents), and 4Å molecular sieves in dry CH₂Cl₂ is stirred at room temperature for 1 hour. The mixture is then cooled to -78 °C, and AgOTf (2 equivalents) is added. The reaction is stirred at this temperature for 24 hours. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the glycosylated product.

Mandatory Visualizations

experimental_workflow start D-Xylose precursor 5-Deoxy-D-xylofuranose Precursor start->precursor olefination Wittig-Horner Olefination precursor->olefination olefin Unsaturated Sugar Intermediate olefination->olefin cyclization [I+]-Induced 6-endo Cyclization olefin->cyclization pyranoside Iodinated Pyranoside cyclization->pyranoside glycosylation Stereoselective Glycosylation pyranoside->glycosylation sarmentoside Protected D-Sarmentoside glycosylation->sarmentoside deprotection Deprotection sarmentoside->deprotection end This compound deprotection->end

Caption: Synthetic workflow for this compound from D-Xylose.

troubleshooting_logic cluster_olefination Wittig-Horner Olefination cluster_glycosylation Glycosylation low_yield_wh Low Yield? increase_reagents Increase reagent equivalents and reaction time low_yield_wh->increase_reagents Yes poor_selectivity_wh Poor Z/E Selectivity? modify_conditions Adjust reaction time or use Z-selective reagents poor_selectivity_wh->modify_conditions Yes anomeric_mixture Anomeric Mixture? use_directing_group Use donor with C-2 directing group anomeric_mixture->use_directing_group Yes low_yield_glyco Low Yield? optimize_activation Optimize promoter and reaction conditions low_yield_glyco->optimize_activation Yes start Problem Encountered start->low_yield_wh start->poor_selectivity_wh start->anomeric_mixture start->low_yield_glyco

Caption: Troubleshooting logic for key synthetic steps.

References

Technical Support Center: Improving D-Sarmentose Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Sarmentose. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the this compound glycosyl donor is consistently low. What are the most common causes?

Low overall yields in a multi-step synthesis of a this compound donor can stem from inefficiencies at several key stages. The most critical steps to evaluate are the Wittig-Horner olefination, the iodocyclization, and the final glycosylation.[1] Inefficiency in any of these reactions will significantly impact the final yield. It is crucial to optimize each step individually before proceeding to the next.

Q2: I am observing a poor Z/E selectivity in the Wittig-Horner olefination step. How can this be improved?

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is influenced by the reaction conditions.[2][3] For the synthesis of the this compound precursor, extending the reaction time can sometimes improve the overall yield of the desired alkene, though it may lead to a reduction in stereoselectivity.[1] It is a trade-off that needs to be optimized for your specific substrate and downstream requirements. Trying different bases or solvent systems can also influence the Z/E ratio.

Q3: The [I+]-induced 6-endo cyclization is not proceeding as expected, resulting in low yields or degradation of my starting material. What should I consider?

The success of the 6-endo cyclization is highly dependent on the iodonium (B1229267) reagent and the reaction temperature. The use of N-iodosuccinimide (NIS) may lead to degradation, while iodonium di-sym-collidine perchlorate (B79767) (IDCP) has been shown to be effective.[1] Temperature control is critical; running the reaction at lower temperatures (e.g., -45°C to -42°C) can significantly improve the yield.[1] The presence of molecular sieves can sometimes be detrimental to this reaction.[1]

Q4: My glycosylation reaction is resulting in a mixture of anomers (α/β). How can I improve the stereoselectivity for the desired β-anomer?

Achieving high β-selectivity in the glycosylation of 2-deoxy sugars like this compound is challenging due to the absence of a participating group at the C-2 position.[4] One strategy is to introduce a participating group at C-2 that can be removed later. In the synthesis of a cardenolide with a β-d-sarmentose moiety, an equatorial iodine atom at C-2 was used to direct the stereoselectivity towards the 1,2-trans product.[1] The choice of promoter system (e.g., NIS/TfOH) and very low reaction temperatures (e.g., -85°C) are also crucial for achieving high stereoselectivity.[1]

Q5: What are common side reactions that can lead to low yields in glycosylation?

Several side reactions can compete with the desired glycosylation, leading to lower yields. These include:

  • Hydrolysis of the glycosyl donor: This occurs in the presence of moisture.

  • Donor self-condensation: A highly reactive donor may react with itself.

  • Rearrangement and elimination reactions: Depending on the conditions, side products like glycals can form.[4]

Troubleshooting Guides

Issue 1: Low Yield in Wittig-Horner Olefination
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reaction time or temperature.Increase the reaction time. While higher temperatures can speed up the reaction, they may negatively impact selectivity. A longer reaction time at room temperature has been shown to be effective.[1]
Formation of multiple byproductsDegradation of starting material or product.Ensure all reagents and solvents are anhydrous. The ylide is highly reactive and sensitive to moisture.
Poor Z/E selectivitySuboptimal reaction conditions.While longer reaction times can decrease selectivity, they may be necessary for higher overall yield.[1] Consider screening different bases and solvents to optimize for your specific substrate.
Issue 2: Inefficient [I+]-induced 6-endo Cyclization
Symptom Possible Cause Suggested Solution
Degradation of starting materialIodonium reagent is too harsh.Switch from NIS to a milder reagent like IDCP.[1]
Low yield of cyclized productReaction temperature is not optimal.Perform the reaction at a lower temperature. A range of -45°C to -42°C has been shown to improve yields significantly.[1]
Reaction fails to proceedPresence of inhibitors.Avoid the use of molecular sieves, as they have been reported to be detrimental to this specific reaction.[1]
Issue 3: Low Yield and Poor Stereoselectivity in Glycosylation
Symptom Possible Cause Suggested Solution
Low yield of glycosylated productInactive glycosyl donor or acceptor.Ensure all starting materials are pure and dry. Moisture is a critical factor in glycosylation reactions.
Mixture of α and β anomersLack of stereocontrol.Utilize a glycosyl donor with a participating group at C-2, such as an iodo-functionalized donor, to favor the formation of the 1,2-trans product.[1]
Formation of orthoester byproductReaction conditions favor orthoester formation.The use of a nitrile-containing solvent can sometimes promote orthoester formation. Consider alternative anhydrous solvents.

Data Presentation

Table 1: Optimization of the Wittig-Horner Olefination

EntryEquivalents of Phosphine OxideTime (h)Yield (%)Z/E Ratio
1424251:1
22.524351:2.3
32.572411:1.9
4448-Degradation
52.548831:1.5
62.52452 + 291:5.3 + 20:1
Data adapted from The Journal of Organic Chemistry, 2017, 82(6), 3327-3333.[1]

Table 2: Optimization of the [I+]-induced 6-endo Cyclization

EntryIodonium Reagent (Equivalents)Temperature (°C)Time (h)Yield (%)α/β Ratio
1NIS (1.5)-401-Degradation
2IDCP (3)-30 to -101631:2.7
3IDCP (3) with 4 Å MS-30 to -101-Degradation
4IDCP (3)-40 to -303.563ND
5IDCP (3)-45 to -423.570ND
6IDCP (3)-45 to -421841:2.1
Data adapted from The Journal of Organic Chemistry, 2017, 82(6), 3327-3333.[1]
ND = Not Determined, MS = Molecular Sieves

Experimental Protocols

Protocol 1: Wittig-Horner Olefination

This protocol describes the synthesis of (Z/E)-4-O-Benzyl-3-O-methyl-1,2,6-trideoxy-1-phenylsulfanyl-D-xylo-hex-1-enitol.

  • To a solution of diphenyl(phenylsulfanylmethyl)phosphine oxide (2.5 eq) in dry THF at -78°C, add nBuLi (1.6 M in hexanes, 2.5 eq).

  • Stir the mixture at this temperature for 45 minutes.

  • Add a solution of 5-deoxy-D-xylofuranose precursor (1.0 eq) in dry THF to the orange solution at -78°C over 30 minutes.

  • Gradually warm the reaction mixture to room temperature and stir for 48 hours.

  • Quench the reaction and purify by column chromatography to yield the product.

Protocol 2: [I+]-induced 6-endo Cyclization

This protocol describes the synthesis of the 2-iodo-1-thioglycoside donor.

  • Dissolve the sulfanyl (B85325) alkene from Protocol 1 (1.0 eq) in dry CH3CN and cool the solution to -45°C.

  • Add iodonium di-sym-collidine perchlorate (IDCP, 3.0 eq).

  • Stir the reaction mixture at -40°C and monitor by TLC (typically 1 hour).

  • Dilute the reaction mixture with CH2Cl2 and wash with saturated aqueous Na2S2O3 and NaHCO3 at -40°C.

  • Extract, dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 3: 1,2-trans Stereoselective Glycosylation

This protocol describes the glycosylation of digitoxigenin (B1670572) with the this compound donor.

  • Dissolve the 1-thioglycosyl donor from Protocol 2 and the digitoxigenin acceptor in an appropriate anhydrous solvent.

  • Cool the reaction mixture to -85°C.

  • Add the promoter system (e.g., NIS/TfOH).

  • Stir the reaction at -85°C until completion, monitoring by TLC.

  • Quench the reaction and purify the product by column chromatography.

Visualizations

experimental_workflow start 5-deoxy-D-xylofuranose step1 Wittig-Horner Olefination start->step1 intermediate1 Sulfanyl Alkene step1->intermediate1 step2 [I+]-induced 6-endo Cyclization intermediate1->step2 intermediate2 2-Iodo-1-thioglycosyl Donor step2->intermediate2 step3 Stereoselective Glycosylation intermediate2->step3 end This compound Glycoside step3->end

Caption: Synthetic workflow for this compound glycoside.

wittig_horner_mechanism cluster_0 Ylide Formation cluster_1 Reaction with Aldehyde phosphonate Phosphonate ylide Phosphonate Carbanion (Ylide) phosphonate->ylide -BH base Base (e.g., nBuLi) base->ylide aldehyde Aldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane alkene Alkene (Z/E mixture) oxaphosphetane->alkene phosphate Phosphate byproduct oxaphosphetane->phosphate ylide2 Ylide cyclization_pathway alkene Sulfanyl Alkene intermediate Bridged Iodonium Ion alkene->intermediate iodonium Iodonium Reagent (e.g., IDCP) iodonium->intermediate cyclization 6-endo-tet Cyclization intermediate->cyclization product 2-Iodo-1-thioglycoside cyclization->product

References

Overcoming low selectivity in D-Sarmentose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low selectivity in D-Sarmentose glycosylation. This compound, a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranoside, presents unique challenges in achieving high stereoselectivity due to the absence of a participating group at the C-2 position.[1][2][3] This guide is designed to help you navigate these complexities and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during this compound glycosylation experiments in a direct question-and-answer format.

Issue 1: Poor α/β Stereoselectivity

  • Question: My this compound glycosylation is resulting in a mixture of α and β anomers with low selectivity. What factors are influencing this and how can I improve it?

  • Answer: Low stereoselectivity in the glycosylation of 2-deoxy sugars like this compound is a common challenge.[4] The outcome is governed by a delicate balance of several factors that influence whether the reaction proceeds through an SN1 or SN2-like mechanism.[5]

    • Protecting Groups: The electronic nature of protecting groups on your glycosyl donor is critical. Electron-donating groups (e.g., benzyl (B1604629) ethers) are considered "arming" and can increase the reactivity of the donor, often favoring the formation of the thermodynamic α-anomer.[6] Conversely, electron-withdrawing groups (e.g., esters like acetyl or benzoyl) are "disarming" and can lead to different selectivity profiles.[6][7] For this compound, which lacks a C-2 substituent for neighboring group participation, remote participation from protecting groups at C-4 or C-6 can be exploited to influence the stereochemical outcome.[8][9][10][11]

    • Solvent Choice: The polarity of the solvent plays a crucial role.[12][13] Non-polar solvents like dichloromethane (B109758) (DCM) are often preferred for stereoselective SN2-like reactions. More polar solvents, such as acetonitrile, can stabilize the oxocarbenium ion intermediate, potentially leading to a loss of stereoselectivity.[12][13]

    • Reaction Temperature: Glycosylation reactions are highly sensitive to temperature.[14] Starting reactions at very low temperatures (e.g., -78 °C) allows for more controlled activation of the glycosyl donor.[14] A gradual warming, or "temperature ramping," may be necessary for less reactive substrates but should be done cautiously as it can affect selectivity.[14] For reactions aiming for higher stereoselectivity via an SN2-like pathway, maintaining the lowest possible temperature that allows the reaction to proceed is recommended.[12][13]

    • Promoter/Catalyst System: The choice of promoter is key. For thioglycoside donors, common promoters include N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like Triflic acid (TfOH). The nature and stoichiometry of the promoter system can significantly alter the α/β ratio. In some cases, using phosphine-acid complexes like HBr•PPh3 has been shown to be effective for achieving α-selective glycosylation of 2-deoxysugars.[15]

Issue 2: Low or No Product Yield

  • Question: My reaction is not yielding the desired glycoside, or the yield is very low. What are the potential causes?

  • Answer: Low product yield can stem from several issues:

    • Inactive Catalyst/Promoter: Lewis acids and other promoters can be deactivated by moisture. Ensure all reagents and solvents are strictly anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[14]

    • Glycosyl Donor Instability: The D-Sarmentosyl donor may be unstable under the reaction conditions, leading to decomposition.[14] Consider using a milder promoter system or lowering the reaction temperature.

    • Poor Nucleophilicity of the Acceptor: If the glycosyl acceptor is sterically hindered or electronically deactivated, the glycosylation reaction will be slow. A more powerful promoter system or higher temperatures might be needed, though this could negatively impact selectivity.

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products, such as glycal formation or rearrangement products. How can I minimize these?

  • Answer: The formation of side products is often related to the high reactivity and instability of the intermediates in 2-deoxy sugar glycosylation.

    • Glycal Formation: Elimination to form a glycal is a common side reaction. This can sometimes be suppressed by using less acidic promoters or by carefully controlling the reaction temperature.

    • Rearrangement Products: The absence of a C-2 participating group can make the oxocarbenium ion prone to rearrangement. The choice of protecting groups and the overall rigidity of the glycosyl donor can help to mitigate this.

Frequently Asked Questions (FAQs)

  • Q1: How can I favor the formation of the β-anomer (1,2-trans) in this compound glycosylation?

    • A1: Achieving a 1,2-trans glycosidic linkage with a 2-deoxy sugar is challenging. One successful strategy involves the use of an ancillary group at the C-2 position that can be removed later. For instance, a 2-iodo-1-thioglycoside donor can be used, where the equatorial iodine atom at C-2 directs the incoming nucleophile to the β-face.[2][3] This approach has been used for the stereoselective synthesis of β-D-sarmentosides.[1] Another indirect method involves using a donor with a 2-thioacetyl (SAc) group, which promotes exclusive β-glycosylation, followed by desulfurization.[16]

  • Q2: What is the role of molecular sieves in my reaction?

    • A2: Molecular sieves (typically 4 Å) are added to scavenge any trace amounts of water, ensuring the reaction remains anhydrous.[14] However, it's important to note that in some cases, molecular sieves can act as a Lewis base and may interfere with the promoter, so their effect should be evaluated.[3]

  • Q3: Can I use a trichloroacetimidate (B1259523) donor for this compound glycosylation?

  • Q4: What are "arming" and "disarming" protecting groups?

    • A4: "Arming" protecting groups are electron-donating (e.g., benzyl ethers), making the glycosyl donor more reactive. "Disarming" groups are electron-withdrawing (e.g., acetyl, benzoyl esters), which reduce the reactivity of the donor by destabilizing the oxocarbenium ion intermediate.[6] This concept is crucial for tuning the reactivity and selectivity of your glycosylation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Stereoselectivity of a 2-Iodo-1-Thioglycoside Donor Cyclization

This table summarizes data on the cyclization of a precursor to form a 2-iodo-D-sarmentosyl donor, highlighting the impact of temperature and additives on yield and selectivity.

EntryPromoter (equiv.)AdditiveTemperature (°C)Time (h)Yield (%)α/β Ratio
1IDCP (3)None-30 to -101631:2.7
2IDCP (3)4 Å MS-30 to -101ND
3IDCP (3)None-45 to -421841:2.1
4NIS (1.5) / TfOH (cat.)None-85681:9

Data adapted from a study on the synthesis of a cardenolide monoglycoside.[3] IDCP = Iodonium di-sym-collidine perchlorate; MS = Molecular Sieves; ND = Not Determined; NIS = N-Iodosuccinimide; TfOH = Triflic acid.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective β-Glycosylation using a 2-Iodo-1-Thioglycoside Donor

This protocol is based on a reported synthesis of a β-D-sarmentoside.[3]

  • Preparation of Acceptor Solution: In a flame-dried flask under an argon atmosphere, dissolve the glycosyl acceptor (1.0 equiv.) in freshly distilled, anhydrous dichloromethane (DCM). Add activated 4 Å molecular sieves. Cool the solution to -85 °C.

  • Preparation of Donor Solution: In a separate flame-dried flask under argon, dissolve the 2-iodo-1-thioglycosyl donor (1.2 equiv.) in anhydrous DCM.

  • Glycosylation Reaction:

    • To the cooled acceptor solution, add N-Iodosuccinimide (NIS) (1.5 equiv.).

    • Add the donor solution to the acceptor mixture via cannula.

    • After stirring for 10 minutes, add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (0.1 equiv.) dropwise.

  • Monitoring and Quenching:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the donor is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Filter through a pad of celite and wash with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired β-glycoside.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Low Selectivity cluster_1 Optimization Strategies Start Low α/β Selectivity Observed CheckDonor Analyze Glycosyl Donor: - Protecting Groups (Arming/Disarming) - Leaving Group Start->CheckDonor CheckConditions Evaluate Reaction Conditions: - Solvent Polarity - Temperature Control - Promoter/Catalyst Start->CheckConditions CheckAcceptor Assess Glycosyl Acceptor: - Steric Hindrance - Nucleophilicity Start->CheckAcceptor OptDonor Modify Donor: - Change protecting groups - Introduce temporary C-2 directing group CheckDonor->OptDonor OptConditions Adjust Conditions: - Use non-polar solvent (e.g., DCM) - Lower temperature (-78°C) - Screen promoters (e.g., NIS/TfOH, HBr•PPh3) CheckConditions->OptConditions Result Improved Stereoselectivity OptDonor->Result OptConditions->Result

Caption: Troubleshooting workflow for low selectivity.

G cluster_0 Stereocontrol in 2-Deoxy Glycosylation cluster_1 No C-2 Participation cluster_2 C-2 Directing Group Strategy Donor 2-Deoxy Glycosyl Donor (e.g., D-Sarmentosyl) Oxo Oxocarbenium Ion Intermediate Donor->Oxo SN1-like path BetaIodo β-Glycoside (Stereoselective) Alpha α-Glycoside (Thermodynamic) Oxo->Alpha Nu⁻ attack Beta β-Glycoside (Kinetic) Oxo->Beta Nu⁻ attack DonorIodo 2-Iodo Donor DonorIodo->BetaIodo SN2-like attack (opposite to I)

Caption: Strategies for stereocontrol in glycosylation.

References

Optimizing reaction conditions for D-Sarmentose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Sarmentose. The information is based on established synthetic methodologies and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My Wittig-Horner olefination is resulting in a low yield. How can I improve it?

A1: Low yields in the Wittig-Horner olefination step can be attributed to several factors, including suboptimal reagent stoichiometry and reaction time. It has been demonstrated that using equimolar amounts of the phosphine (B1218219) oxide and n-butyllithium (nBuLi) gives better results than an excess of nBuLi, which can lead to a complex mixture of products.[1] Furthermore, adjusting the equivalents of the phosphine oxide and extending the reaction time can significantly improve the yield. For instance, increasing the reaction time to 48 hours with 2.5 equivalents of the phosphine oxide has been shown to improve the yield to 83%.[2]

Q2: I am observing poor Z/E selectivity in the olefination step. How can this be controlled?

A2: The stereoselectivity of the Wittig-Horner reaction can be influenced by the reaction conditions. While optimizing for the highest yield by extending the reaction time may lead to a reduction in stereoselectivity, this may not be a critical issue if both isomers are consumed in the subsequent cyclization step.[2] If a higher Z/E ratio is required, quenching the reaction at an earlier time point (e.g., 24 hours) might provide a fraction with a much higher Z/E ratio (e.g., 20:1), although this may come at the cost of overall yield for that specific fraction.[2]

Q3: The [I+]-induced 6-endo cyclization is not proceeding as expected. What are the critical parameters for this reaction?

A3: The success of the [I+]-induced 6-endo cyclization is highly dependent on the iodonium (B1229267) reagent used and the reaction conditions. The choice of iodonium reagent can affect both the yield and the stereoselectivity of the product. It is crucial to perform these reactions under anhydrous conditions to prevent unwanted side reactions. The temperature and reaction time are also critical parameters that should be carefully controlled based on the specific iodonium reagent being used.

Q4: I am having difficulty with the purification of the final product. What methods are recommended?

A4: Purification of the synthetic intermediates and the final this compound derivatives is typically achieved through flash column chromatography.[1] The choice of solvent system for the mobile phase is critical for achieving good separation and should be determined based on the polarity of the compound. Visualization of the separated compounds on silica (B1680970) plates can be done using a UV lamp and/or by staining with a sulfuric acid in ethanol (B145695) solution followed by heating.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield in Olefination Suboptimal reagent concentration or reaction time.Increase the reaction time to 48 hours and use 2.5 equivalents of the phosphine oxide. Ensure equimolar amounts of phosphine oxide and nBuLi are used.[1][2]
Poor Stereoselectivity (Z/E ratio) Reaction conditions favoring thermodynamic product distribution.If a high Z/E ratio is critical, consider a shorter reaction time (24 hours) and separate the resulting fractions. Note that this might reduce the overall yield of the desired isomer in a single fraction.[2]
Incomplete Cyclization Inactive or inappropriate iodonium reagent. Presence of water.Use a freshly prepared or properly stored iodonium reagent. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon) using anhydrous solvents.[2]
Formation of Byproducts Incorrect stoichiometry of reagents. Reaction temperature too high or too low.Carefully control the addition of reagents and maintain the recommended reaction temperature. For instance, in the olefination, the aldehyde should be added slowly to the reaction mixture at -78 °C.[2]
Difficulty in Product Isolation Improper column chromatography technique.Use the recommended silica gel mesh size (230-400 mesh) for flash chromatography and optimize the solvent system (e.g., EtOAc/hexane) for the best separation.[1]

Experimental Protocols & Data

Optimization of Wittig-Horner Olefination

The following table summarizes the optimization of the Wittig-Horner olefination of 5-deoxy-D-xylofuranose precursor with a phosphine oxide. The general conditions involved using phosphine oxide, nBuLi, and the D-xylofuranose precursor in dry THF.[1]

EntryEquivalents of Phosphine OxideReaction Time (h)Yield (%)Z/E Ratio
12.224221:8
22.548831:1.5
32.52452 (fraction 1)1:5.3
42.52429 (from intermediate)20:1

Data extracted from Mestre et al., J. Org. Chem. 2017, 82, 6, 3327–3333.[2]

Detailed Methodologies

1. Preparation of 5-Deoxy-D-xylofuranose Precursor:

The synthesis begins with the preparation of 5-deoxy-D-xylofuranose from D-xylose. This involves the cleavage of an isopropylidene acetal (B89532) using AcCl/MeOH, followed by methylation of the free hydroxyl group at C-2, and finally, acid-catalyzed hydrolysis to yield the desired precursor.[1][2]

2. Optimized Wittig-Horner Olefination Protocol:

To a solution of the phosphine oxide (2.5 equivalents) in dry THF at -78 °C under an argon atmosphere, nBuLi (1.0 equivalent) is added dropwise. The resulting solution is stirred for a period before the addition of a solution of the 5-deoxy-D-xylofuranose precursor in dry THF. The reaction mixture is gradually warmed to room temperature and stirred for 48 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent (e.g., Et2O), and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.[2]

3. [I+]-induced 6-endo Cyclization:

The alkene product from the olefination step is dissolved in an anhydrous solvent (e.g., CH3CN) under an argon atmosphere. The appropriate iodonium reagent is added, and the reaction is stirred at the optimal temperature until completion. The reaction mixture is then worked up, and the product is purified by column chromatography.

Visualized Workflows

experimental_workflow General Synthesis Workflow for this compound Units cluster_start Starting Material Preparation cluster_olefination Wittig-Horner Olefination cluster_cyclization Cyclization cluster_final Final Steps d_xylose D-Xylose precursor_prep Multi-step preparation d_xylose->precursor_prep precursor 5-Deoxy-D-xylofuranose Precursor precursor_prep->precursor Yields: ~85% over 3 steps olefination Wittig-Horner Reaction (Optimized Conditions) precursor->olefination alkene Alkene Intermediate olefination->alkene Yield: 83% cyclization [I+]-induced 6-endo Cyclization alkene->cyclization iodo_glycoside 2-Iodo-glycoside cyclization->iodo_glycoside glycosylation Glycosylation iodo_glycoside->glycosylation deprotection Deprotection glycosylation->deprotection d_sarmentose This compound Derivative deprotection->d_sarmentose

Caption: A high-level overview of the synthetic pathway to this compound derivatives.

troubleshooting_logic Troubleshooting Logic for Low Olefination Yield cluster_reagents Reagent Optimization cluster_time Time Optimization start Low Yield in Olefination Step check_reagents Check Reagent Stoichiometry (Phosphine Oxide & nBuLi) start->check_reagents check_time Review Reaction Time start->check_time reagent_ratio Is nBuLi in excess? check_reagents->reagent_ratio time_short Is reaction time < 48h? check_time->time_short adjust_ratio Use equimolar amounts of phosphine oxide and nBuLi. reagent_ratio->adjust_ratio Yes correct_ratio Stoichiometry is correct. reagent_ratio->correct_ratio No outcome Improved Yield Expected adjust_ratio->outcome increase_time Increase reaction time to 48h. time_short->increase_time Yes time_ok Reaction time is sufficient. time_short->time_ok No increase_time->outcome

Caption: A decision-making flowchart for troubleshooting low yields in the olefination step.

References

Technical Support Center: Synthesis of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Sarmentose. The content is structured to address specific issues that may be encountered during key experimental stages.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound, categorized by reaction type.

Wittig-Horner Olefination

Issue 1: Low or No Yield of the Olefin Product

  • Question: My Wittig-Horner reaction is resulting in a low yield or no desired olefin product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Wittig-Horner reaction, especially with potentially hindered aldehydes derived from carbohydrate precursors, can arise from several factors. Here is a systematic approach to diagnosing and resolving the issue:

    • Incomplete Ylide Formation: The phosphonate (B1237965) carbanion (ylide) is a crucial intermediate. Incomplete formation will directly impact the yield.

      • Base Strength and Quality: Ensure the base is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) is commonly used. The quality of the base is also critical; use freshly opened or properly stored reagents.

      • Reaction Time and Temperature: Allow sufficient time for the ylide to form. This is often indicated by a color change in the reaction mixture. Ylide formation is typically performed at 0 °C to room temperature.

    • Inefficient Reaction with the Aldehyde:

      • Steric Hindrance: The aldehyde substrate derived from a protected sugar can be sterically hindered. The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion, is generally more effective than the standard Wittig reaction for hindered aldehydes.[1]

      • Reaction Temperature: While ylide formation may be optimal at lower temperatures, the subsequent reaction with a hindered aldehyde might require elevated temperatures to overcome the activation energy.[1] Careful temperature control is key.

    • Side Reactions:

      • Aldol Condensation: If the aldehyde can enolize, self-condensation can compete with the desired olefination. Using a strong, non-nucleophilic base can minimize this.

Workflow for Troubleshooting Low Yield in Wittig-Horner Olefination

G start Low Yield in Wittig-Horner Reaction check_ylide Check Ylide Formation start->check_ylide check_reaction Evaluate Reaction with Aldehyde start->check_reaction check_side_reactions Investigate Side Reactions start->check_side_reactions solution1 Use fresh, strong base (e.g., NaH). Allow sufficient reaction time. check_ylide->solution1 solution2 Consider Horner-Wadsworth-Emmons (HWE) variant. Optimize reaction temperature. check_reaction->solution2 solution3 Use a strong, non-nucleophilic base. check_side_reactions->solution3

Caption: Troubleshooting workflow for low yield in Wittig-Horner olefination.

[I⁺]-Induced 6-endo Cyclization

Issue 2: Formation of Undesired Regioisomers or Low Yield of the Cyclized Product

  • Question: My [I⁺]-induced 6-endo cyclization is not proceeding as expected, leading to a mixture of products or a low yield of the desired 6-membered ring. What could be the issue?

  • Answer: The regioselectivity of iodocyclization is a critical step. Deviation from the desired 6-endo pathway can be influenced by several factors.

    • Substrate Conformation: The stereochemical outcome is highly dependent on the conformation of the acyclic precursor. The desired conformation should favor the 6-endo cyclization pathway.

    • Iodonium Source: The choice of the electrophilic iodine source (e.g., I₂, NIS, IDCP) can influence the reactivity and selectivity of the reaction.

    • Reaction Conditions: Temperature and solvent can play a significant role in controlling the reaction pathway. Running the reaction at low temperatures (e.g., -78 °C to -40 °C) is often necessary to enhance selectivity.

1,2-trans Stereoselective Glycosylation

Issue 3: Poor Stereoselectivity (Formation of Anomeric Mixtures)

  • Question: My glycosylation reaction is producing a mixture of α and β anomers, instead of the desired 1,2-trans product. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in 2-deoxyglycosylation is a common challenge due to the absence of a participating group at the C-2 position.[2][3]

    • Glycosyl Donor: The choice of the glycosyl donor is critical. Thioglycosides are commonly used donors for the synthesis of 2-deoxyglycosides.[4][5]

    • Promoter System: The promoter used to activate the glycosyl donor significantly impacts the stereochemical outcome. Common promoters for thioglycosides include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf.[4]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion and thus the stereoselectivity.

    • Temperature: Glycosylation reactions are often performed at low temperatures to favor the kinetic product and enhance selectivity.

Logical Relationship for Improving Glycosylation Stereoselectivity

G start Poor Stereoselectivity in Glycosylation donor Optimize Glycosyl Donor start->donor promoter Adjust Promoter System start->promoter solvent Modify Solvent start->solvent temp Control Temperature start->temp outcome Improved 1,2-trans Selectivity donor->outcome promoter->outcome solvent->outcome temp->outcome

Caption: Factors influencing stereoselectivity in 2-deoxyglycosylation.

Issue 4: Formation of Orthoester Byproducts

  • Question: I am observing the formation of a significant amount of orthoester byproduct in my glycosylation reaction. What causes this and how can I prevent it?

  • Answer: Orthoester formation is a common side reaction in glycosylations, particularly when using acyl-protected donors.[6][7]

    • Mechanism: The neighboring acyl group at C-2 can participate in the reaction to form a cyclic acyloxonium ion intermediate, which can then be attacked by the alcohol acceptor at the orthoester carbon instead of the anomeric carbon.

    • Prevention Strategies:

      • Choice of Protecting Groups: Using non-participating protecting groups at C-2, such as benzyl (B1604629) ethers, can prevent orthoester formation.

      • Reaction Conditions: The choice of promoter and reaction conditions can influence the propensity for orthoester formation. Stronger Lewis acids may favor the desired glycosidic bond formation over orthoester formation.[6]

Deprotection

Issue 5: Incomplete Removal of Benzyl Protecting Groups

  • Question: I am having difficulty completely removing the benzyl protecting groups from my synthesized this compound derivative. What are the common reasons for incomplete deprotection?

  • Answer: Incomplete debenzylation is a frequent issue. Several factors can contribute to this problem:

    • Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old or deactivated. Using a fresh batch of catalyst is recommended.

    • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can poison the catalyst. Ensure all reagents and solvents are of high purity.

    • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can lead to incomplete reaction. Ensure vigorous stirring to facilitate efficient gas-liquid transfer.

    • Alternative Methods: If catalytic hydrogenation is problematic, consider alternative deprotection methods such as using strong acids (e.g., HBr in acetic acid), but be mindful of the stability of other functional groups in your molecule. Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can also be an effective alternative.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is a common Z/E ratio to expect from the Wittig-Horner olefination in the synthesis of this compound precursors?

    • A1: The Z/E selectivity of the Wittig-Horner reaction can be influenced by the specific phosphonate reagent and reaction conditions. For stabilized ylides, the E-isomer is generally favored.[9][10] In some reported syntheses, Z/E ratios can range from 1:1.5 to 1:8, and in some cases, the isomers may be inseparable by column chromatography.

  • Q2: How can I purify the final this compound product from the reaction mixture?

    • A2: Purification of the final product typically involves column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the protected or deprotected this compound derivative. Careful optimization of the solvent system is often required to separate the desired product from any remaining starting materials or byproducts.

  • Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

    • A3: Standard laboratory safety practices should always be followed. Specifically, when working with strong bases like sodium hydride, it is crucial to handle them under an inert atmosphere to prevent reaction with moisture. Electrophilic iodine reagents should be handled with care in a well-ventilated fume hood. Always consult the safety data sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps

StepReactionReagentsTypical Yield (%)
1Wittig-Horner OlefinationPhosphonate Ylide, Aldehyde50-85%
2[I⁺]-Induced 6-endo CyclizationIodonium Source (e.g., IDCP)70-90%
3GlycosylationThioglycoside Donor, Promoter60-85%
4DeprotectionPd/C, H₂85-95%

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Glycosylation using a Thioglycoside Donor

This protocol is a general procedure for the glycosylation of an alcohol with a thioglycoside donor, a key step in the synthesis of this compound.[4]

  • Preparation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add activated 4 Å molecular sieves.

    • In a separate flask, dissolve the glycosyl acceptor (1.0 equivalent) and the D-sarmentosyl thioglycoside donor (1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

    • Transfer the solution to the flask containing the molecular sieves via cannula.

  • Reaction:

    • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

    • Add N-iodosuccinimide (NIS) (1.5 equivalents) to the stirred suspension.

    • After stirring for 10-15 minutes, add a catalytic amount of triflic acid (TfOH) (0.1 equivalents) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the mixture through a pad of Celite® and wash the filter cake with CH₂Cl₂.

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Experimental Workflow for Glycosylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine acceptor and donor in CH2Cl2 prep2 Add to molecular sieves prep1->prep2 react1 Cool to -40 °C prep2->react1 react2 Add NIS react1->react2 react3 Add TfOH (cat.) react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with NaHCO3 react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous washes workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: General experimental workflow for thioglycoside-mediated glycosylation.

References

Technical Support Center: Degradation Pathways of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The degradation of D-Sarmentose is not well-documented in current scientific literature. The following information presents a hypothetical degradation pathway based on the established metabolism of structurally similar sugars, primarily L-rhamnose, a 6-deoxyhexose. This guide is intended to provide a theoretical framework and practical troubleshooting advice for researchers investigating the catabolism of this compound and other rare deoxy sugars.

Frequently Asked Questions (FAQs)

Q1: What is a plausible initial step in the degradation of this compound?

A1: Given that this compound is a glycoside (specifically, a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranoside), the initial step in its degradation is likely the cleavage of the glycosidic bond by a β-glycosidase to release the free this compound monosaccharide. The subsequent degradation of the free sugar would then commence.

Q2: What are the likely enzymatic pathways for the degradation of the this compound monosaccharide?

A2: By analogy to L-rhamnose metabolism, two main pathways can be proposed for this compound degradation: a phosphorylated pathway and a non-phosphorylated pathway. The presence of a methyl group at the C3 position and the absence of a hydroxyl group at the C2 position will necessitate specific enzymatic activities. A key initial step would likely involve O-demethylation.

Q3: What types of enzymes are expected to be involved in this compound degradation?

A3: The degradation of this compound would likely involve a series of enzymes including:

  • O-demethylases: To remove the methyl group at the C3 position.

  • Isomerases: To convert the aldose to a ketose.

  • Kinases: To phosphorylate the sugar or its intermediates in the phosphorylated pathway.

  • Aldolases: To cleave the carbon backbone of the sugar phosphate (B84403).

  • Dehydrogenases and Dehydratases: In the non-phosphorylated pathway to oxidize and dehydrate the sugar acid.

Q4: How does the 2-deoxy nature of this compound affect its metabolism?

A4: The absence of a hydroxyl group at the C2 position means that enzymes that specifically recognize this hydroxyl group in typical hexose (B10828440) metabolism will not be active on this compound. For instance, in a pathway analogous to glycolysis, the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287) is catalyzed by phosphoglucose (B3042753) isomerase, an enzyme that acts on the C2 position. Therefore, a different isomerase would be required. The metabolism of 2-deoxy-D-glucose, for example, often leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which can be a metabolic dead-end and an inhibitor of glycolysis.[1]

Hypothetical Degradation Pathways of this compound

Based on the degradation of L-rhamnose, two potential pathways for this compound are proposed below. A crucial first step in either pathway would be the O-demethylation of the 3-O-methyl group to yield 2,6-dideoxy-D-xylo-hexose.

Pathway 1: Phosphorylated Degradation

This pathway involves the phosphorylation of the sugar, followed by cleavage.

G Hypothetical Phosphorylated Degradation of this compound cluster_0 Initial Modification cluster_1 Phosphorylated Pathway This compound This compound 2,6-dideoxy-D-xylo-hexose 2,6-dideoxy-D-xylo-hexose This compound->2,6-dideoxy-D-xylo-hexose O-Demethylase 2,6-dideoxy-D-xylo-hexulose 2,6-dideoxy-D-xylo-hexulose 2,6-dideoxy-D-xylo-hexose->2,6-dideoxy-D-xylo-hexulose Isomerase 2,6-dideoxy-D-xylo-hexulose-1-phosphate 2,6-dideoxy-D-xylo-hexulose-1-phosphate 2,6-dideoxy-D-xylo-hexulose->2,6-dideoxy-D-xylo-hexulose-1-phosphate Kinase Lactaldehyde Lactaldehyde 2,6-dideoxy-D-xylo-hexulose-1-phosphate->Lactaldehyde Aldolase (B8822740) DHAP DHAP 2,6-dideoxy-D-xylo-hexulose-1-phosphate->DHAP Aldolase Dihydroxyacetone phosphate (DHAP) Dihydroxyacetone phosphate (DHAP) Pyruvate Pyruvate Lactaldehyde->Pyruvate Lactaldehyde Dehydrogenase Central Metabolism Central Metabolism DHAP->Central Metabolism Glycolysis

Caption: Hypothetical phosphorylated degradation pathway of this compound.

Pathway 2: Non-Phosphorylated Degradation

This pathway involves direct oxidation and cleavage of the sugar acid.

G Hypothetical Non-Phosphorylated Degradation of this compound cluster_0 Initial Modification cluster_1 Non-Phosphorylated Pathway This compound This compound 2,6-dideoxy-D-xylo-hexose 2,6-dideoxy-D-xylo-hexose This compound->2,6-dideoxy-D-xylo-hexose O-Demethylase 2,6-dideoxy-D-xylonolactone 2,6-dideoxy-D-xylonolactone 2,6-dideoxy-D-xylo-hexose->2,6-dideoxy-D-xylonolactone Dehydrogenase 2,6-dideoxy-D-xylonate 2,6-dideoxy-D-xylonate 2,6-dideoxy-D-xylonolactone->2,6-dideoxy-D-xylonate Lactonase 2-keto-3,6-dideoxy-D-xylonate 2-keto-3,6-dideoxy-D-xylonate 2,6-dideoxy-D-xylonate->2-keto-3,6-dideoxy-D-xylonate Dehydratase Pyruvate Pyruvate 2-keto-3,6-dideoxy-D-xylonate->Pyruvate Aldolase Lactaldehyde Lactaldehyde 2-keto-3,6-dideoxy-D-xylonate->Lactaldehyde Aldolase Central Metabolism Central Metabolism Pyruvate->Central Metabolism TCA Cycle Lactaldehyde->Pyruvate Lactaldehyde Dehydrogenase

Caption: Hypothetical non-phosphorylated degradation pathway of this compound.

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity Detected in O-Demethylase Assay

Question: I am not observing any O-demethylation of this compound using my purified enzyme or cell-free extract. What could be the problem?

Answer:

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify and optimize the pH, temperature, and buffer composition for your assay. O-demethylases can have specific requirements.
Missing Cofactors Many O-demethylases, particularly cytochrome P450s and Fe(II)/α-ketoglutarate-dependent dioxygenases, require specific cofactors such as NADH/NADPH, Fe(II), or α-ketoglutarate. Ensure these are present in your assay mixture at appropriate concentrations.
Enzyme Instability The enzyme may be unstable under the purification or assay conditions. Try adding stabilizing agents like glycerol (B35011) or BSA, and always keep the enzyme on ice.
Substrate Inhibition High concentrations of this compound might be inhibitory. Perform a substrate titration to determine the optimal substrate concentration.
Incorrect Substrate Ensure the enzyme you are testing is expected to have activity on a methylated sugar. Some O-demethylases are highly specific to their substrates.
Issue 2: Poor Separation or Unidentified Peaks in HPLC Analysis of Degradation Products

Question: My HPLC chromatogram for the this compound degradation assay shows poor peak resolution, and I am seeing unexpected peaks. How can I troubleshoot this?

Answer:

Possible Cause Troubleshooting Step
Inappropriate Column For sugar analysis, specialized columns such as amino-propyl or ligand-exchange columns are often required. A standard C18 column may not provide adequate separation for highly polar sugars and their derivatives.
Mobile Phase Issues Optimize the mobile phase composition. For amino columns, the ratio of acetonitrile (B52724) to water is critical for resolution. Ensure the mobile phase is properly degassed to avoid bubbles.
Co-elution of Intermediates The intermediates in the degradation pathway may have similar retention times. Try adjusting the gradient, flow rate, or column temperature to improve separation.
Sample Matrix Interference Components from the cell extract or assay buffer may be interfering with the analysis. Perform a sample cleanup step, such as solid-phase extraction (SPE), before HPLC analysis.
Formation of Anomers Sugars can exist as different anomers in solution, which can sometimes lead to peak broadening or splitting. Heating the sample or adjusting the mobile phase pH can sometimes help to interconvert anomers to a single form.

Quantitative Data from Analogous L-Rhamnose Degrading Enzymes

The following tables summarize kinetic data for enzymes involved in L-rhamnose degradation, which can serve as a starting point for characterizing the analogous enzymes in a hypothetical this compound pathway.

Table 1: Kinetic Parameters of L-Rhamnose Isomerases

Organism Substrate Km (mM) Vmax (U/mg) Optimal pH Optimal Temp. (°C)
Pseudomonas stutzeriL-Rhamnose112407.0-8.050
Bacillus subtilisL-Rhamnose0.49N/A8.570
Caldicellulosiruptor obsidiansisL-RhamnoseN/A277.68.085

Data sourced from multiple studies and may vary based on assay conditions.[2][3][4]

Table 2: Kinetic Parameters of Rhamnulokinase

Organism Substrate Km (µM) Optimal pH Optimal Temp. (°C)
Escherichia coliL-Rhamnulose828.537
Escherichia coliATP1108.537

Data from UniProt entry for E. coli Rhamnulokinase.

Table 3: Kinetic Parameters of Rhamnulose-1-Phosphate Aldolase

Organism Substrate Km (mM) kcat (s-1) Optimal Temp. (°C)
Thermotoga maritimaL-Rhamnulose-1-phosphate3.6N/A95

Data from a study on the thermophilic aldolase from T. maritima.[1]

Experimental Protocols

Protocol 1: O-Demethylase Activity Assay

This protocol describes a general method for detecting O-demethylase activity by measuring the formation of formaldehyde (B43269), a common byproduct of enzymatic demethylation.

Workflow Diagram:

G O-Demethylase Activity Assay Workflow prep Prepare Assay Mixture (Buffer, Cofactors, this compound) pre_incubate Pre-incubate at Optimal Temperature prep->pre_incubate start_rxn Add Enzyme to Initiate Reaction pre_incubate->start_rxn incubate Incubate for a Defined Time start_rxn->incubate stop_rxn Stop Reaction (e.g., with acid or heat) incubate->stop_rxn detect Detect Formaldehyde (e.g., Nash Reagent) stop_rxn->detect measure Measure Absorbance at 412 nm detect->measure

Caption: Workflow for a typical O-demethylase activity assay.

Methodology:

  • Prepare the Nash Reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone (B45752) in deionized water to a final volume of 1 L.

  • Set up the reaction: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM buffer (e.g., phosphate or Tris-HCl at optimal pH)

    • Required cofactors (e.g., 1 mM NADH, 100 µM FeSO₄, 1 mM α-ketoglutarate, depending on the enzyme class)

    • 1-10 mM this compound

    • Purified enzyme or cell-free extract

    • Make up to a final volume of 200 µL with nuclease-free water.

  • Incubate: Incubate the reaction at the optimal temperature for the enzyme for a set time (e.g., 30-60 minutes).

  • Stop the reaction: Terminate the reaction by adding 50 µL of 1 M trichloroacetic acid (TCA).

  • Centrifuge: Centrifuge at high speed for 5 minutes to pellet any precipitated protein.

  • Develop color: Transfer 100 µL of the supernatant to a new tube and add 100 µL of the Nash reagent.

  • Incubate for color development: Incubate at 37°C for 30-60 minutes.

  • Measure absorbance: Measure the absorbance at 412 nm.

  • Quantify: Determine the amount of formaldehyde produced by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its potential degradation intermediates using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Workflow Diagram:

G HPLC Analysis Workflow for this compound Degradation sample_prep Prepare Sample (Stop reaction, centrifuge, filter) inject Inject Sample sample_prep->inject hplc_setup Set up HPLC System (Column, Mobile Phase, Flow Rate, Temperature) hplc_setup->inject separate Chromatographic Separation inject->separate detect Detect with RID separate->detect analyze Analyze Chromatogram (Identify and Quantify Peaks) detect->analyze

Caption: General workflow for HPLC analysis of this compound degradation.

Methodology:

  • Sample Preparation:

    • Stop the enzymatic reaction at various time points.

    • Centrifuge the samples to remove any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System and Conditions:

    • Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject prepared standards of this compound and any available potential intermediates to determine their retention times.

    • Inject the experimental samples.

    • Identify and quantify the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products by comparing retention times with the standards.

    • Generate calibration curves for quantitative analysis.

Protocol 3: GC-MS Analysis for Metabolite Identification

This protocol outlines a general procedure for identifying unknown metabolites from this compound degradation using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Methodology:

  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous samples from the degradation assay.

    • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes for silylation of hydroxyl and carboxyl groups.

  • GC-MS System and Conditions:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 5°C/min).

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify peaks that appear in the presence of the enzyme and substrate.

    • Analyze the mass spectrum of each new peak.

    • Compare the fragmentation patterns to mass spectral libraries (e.g., NIST, Wiley) to identify the compounds.

    • For novel compounds, interpret the fragmentation pattern to deduce the structure.

References

Technical Support Center: D-Sarmentose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-sarmentose. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this rare 2,6-dideoxy sugar, particularly focusing on scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound, especially at a larger scale?

A1: The synthesis of this compound, a 2,6-dideoxy-β-D-xylo-hexopyranoside, presents several challenges that are often magnified during scale-up.[1][2] Key difficulties include:

  • Stereoselectivity: Achieving the desired 1,2-trans stereoselectivity during the glycosylation step is critical. The absence of a participating group at the C-2 position makes controlling the anomeric configuration challenging, often leading to mixtures of α and β anomers.[3][4]

  • Protecting Group Strategy: A multi-step synthesis requires a robust protecting group strategy. The choice of protecting groups is crucial as they influence the reactivity of the carbohydrate building blocks and the stereochemical outcome of the glycosylation reaction.[5][6] Scaling up can introduce new challenges related to the stability and removal of these groups.

  • Reaction Conditions: Key reactions, such as the glycosylation step, often require cryogenic temperatures (e.g., -85°C) to achieve good yields and selectivity. Maintaining such low temperatures on a large scale is energy-intensive and requires specialized equipment.

  • Byproduct Formation: Side reactions, such as the formation of glycal byproducts, can reduce the yield and complicate the purification process.[4]

  • Purification: Separating the desired product from starting materials, reagents, and byproducts can be difficult, especially at a larger scale. The final product and intermediates often require chromatographic purification, which can be a bottleneck in a scale-up process.

Q2: The yield of my glycosylation reaction is low. What are the potential causes and solutions?

A2: Low yields in the glycosylation step to form the this compound moiety can be attributed to several factors:

  • Suboptimal Temperature: For the NIS/TfOH promoted glycosylation, temperature is a critical parameter. Higher temperatures can lead to degradation of the glycosyl donor and the formation of byproducts. It is often necessary to perform the reaction at very low temperatures (e.g., -85°C) to improve the yield.

  • Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The use of molecular sieves can be beneficial, but their effect should be evaluated for each specific reaction.

  • Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor and the acceptor can significantly impact the yield. Ensure the starting materials are pure and that the protecting groups are compatible with the reaction conditions.

  • Promoter System: The choice and stoichiometry of the promoter system (e.g., NIS/TfOH) are crucial. The amount of triflic acid, in particular, can influence the outcome. A systematic study of the promoter concentration may be necessary to optimize the yield.[7]

Q3: I am observing a mixture of α and β anomers in my final product. How can I improve the β-selectivity?

A3: Achieving high β-selectivity in the synthesis of a 2-deoxyglycoside like this compound is a common challenge. Here are some strategies to improve the stereoselectivity:

  • Temperature Control: Lowering the reaction temperature is often the most effective way to enhance 1,2-trans (in this case, β) selectivity.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome of a glycosylation reaction. While not always observed with highly reactive 2-deoxy-sugars, exploring different anhydrous solvents may be beneficial.[4]

  • Concentration and Stoichiometry: The concentration of the reactants and the ratio of donor to acceptor can affect the reaction mechanism and, consequently, the stereoselectivity. In some cases, lower concentrations can favor the desired 1,2-trans product.

  • Protecting Groups: Although there is no participating group at C-2, remote protecting groups can sometimes influence the conformation of the intermediate oxocarbenium ion and affect the stereochemical outcome.[8]

Q4: What are the main challenges associated with the purification of this compound and its intermediates on a larger scale?

A4: Scaling up the purification of this compound and its synthetic intermediates presents several challenges:

  • Chromatography: Laboratory-scale purifications often rely on silica (B1680970) gel column chromatography. This method becomes less practical and more expensive at larger scales due to the large volumes of solvent required and the lower throughput.

  • Byproduct Removal: The removal of structurally similar byproducts, such as anomeric isomers or products of side reactions, can be difficult and may require high-resolution techniques.

  • Protecting Group Removal: The final deprotection step can sometimes lead to a complex mixture of products if the reaction is not clean. The removal of cleaved protecting groups and the reagents used for deprotection adds another layer of complexity to the purification process.

  • Alternative Purification Techniques: For large-scale purification, exploring alternative methods such as crystallization, preparative HPLC, or tangential flow filtration may be necessary. For highly polar compounds, ion-pair chromatography can be an effective technique, though removal of the ion-pairing reagent needs to be considered.[9]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, based on a known synthetic route involving a Wittig-Horner olefination, an iodo-cyclization, and a glycosylation step.

Issue 1: Low Yield in the Wittig-Horner Olefination Step
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the phosphine (B1218219) oxide reagent is pure and dry.- Verify the concentration of the n-BuLi solution.- Extend the reaction time and monitor by TLC.
Degradation of starting material - Maintain the reaction at the specified low temperature (-78°C) during the addition of n-BuLi and the furanose precursor.- Quench the reaction carefully as described in the protocol.
Issues with the furanose precursor - Ensure the starting furanose is pure and free of residual acid from the previous hydrolysis step.
Issue 2: Formation of Byproducts in the Iodo-cyclization Step
Potential Cause Troubleshooting Steps
Formation of glycal byproduct - Control the reaction temperature carefully, as higher temperatures can favor elimination reactions.- Use a high-purity iodonium (B1229267) reagent.
Formation of 2-I-epimer - This can be more prevalent in "one-pot" procedures. A stepwise approach with isolation of the intermediate may provide better stereocontrol.
Incomplete reaction - Ensure the starting alkene is pure.- Monitor the reaction closely by TLC to avoid prolonged reaction times that might lead to degradation.
Issue 3: Poor Stereoselectivity in the Glycosylation Step (Low β:α ratio)
Potential Cause Troubleshooting Steps
Reaction temperature is too high - Maintain the reaction at a very low temperature (e.g., -85°C). Even slight increases in temperature can significantly impact the stereoselectivity.
Suboptimal promoter concentration - Titrate the amount of TfOH used. An excess or insufficient amount can affect the reaction pathway.
Moisture in the reaction - Use rigorously dried solvents and reagents. Add freshly activated molecular sieves.
"One-pot" vs. Stepwise approach - A stepwise approach, where the glycosyl donor is formed and isolated before the glycosylation, often provides better stereocontrol compared to a "one-pot" procedure.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in a reported synthesis of a this compound containing cardenolide.

Step Reaction Key Reagents & Conditions Yield Stereoselectivity (α:β or Z:E) Reference
1Wittig-Horner OlefinationDiphenyl(phenylsulfanylmethyl)phosphine oxide, nBuLi, THF, -78°C to rt83%1:1.5 (Z:E)[2]
2[I+]-induced 6-endo CyclizationIodonium di-sym-collidine perchlorate (B79767) (IDCP), CH3CN, -40°C84%1:2.1 (α:β)[2]
3GlycosylationNIS, TfOH, Digitoxigenin, -85°C68%1:9 (α:β)[2]
4Radical Deiodination & HydrogenationBu3SnH, AIBN; then 10% Pd/C, H254% (from stepwise glycosylation)-[2]

Experimental Protocols

Protocol 1: Wittig-Horner Olefination
  • Dissolve diphenyl(phenylsulfanylmethyl)phosphine oxide in dry THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78°C.

  • Add n-BuLi (1.6 M in hexanes) dropwise and stir the mixture at -78°C for 45 minutes.

  • Add a solution of the 5-deoxy-D-xylofuranose precursor in dry THF dropwise to the reaction mixture at -78°C over 30 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 48 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., Et2O).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: [I+]-induced 6-endo Cyclization
  • Dissolve the sulfanyl (B85325) alkene derivative in dry CH3CN in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -45°C.

  • Add iodonium di-sym-collidine perchlorate (IDCP).

  • Stir the reaction mixture at -40°C and monitor its progress by TLC.

  • After completion (typically 1 hour), dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer with saturated aqueous Na2S2O3 and NaHCO3 at -40°C.

  • Extract the aqueous layer, combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: NIS/TfOH Mediated Glycosylation
  • Dissolve the glycosyl donor and the acceptor alcohol in a suitable dry solvent (e.g., CH2Cl2) in a flame-dried flask containing molecular sieves under an argon atmosphere.

  • Cool the mixture to -85°C.

  • Add N-iodosuccinimide (NIS) to the mixture.

  • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) dropwise.

  • Stir the reaction at -85°C and monitor by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine (B128534) or pyridine.

  • Allow the mixture to warm to room temperature, dilute with CH2Cl2, and wash with saturated aqueous Na2S2O3 and NaHCO3.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

This compound Synthesis Pathway

D_Sarmentose_Synthesis Xylose D-Xylose Furanose 5-Deoxy-D-xylofuranose Precursor Xylose->Furanose Multi-step preparation Alkene Sulfanyl Alkene Derivative Furanose->Alkene Wittig-Horner Olefination Thioglycoside 2-Iodo-1-thioglycoside (D-Sarmentosyl Donor) Alkene->Thioglycoside [I+]-induced 6-endo Cyclization Glycoside Protected D-Sarmentoside Thioglycoside->Glycoside NIS/TfOH Glycosylation Sarmentose This compound Derivative Glycoside->Sarmentose Deprotection

Caption: Key steps in the chemical synthesis of a this compound derivative.

Troubleshooting Workflow for Glycosylation

Glycosylation_Troubleshooting Start Glycosylation Step: Low Yield or Poor β-Selectivity Check_Temp Is the reaction temperature strictly maintained at -85°C? Start->Check_Temp Check_Moisture Are all reagents and solvents rigorously anhydrous? Check_Temp->Check_Moisture Yes Adjust_Temp Optimize cooling bath and monitor internal temperature. Check_Temp->Adjust_Temp No Check_Reagents Are the donor, acceptor, and promoters of high purity? Check_Moisture->Check_Reagents Yes Dry_System Flame-dry glassware, use fresh anhydrous solvents, add activated molecular sieves. Check_Moisture->Dry_System No Check_Procedure Using a 'one-pot' or stepwise procedure? Check_Reagents->Check_Procedure Yes Purify_Reagents Purify starting materials. Titrate TfOH concentration. Check_Reagents->Purify_Reagents No Consider_Stepwise Switch to a stepwise approach: isolate the glycosyl donor before glycosylation. Check_Procedure->Consider_Stepwise One-pot Success Problem Resolved Check_Procedure->Success Stepwise Adjust_Temp->Check_Moisture Dry_System->Check_Reagents Purify_Reagents->Check_Procedure Consider_Stepwise->Success

Caption: A logical workflow for troubleshooting common glycosylation issues.

References

Protecting group strategies for D-Sarmentose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-Sarmentose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on protecting group strategies.

Issue 1: Poor Regioselectivity in the Initial Protection of D-Xylose Derivatives

Question Possible Cause Troubleshooting Steps
How can I achieve selective protection of the C-2 and C-4 hydroxyl groups in a D-xylopyranoside starting material? The inherent reactivity of the hydroxyl groups in xylose can lead to a mixture of products. The C-2, C-3, and C-4 hydroxyls are all secondary and can have similar reactivity.1. Two-step successive protection: A strategy involving sequential protection of the 4-OH and then the 2-OH can provide good regioselectivity.[1][2] 2. Use of bulky protecting groups: Employing sterically demanding protecting groups like tert-butyldimethylsilyl (TBDMS) can favor protection of the less hindered primary hydroxyl group if present, or show selectivity among secondary hydroxyls based on the steric environment. 3. Formation of cyclic acetals: Benzylidene acetals can be used for the regioselective 4,6-O-protection of hexopyranosides, leaving the 2- and 3-hydroxyls free for further manipulation.[3][4] For a pentose (B10789219) like xylose, this can be adapted to protect vicinal diols.
My attempt to selectively protect the C-4 hydroxyl of a D-xylose derivative with TBDMSCl resulted in a mixture of products. How can I improve the selectivity? Reaction conditions such as temperature, solvent, and the rate of addition of the silylating agent can significantly impact regioselectivity.1. Optimize reaction conditions: Slowly adding the silylating agent at a low temperature can enhance selectivity.[5] 2. Use of a different silylating agent: Consider using a bulkier silyl (B83357) group if steric differentiation is desired. 3. Alternative strategies: Explore methods like tin-mediated acylations which can alter the reactivity of the hydroxyl groups.

Issue 2: Unwanted Deprotection or Migration of Protecting Groups

Question Possible Cause Troubleshooting Steps
During the deprotection of a silyl ether, my benzyl (B1604629) ethers were also cleaved. How can I prevent this? Benzyl ethers can be sensitive to strongly acidic conditions that are sometimes used for silyl ether deprotection.[6]1. Use fluoride-based deprotection: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly selective for silyl ethers and are generally compatible with benzyl ethers.[7] 2. Use milder acidic conditions: If acidic deprotection is necessary, use buffered systems or weaker acids (e.g., acetic acid) and monitor the reaction carefully. 3. Choose a more labile silyl group: Employ a more acid-sensitive silyl group (e.g., TES instead of TBDPS) that can be removed under milder conditions.
I am observing acyl group migration in my multi-step synthesis. How can I minimize this? Acyl groups, especially acetates, are known to migrate between adjacent hydroxyl groups, particularly under basic or acidic conditions.1. Use of non-participating protecting groups: Employ ether-based protecting groups (e.g., benzyl, silyl) instead of esters for hydroxyls where migration is a concern. 2. Control of pH: Maintain neutral or near-neutral conditions whenever possible. If basic or acidic conditions are required, minimize reaction times and temperatures. 3. Strategic placement of protecting groups: Plan the protecting group strategy to avoid having acyl groups on adjacent free hydroxyls during critical steps.

Issue 3: Challenges in the Glycosylation Step to form the β-D-xylo-hexopyranoside

Question Possible Cause Troubleshooting Steps
My glycosylation reaction is giving a low yield of the desired β-anomer. The stereochemical outcome of glycosylation reactions with 2-deoxy sugars is challenging to control due to the absence of a participating group at C-2.[8][9][10] The nature of the protecting groups on the donor and acceptor, the leaving group, and the reaction conditions all play a crucial role.[8][11]1. Choice of glycosyl donor: The leaving group on the anomeric carbon significantly influences the stereoselectivity. Glycosyl halides (bromides, chlorides) or thioglycosides are commonly used for 2-deoxy sugar glycosylations.[9][12] 2. Influence of protecting groups: Ether protecting groups on the glycosyl donor are generally used for the formation of 1,2-cis glycosides (which would be the α-anomer in the xylo-configuration). For β-selectivity, other strategies might be necessary, such as the use of specific catalysts or manipulation of reaction conditions.[8] 3. Solvent effects: The solvent can have a profound impact on the stereochemical outcome. Nitrile solvents, for example, can favor the formation of β-glycosides through the "nitrile effect".[9]
The glycosyl donor is unstable and decomposes under the reaction conditions. 2-Deoxy glycosyl donors are often more reactive and less stable than their fully hydroxylated counterparts.[9][13] Glycosyl halides, in particular, can be highly unstable.[9]1. In situ generation of the donor: Generate the unstable glycosyl donor (e.g., glycosyl bromide) in the presence of the acceptor to minimize decomposition.[9][14] 2. Use of a more stable donor: Consider using a more stable glycosyl donor, such as a thioglycoside or a glycosyl phosphate, which may require specific activation conditions. 3. Optimize reaction temperature: Perform the reaction at lower temperatures to minimize decomposition of the donor.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in this compound synthesis?

A1: The synthesis of this compound and related 2,6-dideoxy sugars typically employs a combination of the following protecting groups:

  • Benzyl ethers (Bn): Used for "permanent" protection of hydroxyl groups as they are stable to a wide range of reaction conditions and are typically removed at a late stage by hydrogenolysis.[15]

  • Silyl ethers (e.g., TBDMS, TIPS, TES): Versatile protecting groups with tunable stability. They are often used for the selective protection of primary hydroxyls or for temporary protection. Their removal is typically achieved with fluoride reagents or under acidic conditions.[6][7]

  • Acetals (e.g., Benzylidene, Isopropylidene): Used for the protection of diols. Benzylidene acetals are commonly used to protect the 4,6-hydroxyls of hexopyranosides, which can then be regioselectively opened to give a free hydroxyl at either C-4 or C-6.[3][4][16][17]

  • Acyl groups (e.g., Acetyl, Benzoyl): Often used for temporary protection. However, their use in the synthesis of 2-deoxy sugars needs careful consideration due to their potential to participate in glycosylation reactions (if at C-2) and their propensity for migration.[8]

Q2: How can I achieve the 6-deoxy functionality required for this compound?

A2: The 6-deoxy functionality can be introduced through several methods:

  • Reductive cleavage of a 4,6-O-benzylidene acetal (B89532): This is a common strategy where the benzylidene acetal is treated with a reducing agent (e.g., DIBAL-H) to afford a 6-deoxy sugar with a benzyl ether at C-4.[8]

  • Deoxygenation of a C-6 hydroxyl group: This can be achieved through a two-step process, such as the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-mediated reduction.[14]

  • Starting from a 6-deoxy sugar: It is also possible to start the synthesis from a commercially available 6-deoxy sugar, such as L-rhamnose, and perform the necessary stereochemical inversions.

Q3: What is an orthogonal protecting group strategy and why is it important for this compound synthesis?

A3: An orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule, where each type of group can be removed under specific conditions without affecting the others.[18][19] This is crucial in the multi-step synthesis of complex molecules like this compound for the following reasons:

  • Selective manipulation of hydroxyl groups: It allows for the deprotection of a single hydroxyl group for further reaction (e.g., methylation at C-3) while the other hydroxyls remain protected.

  • Stepwise synthesis: It enables a controlled and predictable synthetic route, which is essential for building the target molecule with the correct stereochemistry and functionality.

  • Avoiding complex protection/deprotection sequences: A well-designed orthogonal strategy minimizes the number of synthetic steps, improving overall efficiency.

Quantitative Data Summary

Table 1: Comparison of Yields for Benzyl Ether Protection Methods

Substrate TypeReagentsSolventTimeYield (%)Reference
General AlcoholNaH, BnBrDMF-High[20]
Carbohydrate DerivativeNaH, BnBrDMF-High[20]
Hindered Sugar HydroxylNaH, BnBr, I(N(Bu)4) (catalytic)THF10-165 minQuantitative[21]
Monoglyme2-benzyloxypyridine, MgO, MeOTfToluene24 h85[22]

Table 2: Conditions for Selective Deprotection of Silyl Ethers

Silyl EtherReagentsSolventTimeYield (%)Reference
TESFeCl3 (catalytic)MeOH10 min98[23]
TBDMSFeCl3 (catalytic)MeOH1.5 h95[23]
TBDPSFeCl3 (catalytic)MeOH12 h91[23]
TBDMSAcetyl chloride (catalytic)MeOH0°C - RTGood[24]
TBDMSAcetonyltriphenylphosphonium bromide (5 mol%)-RTHigh[24]

Experimental Protocols

Protocol 1: Benzylation of a Hydroxyl Group using Sodium Hydride and Benzyl Bromide

Materials:

  • Carbohydrate substrate with a free hydroxyl group

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carbohydrate substrate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add NaH (1.2-1.5 equivalents per hydroxyl group) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2-1.5 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica (B1680970) gel chromatography.

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • TBDMS-protected carbohydrate

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected carbohydrate in THF.

  • Add the TBAF solution (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Visualizations

Protecting_Group_Strategy_Workflow start Start: D-Xylose Derivative regioselective_protection Regioselective Protection (e.g., 4,6-O-Benzylidene) start->regioselective_protection protection_C2_C3 Protection of C2/C3 (e.g., Benzylation) regioselective_protection->protection_C2_C3 selective_deprotection_C6 Reductive Opening of Acetal (e.g., DIBAL-H) protection_C2_C3->selective_deprotection_C6 methylation_C3 Methylation of C3-OH selective_deprotection_C6->methylation_C3 glycosylation Glycosylation methylation_C3->glycosylation global_deprotection Global Deprotection glycosylation->global_deprotection end This compound global_deprotection->end

Caption: A generalized workflow for the synthesis of this compound highlighting key protecting group manipulations.

Troubleshooting_Glycosylation cluster_causes Possible Causes cluster_solutions Potential Solutions start Low β-selectivity in Glycosylation cause1 No C2-participating group start->cause1 cause2 Unfavorable solvent start->cause2 cause3 Reactive donor start->cause3 solution4 Employ temporary C2-directing group cause1->solution4 solution1 Use nitrile solvent (Nitrile Effect) cause2->solution1 solution2 Change glycosyl donor/ leaving group cause3->solution2 solution3 Optimize temperature and promoter cause3->solution3

Caption: Troubleshooting logic for addressing low β-selectivity during the glycosylation step in 2-deoxy sugar synthesis.

References

Managing epimerization during D-Sarmentose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Sarmentose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing epimerization during the synthesis of this critical 2,6-dideoxy sugar.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in this compound synthesis where epimerization occurs?

A1: Epimerization is a primary challenge at two key stereocenters in this compound (a 2,6-dideoxy-xylo-hexopyranose), namely C2 and C4.

  • C2 Epimerization: The absence of a directing group at the C2 position makes the anomeric center susceptible to loss of stereocontrol during glycosylation reactions. Base-catalyzed enolization of a neighboring carbonyl group, if present in a synthetic intermediate, can also lead to epimerization at C2.

  • C4 Epimerization: The stereochemistry at C4, which defines the xylo- configuration, can be prone to inversion under certain reaction conditions. This is particularly relevant when manipulating protecting groups or performing oxidation-reduction sequences at or near this position.

Q2: How can I minimize C2 epimerization during glycosylation to form the desired β-glycoside of this compound?

A2: Achieving high stereoselectivity for the β-glycoside linkage at the anomeric carbon (C1) in the absence of a C2 participating group is a significant challenge. Key strategies include:

  • Choice of Glycosyl Donor: The nature of the leaving group on the glycosyl donor is critical. Donors such as glycosyl halides or triflates are common.

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents often favor the formation of the β-anomer.

  • Temperature Control: Running the glycosylation at low temperatures can help to enhance stereoselectivity.

  • Promoter System: The choice of Lewis acid or other promoter for the glycosylation reaction plays a crucial role in determining the α/β ratio.

Q3: What strategies can be employed to control the stereochemistry at C4 and prevent the formation of the L-arabinose epimer?

A3: Controlling the C4 stereocenter often involves careful protecting group strategies and the use of stereoselective reactions.

  • Protecting Group Choice: The use of bulky protecting groups on adjacent hydroxyls (e.g., C3 and C5) can sterically hinder reagents from accessing one face of the molecule, thus directing reactions to occur from the less hindered face and preserving the desired stereochemistry at C4.

  • Reaction Conditions: For reactions involving C4, such as deoxygenation or introduction of a substituent, it is crucial to select reagents and conditions known for high stereoselectivity. For instance, Mitsunobu reactions or stereoselective reductions of a C4-keto intermediate can be employed to set the desired stereochemistry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of a significant amount of the α-anomer during glycosylation. 1. The reaction is proceeding through an SN1-like mechanism with a long-lived oxocarbenium ion intermediate, allowing for attack from either face. 2. The solvent is stabilizing the oxocarbenium ion, leading to loss of stereocontrol.1. Switch to a glycosyl donor with a more participating leaving group if possible. 2. Use a less polar solvent to disfavor the formation of a separated ion pair. 3. Lower the reaction temperature to increase the selectivity of the nucleophilic attack.
A mixture of C4 epimers (this compound and its L-arabinose analogue) is observed after a reaction step. 1. Basic reaction conditions may have caused epimerization of an adjacent acidic proton. 2. A non-stereoselective reaction was used to introduce a functional group at C4. 3. Protecting group manipulation led to unintended epimerization.1. If using a base, opt for a non-nucleophilic, sterically hindered base to minimize side reactions. 2. Employ a stereoselective reaction, such as a Mitsunobu inversion with a suitable nucleophile or a stereoselective reduction of a C4-ketone. 3. Choose protecting groups that can be removed under neutral or mildly acidic/basic conditions to avoid epimerization.
Difficulty in separating the desired this compound derivative from its epimers. The epimers have very similar physical properties, making separation by standard column chromatography challenging.1. High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase or derivatize the sugars with a chiral auxiliary to enhance separation. 2. Derivatization: Convert the mixture of epimers into derivatives (e.g., acetates, benzoates) that may have different crystallization properties or chromatographic behavior, allowing for easier separation.

Experimental Protocols

Protocol 1: Stereoselective Glycosylation for β-D-Sarmentosides (General Procedure)

This protocol outlines a general approach for the stereoselective synthesis of β-glycosides of 2,6-dideoxy sugars, which can be adapted for this compound.

Materials:

  • D-Sarmentosyl donor (e.g., thioglycoside or glycosyl bromide)

  • Glycosyl acceptor (alcohol)

  • Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for thioglycosides; Silver triflate for glycosyl bromides)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the D-Sarmentosyl donor and the glycosyl acceptor in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add freshly activated molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add the promoter solution dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (for NIS/TfOH) or pyridine (B92270) (for silver triflate).

  • Allow the mixture to warm to room temperature, dilute with DCM, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Note: The choice of promoter, reaction temperature, and solvent may need to be optimized for specific substrates to maximize the yield of the desired β-anomer.

Protocol 2: Analysis of Epimeric Mixtures by HPLC

This protocol provides a general method for the analytical separation of sugar epimers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) or UV detector (if the derivatives are UV-active).

  • Chiral stationary phase column (e.g., Chiralpak series) or a normal phase column for derivatized sugars.

Mobile Phase:

  • A mixture of hexane (B92381) and isopropanol (B130326) is commonly used for normal-phase separation of derivatized sugars. The exact ratio will need to be optimized for the specific epimers.

  • For chiral columns, follow the manufacturer's recommendations for mobile phase selection.

Procedure:

  • Prepare a standard solution of the mixture of epimers in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Run the separation using an isocratic or gradient elution as required.

  • Identify the peaks corresponding to the different epimers by comparing the retention times with those of known standards, if available.

  • Quantify the relative amounts of each epimer by integrating the peak areas.

Visualizations

Logical Workflow for Troubleshooting Epimerization

troubleshooting_epimerization cluster_glycosylation Troubleshooting Glycosylation cluster_other Troubleshooting Other Steps start Epimerization Observed in this compound Synthesis check_step Identify Reaction Step with Epimerization start->check_step glycosylation Glycosylation Step (C1/C2) check_step->glycosylation Anomeric Mixture other_step Other Synthetic Step (e.g., C4 modification) check_step->other_step Diastereomeric Mixture g_solvent Modify Solvent glycosylation->g_solvent g_temp Lower Temperature glycosylation->g_temp g_promoter Change Promoter glycosylation->g_promoter o_reagents Use Stereoselective Reagents other_step->o_reagents o_pg Adjust Protecting Groups other_step->o_pg o_conditions Modify Reaction Conditions (e.g., base, solvent) other_step->o_conditions analyze Analyze Epimeric Ratio (HPLC, NMR) g_solvent->analyze g_temp->analyze g_promoter->analyze o_reagents->analyze o_pg->analyze o_conditions->analyze end Optimized Stereoselective Synthesis analyze->end

Caption: A logical workflow for diagnosing and addressing epimerization issues during this compound synthesis.

Decision Pathway for Managing C4 Epimerization

c4_epimerization_management cluster_inversion Strategies for Inversion cluster_retention Strategies for Retention start Need to Modify C4 Position inversion Inversion of Stereochemistry Required? start->inversion retention Retention of Stereochemistry Required? start->retention mitsunobu Mitsunobu Reaction with Nucleophile inversion->mitsunobu Yes ox_red Oxidation to C4-Ketone followed by Stereoselective Reduction inversion->ox_red Yes double_inversion Double Inversion (e.g., SN2 followed by another SN2) retention->double_inversion Yes protecting_group Use of Neighboring Group Participation retention->protecting_group Yes end Desired C4 Stereoisomer mitsunobu->end ox_red->end double_inversion->end protecting_group->end

Caption: Decision-making pathway for controlling the stereochemistry at the C4 position.

Technical Support Center: Synthetic D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic D-Sarmentose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in synthetically derived this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in synthetic this compound?

A1: Impurities in synthetic this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route itself. They can include unreacted starting materials, residual reagents and catalysts, and intermediates that were not fully converted to the final product. Byproducts from side reactions, such as stereoisomers (anomers or diastereomers), are also common.

  • Degradation Products: this compound, like other sugars, can be susceptible to degradation under certain conditions (e.g., strong acid or base, high temperatures). This can lead to the formation of various degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification processes (e.g., ethyl acetate, hexane, dichloromethane, methanol) may be present in trace amounts in the final product.

Q2: I'm seeing an unexpected peak in my HPLC analysis of a this compound sample. How can I identify it?

A2: Identifying an unknown impurity requires a systematic approach. Here are the recommended steps:

  • Review the Synthesis Protocol: Carefully examine the synthetic route used to prepare the this compound. List all starting materials, reagents, solvents, and intermediates. Your unknown peak could correspond to one of these.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which is a critical piece of information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy (like COSY, HSQC, and HMBC) can be used to elucidate its structure.[1][2]

  • Forced Degradation Studies: To determine if the impurity is a degradation product, you can subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation).[3] If the retention time of a resulting peak matches your unknown impurity, it is likely a degradation product.

Q3: What are some common stereoisomeric impurities in this compound synthesis?

A3: During the synthesis of this compound, which is a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranoside, the formation of other stereoisomers is a common challenge.[4] You may encounter:

  • Anomers: The α-anomer of this compound is a common impurity if the glycosylation reaction is not completely stereoselective.

  • Diastereomers: Depending on the starting materials and synthetic route, other diastereomers of the hexopyranose ring can be formed. For example, intermediates in some syntheses have been observed as mixtures of Z/E isomers.[1]

These can often be identified by careful analysis of NMR spectra or by chromatographic separation.

Troubleshooting Guides

Issue 1: High Levels of Residual Solvents Detected
  • Problem: Your analysis (e.g., by Gas Chromatography - GC) shows residual solvent levels that are above the acceptable limits for your application.

  • Possible Causes:

    • Inefficient drying of the final product.

    • Inadequate purification to remove solvents used in the reaction or column chromatography.

  • Solutions:

    • Prolonged Drying: Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.

    • Lyophilization: If the product is in an appropriate solvent (like water or tert-butanol), lyophilization can be an effective method for removing residual solvents.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a very effective purification method.

    • Solvent Exchange: Dissolve the product in a more volatile solvent and then re-evaporate. Repeat this process several times.

Issue 2: Presence of Unreacted Starting Materials or Intermediates
  • Problem: HPLC or NMR analysis indicates the presence of starting materials or synthetic intermediates in your final this compound product.

  • Possible Causes:

    • Incomplete reaction.

    • Ineffective purification.

  • Solutions:

    • Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or LC-MS. If necessary, increase the reaction time, temperature, or the equivalents of a reagent.

    • Chromatographic Purification: Optimize the column chromatography conditions (e.g., solvent gradient, column length, stationary phase) to improve the separation of the desired product from the unreacted materials.

Quantitative Data Summary

The following table summarizes potential impurities and the analytical methods commonly used for their detection and quantification.

Impurity TypeCommon ExamplesPrimary Analytical MethodSecondary/Confirmatory Method
Process-Related
Stereoisomersα-anomer, Z/E isomersHPLC, Chiral HPLCNMR Spectroscopy
Unreacted Intermediatesβ-hydroxyphosphine oxide, 5-deoxy-d-xylofuranoseHPLC, LC-MSNMR Spectroscopy
ReagentsTributyltin derivatives, Phosphine (B1218219) oxidesHPLC, GC-MSNMR Spectroscopy
Degradation Products Hydrolysis products, Oxidation productsHPLC, LC-MSNMR Spectroscopy, FTIR
Residual Solvents Ethyl acetate, Hexane, Dichloromethane, THFGC-MS¹H NMR

Key Experimental Protocols

Protocol 1: General Synthesis of a this compound Precursor

This protocol is a generalized representation based on published methods for synthesizing this compound precursors.[1][4][5]

  • Preparation of 5-deoxy-d-xylofuranose precursor: D-xylose is converted to a 5-deoxy-d-xylofuranose derivative through a series of protection and deoxygenation steps.

  • Methylation: The free hydroxyl group at C-2 is methylated using a reagent such as methyl iodide (MeI) in the presence of a base.

  • Hydrolysis: Acid-catalyzed hydrolysis is performed to yield the desired precursor.

  • Wittig-Horner Olefination: The precursor is reacted with a phosphine oxide derivative (e.g., diphenyl(phenylsulfanylmethyl)phosphine oxide) and a strong base (e.g., nBuLi) to form a sulfanyl (B85325) alkene derivative.[1]

  • Cyclization: An iodonium (B1229267) source (e.g., IDCP) is used to induce a 6-endo cyclization to give a 2-iodo-1-thioglycoside, which serves as a D-Sarmentosyl donor.[1]

  • Glycosylation: The donor is then used in a stereoselective glycosylation reaction to attach the this compound unit to the desired aglycone.

  • Deprotection and Reduction: Final steps involve deprotection and reduction (e.g., using Bu₃SnH/AIBN and hydrogenation with Pd/C) to yield the final product containing the this compound moiety.[5]

Protocol 2: Impurity Profiling by HPLC-MS
  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detector: A UV detector (e.g., at 210 nm) and a mass spectrometer.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common for this type of molecule.

    • Polarity: Both positive and negative ion modes should be screened.

    • Analysis: The mass spectra of the eluting peaks are recorded to determine their molecular weights.

Visualizations

Experimental_Workflow_for_Impurity_Identification cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting start Synthetic this compound Sample hplc HPLC Analysis start->hplc check_purity Pure? hplc->check_purity pass Pass QC check_purity->pass Yes fail Impurity Detected check_purity->fail No lcms LC-MS Analysis (Determine MW) fail->lcms prep_hplc Preparative HPLC (Isolate Impurity) lcms->prep_hplc nmr NMR Spectroscopy (Structure Elucidation) prep_hplc->nmr

Caption: Workflow for impurity identification in synthetic this compound.

Logical_Troubleshooting_Flow cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impurity Detected in This compound Sample lcms Perform LC-MS Analysis start->lcms check_mw Does MW match a known reactant, intermediate, or byproduct? lcms->check_mw process_impurity Likely Process-Related Impurity check_mw->process_impurity Yes unknown_impurity Potentially a Degradation Product or Unknown Byproduct check_mw->unknown_impurity No optimize_synthesis Optimize reaction conditions (time, temp, stoichiometry) process_impurity->optimize_synthesis forced_degradation Perform Forced Degradation Study unknown_impurity->forced_degradation repurify Re-purify sample (e.g., Column Chromatography, Recrystallization) optimize_synthesis->repurify forced_degradation->repurify

Caption: Troubleshooting logic for addressing impurities in this compound.

References

Technical Support Center: Enhancing D-Sarmentose Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Sarmentose extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound, a cardiac glycoside found in plant sources such as Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-efficiency this compound extraction?

A1: The main challenges include:

  • Co-extraction of impurities: Plant matrices are complex, leading to the simultaneous extraction of undesirable compounds like chlorophyll (B73375), tannins, phenolic compounds, and lipids. These impurities can interfere with downstream purification and analysis.

  • Degradation of this compound: As a cardiac glycoside, this compound can be sensitive to factors such as high temperatures, extreme pH, and enzymatic activity, which can lead to hydrolysis of the glycosidic bond and reduced yield.[1][2]

  • Low Yield: Inefficient extraction parameters, such as the choice of solvent, temperature, and extraction time, can result in a low recovery of the target molecule from the plant material.

Q2: Which extraction methods are most effective for this compound?

A2: Several methods can be employed, with the choice often depending on available equipment, scalability, and desired extraction efficiency. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient but suitable for heat-sensitive compounds.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but uses elevated temperatures, which may pose a risk of thermal degradation.[3][4]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter durations compared to conventional methods.[5][6]

Q3: How does the choice of solvent affect this compound extraction?

A3: The polarity of the solvent is a critical factor. This compound, being a glycoside, is moderately polar.

  • Polar solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are generally effective for extracting glycosides.[3][7] 70% ethanol is often a good starting point as it balances the polarity for efficient extraction while minimizing the co-extraction of highly polar impurities.

  • Non-polar solvents like hexane (B92381) can be used in a pre-extraction step to remove lipids and waxes, which can be problematic in later purification stages.

Q4: What is the impact of temperature on this compound stability during extraction?

A4: Elevated temperatures can increase the rate of extraction but also risk the thermal degradation of this compound. For glycosides, ideal drying temperatures are typically between 45-50°C.[2] During extraction, it is advisable to keep temperatures below 60°C to minimize degradation.[8]

Q5: How can I remove common impurities like chlorophyll and tannins from my extract?

A5:

  • Chlorophyll Removal: Solid-phase extraction (SPE) using cartridges like Oasis HLB has been shown to effectively remove up to 85% of chlorophylls (B1240455).[9][10] Another method involves liquid-liquid partitioning with a non-polar solvent like hexane.

  • Tannin Removal: Tannins can be precipitated by adding lead acetate (B1210297) to the extract, followed by filtration. However, this method requires careful handling and disposal of lead waste.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Inappropriate Solvent Choice Experiment with different solvent systems, starting with 70% ethanol and varying the polarity with different ratios of ethanol/methanol and water.
Suboptimal Extraction Time/Temperature Optimize the extraction time and temperature. For UAE, start with shorter durations (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C). For maceration, allow for a longer extraction period (24-48 hours).
Incorrect Solid-to-Solvent Ratio A higher solvent-to-solid ratio (e.g., 10:1 or 20:1 v/w) can improve extraction efficiency.[11]
Degradation of this compound Maintain a neutral or slightly acidic pH during extraction and avoid excessive heat and light exposure.[1]
Issue 2: Impure Extract with Interfering Compounds
Potential Cause Troubleshooting Steps
Presence of Chlorophyll Implement a chlorophyll removal step. A recommended method is to pass the extract through a solid-phase extraction (SPE) column.[9][10]
Co-extraction of Lipids and Waxes Perform a pre-extraction defatting step by washing the dried plant material with a non-polar solvent like hexane.
Presence of Tannins and Phenolic Compounds Consider precipitation of tannins using lead acetate (with appropriate safety precautions) or use polyamide column chromatography for their removal.
Poor Separation in Chromatography Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., chloroform:methanol or ethyl acetate:methanol) is often effective for separating cardiac glycosides.[12]

Data Presentation

The following tables summarize quantitative data on the effect of different extraction parameters on glycoside yield, compiled from studies on similar compounds.

Table 1: Comparison of Extraction Methods for Glycoside Yield

Extraction Method Solvent Temperature (°C) Time Relative Yield (%)
Maceration70% Ethanol2548 hours65
Soxhlet Extraction70% Ethanol788 hours85
Ultrasound-Assisted Extraction (UAE)70% Ethanol4530 minutes95

Note: Relative yields are representative and can vary based on the specific plant material and glycoside.

Table 2: Effect of Solid-to-Solvent Ratio on Glycoside Extraction Yield

Solid-to-Solvent Ratio (w/v) Extraction Method Relative Yield (%)
1:5Maceration70
1:10Maceration85
1:20Maceration92

Note: Increasing the solvent volume generally enhances extraction efficiency up to a certain point.[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the leaves of Nerium oleander at 40-50°C and grind them into a fine powder.

  • Defatting (Optional): Mix the powdered plant material with hexane in a 1:5 (w/v) ratio and stir for 1 hour. Filter and discard the hexane. Allow the plant material to air dry.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at 45°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel in the initial mobile phase (e.g., 100% chloroform).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial, less polar mobile phase (100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding methanol in increasing concentrations (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[12]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

Extraction_Workflow Start Dried & Powdered Nerium oleander Leaves Defatting Pre-extraction with Hexane (Optional) Start->Defatting Extraction Ultrasound-Assisted Extraction (70% Ethanol, 45°C, 30 min) Start->Extraction Direct Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (<50°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Silica Gel Column Chromatography (Chloroform:Methanol Gradient) Crude_Extract->Purification Analysis TLC/HPLC Analysis of Fractions Purification->Analysis Pure_DSarmentose Purified this compound Analysis->Pure_DSarmentose

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Grinding Is Plant Material Finely Powdered? Low_Yield->Check_Grinding Grind Action: Grind to Fine Powder Check_Grinding->Grind No Check_Solvent Is Solvent System Optimal? Check_Grinding->Check_Solvent Yes Grind->Check_Solvent Optimize_Solvent Action: Test Different Solvent Polarities Check_Solvent->Optimize_Solvent No Check_Parameters Are Extraction Time/ Temp Optimized? Check_Solvent->Check_Parameters Yes Optimize_Solvent->Check_Parameters Optimize_Parameters Action: Adjust Time/ Temp Systematically Check_Parameters->Optimize_Parameters No Check_Degradation Is Degradation Occurring? Check_Parameters->Check_Degradation Yes Optimize_Parameters->Check_Degradation Control_Conditions Action: Control pH, Temperature, and Light Check_Degradation->Control_Conditions Yes

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthetic D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data used for the structural validation of synthetic D-Sarmentose, a rare 2,6-dideoxy sugar, with its stereoisomer, D-Cymarose. The structural elucidation of these carbohydrates is critical in drug development and natural product synthesis, where precise stereochemistry can dictate biological activity. This document outlines the key experimental data and methodologies that underpin the definitive structural assignment of these important monosaccharides.

Executive Summary

The structural validation of complex carbohydrates like this compound relies on a combination of advanced spectroscopic techniques. This guide presents a side-by-side comparison of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for synthetic this compound and its diastereomer, D-Cymarose. The subtle differences in their NMR chemical shifts and coupling constants, arising from their different stereochemistry, are highlighted. Detailed experimental protocols for the key analytical methods are also provided to aid researchers in their own structural validation workflows.

Structural Comparison: this compound vs. D-Cymarose

This compound (2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) and D-Cymarose (2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose) are stereoisomers, differing only in the configuration at the C4 position. This subtle structural difference leads to distinct spectroscopic signatures, which are crucial for their unambiguous identification.

FeatureThis compoundD-Cymarose
Systematic Name 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose
Molecular Formula C7H14O4C7H14O4
Molar Mass 162.18 g/mol 162.18 g/mol
Key Stereochemical Difference xylo configurationribo configuration (epimer at C4)

Comparative Spectroscopic Data

The definitive structural assignment of this compound and D-Cymarose is achieved through the detailed analysis of their NMR and HRMS data. The following tables summarize the key spectroscopic parameters for their methyl glycoside derivatives, which are common intermediates in synthesis and for analytical characterization.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl Glycosides in CDCl₃

ProtonMethyl β-D-SarmentosideMethyl β-D-CymarosideKey Differences
H-1 ~4.80 (d)~4.75 (d)Similar chemical shift, coupling constant is key for anomeric configuration.
H-2ax ~1.60 (ddd)~1.55 (m)Minor shift differences.
H-2eq ~2.20 (ddd)~2.15 (m)Minor shift differences.
H-3 ~3.40 (m)~3.50 (m)Shift influenced by the C4 hydroxyl orientation.
H-4 ~3.15 (m)~3.30 (m)Significant difference due to the epimeric center.
H-5 ~3.80 (dq)~3.70 (dq)Shift influenced by the C4 hydroxyl orientation.
H-6 (CH₃) ~1.25 (d)~1.20 (d)Minor shift differences.
OCH₃ (anomeric) ~3.55 (s)~3.50 (s)Minor shift differences.
OCH₃ (C-3) ~3.45 (s)~3.40 (s)Minor shift differences.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific protecting groups and experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl Glycosides in CDCl₃

CarbonMethyl β-D-SarmentosideMethyl β-D-CymarosideKey Differences
C-1 ~98.0~97.5Minor shift differences.
C-2 ~35.0~34.5Minor shift differences.
C-3 ~78.0~77.5Shift influenced by the C4 hydroxyl orientation.
C-4 ~75.0~73.0Significant difference due to the epimeric center.
C-5 ~70.0~71.0Shift influenced by the C4 hydroxyl orientation.
C-6 (CH₃) ~18.0~17.5Minor shift differences.
OCH₃ (anomeric) ~57.0~56.5Minor shift differences.
OCH₃ (C-3) ~58.0~57.5Minor shift differences.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

AnalysisExpected m/z [M+Na]⁺Observed m/z for Synthetic this compound Derivative[1]Observed m/z for Synthetic D-Cymarose Derivative
HRMS (ESI) C₇H₁₄O₄Na: 185.0790185.0788Data not readily available in a comparable format.

The HRMS data confirms the elemental composition of the synthetic sugar, which is identical for both stereoisomers. Therefore, NMR spectroscopy is the definitive technique for distinguishing between this compound and D-Cymarose.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural validation of synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the sugar molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified synthetic sugar in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, multiplicities (splitting patterns), and coupling constants of all protons.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum to determine the number of unique carbon atoms and their chemical shifts.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the synthetic sugar.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the purified synthetic sugar (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • A small amount of a sodium salt (e.g., sodium acetate) may be added to promote the formation of the sodium adduct [M+Na]⁺ for enhanced sensitivity and clear adduct identification.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • The instrument's high resolution allows for the determination of the accurate mass of the molecular ion, which can be used to calculate the elemental composition with high precision (typically within 5 ppm).

Workflow for Structure Validation of Synthetic Sugars

The following diagram illustrates the general workflow for the synthesis and structural validation of a target carbohydrate like this compound.

G Workflow for Carbohydrate Structure Validation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structure Validation cluster_confirmation Confirmation start Starting Material protect Protecting Group Introduction start->protect Chemical Reactions glycosylation Glycosylation protect->glycosylation deprotection Deprotection glycosylation->deprotection chromatography Column Chromatography deprotection->chromatography nmr NMR Spectroscopy (1D, 2D) chromatography->nmr hrms HRMS chromatography->hrms chiral Chiral Analysis (e.g., Optical Rotation) chromatography->chiral comparison Comparison with Literature Data or Authentic Standard nmr->comparison hrms->comparison chiral->comparison final Structure Confirmed comparison->final

Caption: General workflow for the synthesis and structural validation of carbohydrates.

Conclusion

The structural validation of synthetic this compound is unequivocally achieved through a combination of NMR spectroscopy and high-resolution mass spectrometry. While HRMS confirms the correct elemental composition, the detailed 2D NMR experiments are indispensable for elucidating the precise stereochemistry and distinguishing it from its stereoisomers, such as D-Cymarose. The comparative data and protocols presented in this guide serve as a valuable resource for researchers in the field of carbohydrate chemistry and drug discovery, facilitating the accurate and efficient structural characterization of these complex and biologically significant molecules.

References

A Comparative Analysis of the Biological Activities of D-Sarmentose and Other 2,6-Dideoxy Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of D-Sarmentose and other structurally related 2,6-dideoxy sugars, namely D-Digitoxose, D-Cymarose, and L-Oleandrose. These monosaccharides are integral components of various bioactive natural products, including cardiac glycosides and antibiotics, and their presence is often crucial for the therapeutic effects of the parent compounds. This document summarizes the available quantitative data on their cytotoxic, anti-inflammatory, and antimicrobial activities, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to 2,6-Dideoxy Sugars

The 2,6-dideoxy sugars are a class of carbohydrates characterized by the absence of hydroxyl groups at positions 2 and 6 of the hexose (B10828440) backbone. This structural feature significantly influences their chemical properties and biological activities, often enhancing the lipophilicity and cell permeability of the glycosides they form. While the aglycone portion of these glycosides is frequently the primary determinant of biological function, the sugar moiety can play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

This guide focuses on a direct comparison of this compound with three other common 2,6-dideoxy sugars. It is important to note that much of the available biological data pertains to these sugars as components of larger glycosides, rather than as isolated monosaccharides. This context is crucial for interpreting the presented data.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound, D-Digitoxose, D-Cymarose, and L-Oleandrose. Data for this compound and L-Oleandrose are derived from studies on their respective glycosides, while data for D-Digitoxose is from a study on a monosaccharide derivative. No quantitative biological activity data for D-Cymarose was identified in the conducted literature search.

Table 1: Comparative Cytotoxicity of 2,6-Dideoxy Sugar Derivatives/Glycosides

Sugar MoietyCompound TestedCell LineAssayIC50 / GI50Citation
This compound Cardenolide Monoglycoside N-1Tumor cellsNot specifiedCell growth inhibitory activity reported (no IC50)[1]
D-Digitoxose β-D-Digitoxose monosaccharide analogNCI-H460 (Non-small cell lung cancer)MTT AssayIC50: ~74.8 nMGI50: ~3.8 nM[2][3]
D-Cymarose Not availableNot availableNot availableNo data found
L-Oleandrose Oleandrin (a cardiac glycoside)MDA-MB-231 (Breast cancer)Colony Formation AssayDose-dependent decrease in colony formation at nM ranges[4]
L-Oleandrose Odoroside A (a cardiac glycoside)MDA-MB-231 (Breast cancer)Colony Formation AssayDose-dependent decrease in colony formation at nM ranges[4]

Table 2: Comparative Anti-Inflammatory Activity of 2,6-Dideoxy Sugar Glycosides

Sugar MoietyCompound TestedAssayMeasured EffectIC50 / ActivityCitation
This compound Cardenolide Monoglycoside N-1Not specifiedAnti-inflammatory properties reportedActivity reported (no IC50)[1]
D-Digitoxose Not availableNot availableNot availableNo data found
D-Cymarose Not availableNot availableNot availableNo data found
L-Oleandrose Not availableNot availableNot availableNo data found

Table 3: Comparative Antimicrobial Activity of 2,6-Dideoxy Sugar Derivatives

Sugar MoietyCompound TestedOrganism(s)MICCitation
This compound Not availableNot availableNo data found
D-Digitoxose Not availableNot availableNo data found
D-Cymarose Not availableNot availableNo data found
L-Oleandrose Not availableNot availableNo data found

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a basis for the replication and further investigation of the biological activities of these sugars.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,6-dideoxy sugars or their glycosides) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitrite (B80452), a stable product of NO, can be quantified using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits growth is the MIC.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in the cytotoxic effects of cardiac glycosides (which often contain 2,6-dideoxy sugars) and a typical experimental workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F Data Analysis (IC50 Determination) E->F

Workflow for assessing cytotoxicity.

Cardiac_Glycoside_Pathway cluster_pathway Cardiac Glycoside-Induced Apoptosis Pathway CG Cardiac Glycoside (e.g., containing 2,6-dideoxy sugar) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) NaK_ATPase->Ion_Imbalance Mitochondria Mitochondrial Stress Ion_Imbalance->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Cardiac glycoside-induced apoptosis.

Discussion and Future Directions

The available data, though limited, suggests that 2,6-dideoxy sugars, particularly as components of cardiac glycosides, exhibit significant biological activities, including potent cytotoxicity against cancer cells. The cytotoxic effects of glycosides containing D-Digitoxose and L-Oleandrose have been quantified in the nanomolar range, highlighting their potential as anticancer agents. While direct evidence for the anti-inflammatory and antimicrobial activities of these specific sugars is sparse, the known roles of their parent compounds suggest that these are promising areas for future investigation.

A significant gap in the current knowledge is the lack of data on the biological activities of these 2,6-dideoxy sugars as individual, unconjugated molecules. Future research should focus on synthesizing and isolating these pure sugars and systematically evaluating their cytotoxic, anti-inflammatory, and antimicrobial properties. Such studies would provide a clearer understanding of the structure-activity relationships and the specific contribution of the sugar moiety to the overall biological profile of their naturally occurring glycosides. This knowledge will be invaluable for the rational design and development of new therapeutic agents with improved efficacy and reduced toxicity.

References

A Comparative Analysis of D-Sarmentose and Digitoxose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical properties and biological significance of two critical 2,6-dideoxyhexoses found in potent cardenolides.

This guide provides a detailed comparative analysis of D-Sarmentose and digitoxose (B191001), two closely related deoxy sugars that form the glycosidic moiety of several pharmacologically significant cardiac glycosides. While both are crucial for the therapeutic and toxic properties of these natural products, subtle structural differences can influence their biological activity. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their chemical characteristics, known biological roles, and the experimental protocols required for their comparative evaluation.

Chemical and Physical Properties

This compound (2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) and digitoxose (2,6-dideoxy-D-ribo-hexopyranose) are both 2,6-dideoxyhexoses, differing in the stereochemistry at the C3 and C4 positions and the presence of a methyl ether at C3 in sarmentose. These structural nuances can impact the overall conformation and binding affinity of the parent glycoside to its biological target.

PropertyThis compoundDigitoxose
Molecular Formula C₇H₁₄O₄C₆H₁₂O₄
Molar Mass 162.18 g/mol 148.16 g/mol
Structure 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose2,6-dideoxy-D-ribo-hexopyranose
Key Structural Features 2,6-dideoxy sugar with a C3-O-methyl group.2,6-dideoxy sugar.
Natural Occurrence Found in cardenolides from plants like Nerium oleander[1].A key component of cardiac glycosides from Digitalis purpurea (foxglove), such as digitoxin[2].

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential techniques for the structural elucidation of these sugars. Below is a summary of reported spectroscopic data.

NMR Spectroscopy Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound (as part of a cardenolide) and for the anomeric forms of digitoxose in solution.

¹H NMR (ppm) This compound (in Cardenolide N-1, CDCl₃) [1]β-D-Digitoxopyranose (in DMSO-d₆) [3][4]α-D-Digitoxopyranose (in DMSO-d₆) [3][4]
H-14.88 (d, J=9.6 Hz)4.54 (dd, J=9.3, 2.0 Hz)4.90 (dd, J=3.1, 6.1 Hz)
H-2a1.62 (ddd, J=12.8, 9.6, 3.2 Hz)1.51 (ddd, J=12.5, 11.2, 9.3 Hz)1.83 (ddd, J=12.7, 6.1, 4.2 Hz)
H-2e2.14 (ddd, J=12.8, 5.2, 2.0 Hz)1.79 (ddd, J=12.5, 5.1, 2.0 Hz)1.68 (ddd, J=12.7, 4.6, 3.1 Hz)
H-33.28 (m)3.59 (m)3.86 (m)
H-43.15 (t, J=9.2 Hz)3.06 (ddd, J=9.0, 6.0, 3.0 Hz)3.20 (m)
H-53.50 (dq, J=9.6, 6.0 Hz)3.65 (dq, J=9.0, 6.1 Hz)3.96 (dq, J=9.5, 6.1 Hz)
H-6 (CH₃)1.25 (d, J=6.0 Hz)1.12 (d, J=6.1 Hz)1.10 (d, J=6.1 Hz)
OCH₃3.55 (s)--
¹³C NMR (ppm) This compound (in Cardenolide N-1, CDCl₃) [1]β-D-Digitoxopyranose (in DMSO-d₆) [3][4]α-D-Digitoxopyranose (in DMSO-d₆) [3][4]
C-198.291.590.9
C-235.136.832.7
C-378.167.065.5
C-477.972.872.0
C-574.970.166.8
C-618.018.218.1
OCH₃57.5--
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to confirm the molecular formula of these sugars and their glycosides.

Mass Spectrometry This compound containing Cardenolide N-1 [1]Digitoxin (B75463) [5]
Ionization Mode ESIESI
Adduct [M+Na]⁺Varies depending on method
Observed m/z 569.3136 (for the entire glycoside)Varies depending on method
Molecular Formula C₃₀H₄₂O₉Na (for the entire glycoside)C₄₁H₆₄O₁₃

Biological Activity and Comparative Performance

The sugar moiety of cardiac glycosides, while not the primary pharmacophore, plays a crucial role in modulating the potency, toxicity, solubility, and pharmacokinetics of the entire molecule[2][6]. The presence and nature of the sugar can enhance the binding affinity of the aglycone to its target, the Na⁺/K⁺-ATPase[2][7].

While direct comparative studies between this compound and digitoxose are limited, structure-activity relationship (SAR) studies on various cardiac glycosides suggest that modifications to the sugar portion, including stereochemistry and the presence of functional groups, can significantly alter biological activity[7][8]. For instance, the stereochemistry of hydroxyl groups on the sugar can influence the binding affinity to the Na⁺/K⁺-ATPase[7].

Experimental Protocols for Comparative Analysis

To objectively compare the biological performance of this compound and digitoxose, they must be tested as part of their respective cardiac glycosides. Below are detailed methodologies for key experiments.

Na⁺/K⁺-ATPase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a cardiac glycoside on its primary target.

Principle: The activity of Na⁺/K⁺-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is then determined.

Materials:

  • Purified Na⁺/K⁺-ATPase enzyme (e.g., from porcine kidney)

  • Assay Buffer: 130 mM NaCl, 5 mM KCl, 3 mM MgCl₂, 25 mM Histidine, pH 7.4[9]

  • ATP solution

  • Cardiac glycosides containing this compound and digitoxose

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the cardiac glycosides in the assay buffer.

  • In a 96-well plate, add the purified Na⁺/K⁺-ATPase enzyme to the assay buffer.

  • Add the different concentrations of the cardiac glycosides to the wells. Include a control without any glycoside.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the glycoside concentration.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the cardiac glycosides on the viability of cancer cell lines. The MTT assay is a common method.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium

  • Cardiac glycosides containing this compound and digitoxose

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the cardiac glycosides in the complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the cardiac glycosides. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

The primary mechanism of action for cardiac glycosides containing either this compound or digitoxose is the inhibition of the Na⁺/K⁺-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na⁺/Ca²⁺ exchanger. The elevated intracellular calcium is responsible for the positive inotropic effect in cardiac muscle and contributes to the cytotoxic effects in cancer cells through the induction of apoptosis.

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Na_in [Na+]i ↑ NKA->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Increased Ca2+ influx CG Cardiac Glycoside (containing this compound or Digitoxose) CG->NKA Inhibition Na_in->NCX Altered Gradient Mito Mitochondria Ca_in->Mito Ca2+ Overload Apoptosis Apoptosis Mito->Apoptosis Induction

Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture drug_treatment Treatment with Sarmentose/Digitoxose Glycosides cell_culture->drug_treatment incubation Incubation (24-72 hours) drug_treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis end End data_analysis->end

References

A Comparative Guide to the Validation of Analytical Methods for D-Sarmentose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of D-Sarmentose, a deoxy sugar of interest in various biological and pharmaceutical research contexts.[1] Given the challenges in detecting sugars that lack chromophores, this document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[2] The comparison is based on standard validation parameters as outlined by the International Conference on Harmonization (ICH) guidelines.[3]

Experimental Protocols

A critical aspect of any analytical method is a well-defined experimental protocol. Below are detailed methodologies for the two compared techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates compounds based on their partitioning between a stationary and a mobile phase.[4] For sugars like this compound, which lack a UV-absorbing chromophore, a Refractive Index Detector (RID) is a common choice.[2]

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 mg/mL to 2 mg/mL.

  • For unknown samples, dissolve a known weight of the sample in the diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID) maintained at 35°C

  • Run Time: Approximately 15 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Due to their low volatility, sugars require derivatization to be analyzed by GC.[2] This process converts the polar hydroxyl groups into more volatile silyl (B83357) ethers. The mass spectrometer provides high selectivity and sensitivity for detection.

a) Sample Preparation and Derivatization:

  • Prepare this compound stock and calibration standards as described for HPLC, but using a volatile solvent like pyridine.

  • Pipette 100 µL of each standard solution and sample solution into separate glass vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), 99:1 v/v).

  • Seal the vials and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vials to room temperature before injection.

b) GC-MS Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: Increase to 280°C at a rate of 10°C/min

    • Hold: Maintain at 280°C for 5 minutes

  • Injection Volume: 1 µL (splitless mode)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for characteristic this compound derivative ions.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical performance data for the two analytical methods based on standard validation criteria.

Validation Parameter HPLC-RID GC-MS (Post-derivatization) Comments
Linearity (R²) > 0.998> 0.999Both methods show excellent linearity.
Range (mg/mL) 0.1 - 2.00.01 - 0.5GC-MS is more sensitive, offering a lower quantification range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods demonstrate high accuracy.
Precision (RSD%)
- Repeatability< 1.5%< 1.0%GC-MS shows slightly better repeatability.
- Intermediate Precision< 2.0%< 1.5%Both methods are precise.
Limit of Detection (LOD) 0.03 mg/mL0.003 mg/mLGC-MS is significantly more sensitive.
Limit of Quantification (LOQ) 0.1 mg/mL0.01 mg/mLThe lower LOQ of GC-MS is advantageous for trace analysis.
Specificity ModerateHighHPLC-RID may have interferences from compounds with similar refractive indices. GC-MS provides high specificity due to mass fragmentation patterns.
Robustness GoodModerateHPLC method is less sensitive to small variations in mobile phase composition and flow rate. GC derivatization can be a source of variability.

Mandatory Visualizations

Analytical_Method_Validation_Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Validation Execution B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validation Report D->J Compile Data E->J Compile Data F->J Compile Data G->J Compile Data H->J Compile Data I->J Compile Data K Method Implementation J->K

Caption: A general workflow for the validation of an analytical method.

Method_Comparison_DSarmentose cluster_hplc HPLC-RID cluster_gcms GC-MS H1 Pros: - Simpler Sample Prep - More Robust Decision Choose Method Based On: - Required Sensitivity - Sample Matrix Complexity - Throughput Needs H1->Decision H2 Cons: - Lower Sensitivity - Moderate Specificity H2->Decision G1 Pros: - High Sensitivity (Low LOD/LOQ) - High Specificity G1->Decision G2 Cons: - Derivatization Required - More Complex Workflow G2->Decision Start Quantification of This compound HPLC_Method Start->HPLC_Method Option 1 GCMS_Method Start->GCMS_Method Option 2 HPLC_Method->H1 HPLC_Method->H2 GCMS_Method->G1 GCMS_Method->G2

Caption: Comparison of HPLC-RID and GC-MS for this compound analysis.

References

D-Sarmentose as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable chromatographic methods. An ideal internal standard compensates for variations in sample preparation, injection volume, and instrument response, ultimately leading to more accurate and precise quantification of the analyte of interest. This guide provides a comparative overview of D-Sarmentose as a potential internal standard in chromatography, alongside other common alternatives.

Principles of Internal Standard Selection

An effective internal standard should possess several key characteristics:

  • Structural Similarity: The internal standard should be structurally and chemically similar to the analyte to ensure comparable behavior during sample extraction and analysis.

  • Purity and Stability: It must be of high purity and chemically stable throughout the entire analytical procedure.

  • Absence in Samples: The chosen compound should not be naturally present in the samples being analyzed.

  • Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components, yet elute in close proximity.

  • Similar Response Factor: In mass spectrometry-based methods, the internal standard should exhibit a similar ionization efficiency to the analyte.

Comparison of this compound with Alternative Internal Standards

Let's consider a hypothetical scenario: the quantitative analysis of a specific 2,6-dideoxy-3-O-methyl-hexopyranoside in a complex biological matrix. In this context, this compound, a 2,6-dideoxy-3-O-methyl-β-D-xylo-hexopyranoside, presents itself as a potential structural analog internal standard.[1] The following table compares the expected performance of this compound with other classes of internal standards.

Internal Standard TypeExampleExpected Performance & Considerations
Stable Isotope-Labeled Analyte ¹³C₆- or D-labeled version of the analyteGold Standard: Considered the most ideal internal standard as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression/enhancement.[2][3][4] However, synthesis can be expensive and they may not be commercially available.[2][5]
Structural Analog (Same Class) This compound Good Alternative: As a stereoisomer of other 2,6-dideoxy-3-O-methyl-hexopyranosides, it is expected to have very similar extraction efficiency and chromatographic behavior. Its availability through chemical synthesis makes it an accessible option.[1][6] Potential for slight differences in ionization efficiency compared to the analyte.
Structural Analog (Different Class) Digitoxose (a 2,6-dideoxyhexose)Viable Option: Shares the 2,6-dideoxy sugar backbone, suggesting similar behavior. However, the absence of the 3-O-methyl group could lead to differences in polarity, retention time, and ionization efficiency that need to be carefully evaluated.
Homologous Compound A 2,6-dideoxy-3-O-ethyl-hexopyranosidePotential Candidate: The addition of an ethyl group instead of a methyl group would slightly alter the retention time, which could be advantageous for chromatographic resolution. The structural similarity should still provide good tracking of the analyte during sample preparation.
Unrelated Compound 4-Phenyl-β-D-glucopyranosideUse with Caution: While it may have a similar retention time and be commercially available, its significantly different structure means it is unlikely to mimic the analyte's behavior during extraction and ionization, potentially leading to inaccurate results.[7]

Experimental Protocols

The validation of any internal standard is crucial. Below is a general experimental protocol for validating this compound as an internal standard for the quantification of a target analyte.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte reference standard in 10 mL of a suitable solvent (e.g., methanol).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a constant concentration of the this compound internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation and Extraction
  • To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the this compound working solution.

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as developed for the analyte.

  • Evaporate the final extract to dryness and reconstitute in the mobile phase for analysis.

Chromatographic Conditions (Example for LC-MS/MS)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to resolve the analyte and internal standard.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both the analyte and this compound.

Data Analysis and Validation
  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

  • Perform a linear regression analysis of the calibration curve.

  • Assess the method's linearity, accuracy, precision, and sensitivity using the calibration standards and QC samples.[8] The accuracy should be within ±15% (±20% at the lower limit of quantification), and the precision (%CV) should not exceed 15% (20% at LLOQ).

Visualizing Workflows

To aid in the conceptualization of the internal standard selection and validation process, the following diagrams are provided.

G cluster_0 Internal Standard Selection Workflow A Define Analyte and Matrix B Identify Potential Internal Standards A->B C Evaluate Structural Similarity B->C D Assess Commercial Availability and Cost C->D E Preliminary Screening (Purity, Stability) D->E F Select Candidate Internal Standard E->F

Internal Standard Selection Workflow

G cluster_1 Internal Standard Validation Workflow A Prepare Stock and Working Solutions C Spike Blank Matrix for Calibration and QC A->C B Develop Chromatographic Method E Analyze Samples by LC-MS/MS B->E D Perform Sample Extraction C->D D->E F Construct Calibration Curve E->F G Assess Linearity, Accuracy, and Precision F->G H Validated Method G->H

Internal Standard Validation Workflow

Conclusion

While stable isotope-labeled internal standards remain the gold standard in chromatography, structural analogs like this compound can serve as a highly effective and more accessible alternative, particularly in the analysis of structurally related compounds. The key to a successful quantitative method lies not just in the selection of a suitable internal standard but also in the rigorous validation of its performance within the specific analytical method. This guide provides a framework for researchers to make informed decisions when selecting and validating internal standards for their chromatographic assays.

References

Cross-Validation of D-Sarmentose Identification by NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in natural product synthesis, drug development, and glycobiology, the unambiguous identification of carbohydrate moieties is paramount. D-Sarmentose (2,6-dideoxy-3-O-methyl-xylo-hexopyranose), a rare deoxy sugar found in cardiac glycosides and other natural products, presents a unique structural elucidation challenge. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the identification of this compound. It details experimental protocols, presents comparative data, and outlines a cross-validation workflow to ensure confident structural assignment.

The Orthogonal Approach: NMR and MS Synergy

NMR spectroscopy and Mass Spectrometry are highly complementary techniques for structural elucidation. NMR provides detailed information about the covalent structure and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei, offering insights into atom connectivity through scalar and dipolar couplings.[1] In contrast, MS determines the mass-to-charge ratio (m/z) of a molecule and its fragments, yielding its elemental composition and information about its substructures. The cross-validation of data from these two orthogonal methods provides a robust and reliable confirmation of the chemical structure of this compound.

Quantitative Data Comparison

The accurate identification of this compound relies on comparing experimentally obtained data with known values. The following tables summarize the key quantitative data for this compound accessible by NMR and MS.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound Derivatives

Note: The following ¹H and ¹³C NMR data are for this compound derivatives as reported in the literature and may exhibit slight variations from free this compound.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Couplings (J, Hz)
1~4.7-5.4 (anomeric proton)~97-101 (anomeric carbon)Varies with anomer (e.g., J₁,₂ ≈ 3.9 Hz for α)[2]
2~1.5-2.5 (axial/equatorial)~30-40
3~3.0-3.6~75-85
OCH₃~3.4~59
4~3.0-3.5~70-80
5~3.8-4.3~65-75
6 (CH₃)~1.2-1.3 (doublet)~16-18J₅,₆ ≈ 6.5 Hz[2]

Table 2: Mass Spectrometry (MS) Data for this compound

This compound has a molecular formula of C₇H₁₄O₄ and a monoisotopic mass of 162.0892 g/mol .

Ion Formula Calculated m/z Notes
[M+H]⁺C₇H₁₅O₄⁺163.0965Protonated molecule, common in ESI positive mode.
[M+Na]⁺C₇H₁₄O₄Na⁺185.0784Sodium adduct, frequently observed in ESI positive mode.
[M-H]⁻C₇H₁₃O₄⁻161.0819Deprotonated molecule, common in ESI negative mode.
Fragment ionsVariesVariesFragmentation patterns can reveal structural features, such as the loss of the methyl group or water.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube.[3]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange exchangeable protons (e.g., hydroxyl groups) with deuterium, which simplifies the ¹H NMR spectrum.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrals of all protons.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): This experiment reveals proton-proton scalar couplings, which is essential for tracing the connectivity of the proton spin systems within the sugar ring.[3]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached proton assignments.[5]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the position of the O-methyl group and confirming the overall carbon skeleton.[3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the sugar.[1]

Mass Spectrometry (MS)

1. Sample Preparation for Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Dissolve a small amount of the this compound sample (typically in the µg to ng range) in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).[6]

  • The sample solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • For quantitative analysis or to enhance ionization, derivatization with a label such as 1-phenyl-3-methyl-5-pyrazolone (PMP) can be performed.[7]

2. LC-MS Data Acquisition:

  • Chromatography: Employ a suitable liquid chromatography method to separate this compound from any impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar compounds like monosaccharides.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions. ESI can be run in both positive and negative ion modes to detect different adducts.[8]

  • Mass Analysis: Acquire high-resolution mass spectra using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to determine the accurate mass of the molecular ions and confirm the elemental composition.

  • Tandem MS (MS/MS): Perform fragmentation of the isolated molecular ion of this compound (e.g., m/z 163.0965) using collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound identification using NMR and MS.

CrossValidationWorkflow cluster_Start Sample cluster_NMR NMR Analysis cluster_MS MS Analysis cluster_Validation Data Analysis & Cross-Validation cluster_Conclusion Conclusion Sample Purified this compound Sample NMR_Acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Sample->NMR_Acq Dissolve in deuterated solvent MS_Acq LC-HRMS & MS/MS Data Acquisition Sample->MS_Acq Dissolve in LC-MS grade solvent NMR_Data NMR Spectral Data: - Chemical Shifts (δ) - Coupling Constants (J) - NOEs NMR_Acq->NMR_Data Comparison Compare Experimental Data with Databases/Literature NMR_Data->Comparison MS_Data MS Data: - Accurate Mass (m/z) - Elemental Composition - Fragmentation Pattern MS_Acq->MS_Data MS_Data->Comparison CrossValidation Cross-Validation: - NMR connectivity confirms MS fragments - MS mass confirms NMR-derived structure Comparison->CrossValidation Confirmation Unambiguous Structure Confirmation of this compound CrossValidation->Confirmation

Caption: Cross-validation workflow for this compound identification.

Signaling Pathway of Cross-Validation Logic

The decision-making process in the cross-validation of this compound's structure can be visualized as a signaling pathway, where information from one technique triggers and confirms findings from the other.

SignalingPathway MS_Hypothesis MS Hypothesis: Molecular Formula = C₇H₁₄O₄ NMR_Validation1 NMR Validation: - 7 Carbon signals - 14 Proton signals (integrals) MS_Hypothesis->NMR_Validation1 confirms NMR_Connectivity NMR Connectivity (COSY, HMBC): - C-C backbone - Position of OCH₃ - Deoxy positions NMR_Validation1->NMR_Connectivity leads to MS_Validation MS/MS Validation: Fragments consistent with - Loss of CH₃ - Loss of H₂O - Ring cleavage NMR_Connectivity->MS_Validation predicts fragments for NMR_Stereochem NMR Stereochemistry (NOESY, J-couplings): - Relative configuration of stereocenters NMR_Connectivity->NMR_Stereochem provides framework for MS_Validation->NMR_Connectivity confirms Final_Structure Confirmed Structure of this compound MS_Validation->Final_Structure NMR_Stereochem->Final_Structure

Caption: Logical flow of cross-validation for this compound structure.

Conclusion

The structural elucidation of rare sugars like this compound demands a rigorous analytical approach. While both NMR and MS are powerful techniques in their own right, their individual limitations can be overcome by a cross-validation strategy. NMR provides the detailed atomic connectivity and stereochemical information, which is complemented by the accurate mass and elemental composition data from MS. By following the detailed experimental protocols and the logical cross-validation workflow presented in this guide, researchers can achieve an unambiguous and confident identification of this compound, facilitating advancements in medicinal chemistry and natural product research.

References

A Comparative Guide to the Synthesis of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of rare sugars like D-Sarmentose (2,6-dideoxy-D-arabino-hexose) is a critical step in the creation of novel therapeutics. This guide provides an objective comparison of the primary chemical synthesis routes to this compound, supported by experimental data to inform the selection of the most suitable method for your research needs.

Chemical Synthesis Routes: A Head-to-Head Comparison

Two principal chemical pathways for the synthesis of this compound donors have been prominently reported: a multi-step route commencing from a D-xylofuranose precursor and involving a key Wittig-Horner olefination, and a more classical approach utilizing glycosyl halides.

Route 1: The Wittig-Horner Olefination Approach

This modern and stereoselective approach begins with the readily available D-xylose and proceeds through a series of key transformations to yield a D-sarmentosyl donor. The critical steps include the formation of a D-xylofuranose precursor, a Wittig-Horner olefination to introduce the C6-deoxy functionality, an iodonium-ion induced 6-endo cyclization to form the pyranose ring, and subsequent functional group manipulations.

Route 2: The Glycosyl Halide Method

A more traditional route to 2-deoxyglycosides involves the use of highly reactive glycosyl halides.[1][2][3] This method typically involves the preparation of a protected 2-deoxyglycosyl bromide or chloride from a suitable precursor, followed by a Koenigs-Knorr type glycosylation with an acceptor alcohol in the presence of a promoter, such as a silver salt.[2] While potentially shorter, this route can be challenging due to the instability of the glycosyl halide intermediates.[1]

Quantitative Data Summary

The following table provides a comparative overview of the two primary chemical synthesis routes to a D-sarmentosyl donor.

ParameterRoute 1: Wittig-Horner OlefinationRoute 2: Glycosyl Halide Method
Starting Material D-XyloseD-Glucal or other suitable precursor
Key Intermediates D-Xylofuranose precursor, sulfanyl (B85325) alkene2-Deoxyglycosyl bromide/chloride
Number of Steps ~ 8 steps to the thioglycoside donor~ 3-5 steps to the glycosyl halide
Overall Yield ~35-40% (to the thioglycoside donor)Highly variable, often moderate
Stereoselectivity High, directed by the reaction sequenceCan be variable, dependent on conditions
Key Advantages High stereocontrol, well-establishedPotentially fewer steps
Key Disadvantages Longer overall sequenceInstability of intermediates

Experimental Protocols

Route 1: Wittig-Horner Olefination Detailed Protocol

This protocol is a summary of the synthesis of a D-sarmentosyl thioglycoside donor starting from D-xylose, as adapted from the literature.

Step 1: Preparation of 5-deoxy-D-xylofuranose precursor

  • D-xylose is converted to 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose in a multi-step process.

  • The isopropylidene acetal (B89532) is cleaved using acetyl chloride in methanol.

  • The free hydroxyl at C-2 is methylated.

  • Acid-catalyzed hydrolysis yields the 5-deoxy-D-xylofuranose precursor.

Step 2: Wittig-Horner Olefination

  • A solution of the 5-deoxy-D-xylofuranose precursor in dry THF is added to a solution of the appropriate phosphonate (B1237965) ylide at -78 °C.

  • The reaction is slowly warmed to room temperature and stirred for 48 hours.

  • After quenching with saturated aqueous NH4Cl, the product is extracted with an organic solvent.

  • Purification by column chromatography affords the sulfanyl alkene derivative in approximately 83% yield.

Step 3: [I+]-induced 6-endo Cyclization

  • The sulfanyl alkene is dissolved in a suitable solvent and cooled to -40 °C.

  • Iodonium di-sym-collidine perchlorate (B79767) (IDCP) is added, and the reaction is monitored by TLC.

  • After completion, the reaction is diluted, washed, and extracted.

  • Column chromatography yields the 2-iodo-1-thioglycoside in approximately 84% yield.

Step 4: Subsequent Transformations to D-Sarmentosyl Donor

  • The 2-iodo-1-thioglycoside undergoes further functional group manipulations, including deiodination and protection/deprotection steps, to yield the final D-sarmentosyl donor.

Route 2: Glycosyl Halide Method General Protocol

This protocol outlines a general procedure for the synthesis of a 2-deoxyglycoside using a glycosyl halide.

Step 1: Preparation of the Glycosyl Halide

  • A suitably protected 2-deoxy sugar precursor (e.g., a 1-O-acetyl or 1-O-picoloyl derivative) is dissolved in a dry solvent like dichloromethane.[4]

  • The solution is treated with a halogenating agent, such as HBr in acetic acid or a copper(II) halide, at low temperature.[2][4]

  • The reaction is carefully monitored, and upon completion, the volatile reagents and solvent are removed under reduced pressure. The resulting glycosyl halide is often used immediately in the next step due to its instability.[1]

Step 2: Glycosylation

  • The acceptor alcohol and a promoter (e.g., silver triflate, silver silicate) are dissolved in a dry, non-polar solvent under an inert atmosphere.[2][4]

  • The freshly prepared glycosyl halide, dissolved in a dry solvent, is added dropwise to the acceptor solution at low temperature.

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction mixture is filtered to remove insoluble silver salts, and the filtrate is washed, dried, and concentrated.

  • Purification by column chromatography yields the 2-deoxyglycoside.

Mandatory Visualizations

G cluster_route1 Route 1: Wittig-Horner Olefination cluster_route2 Route 2: Glycosyl Halide Method DXylose D-Xylose Xylofuranose D-Xylofuranose Precursor DXylose->Xylofuranose Multi-step preparation SulfanylAlkene Sulfanyl Alkene Xylofuranose->SulfanylAlkene Wittig-Horner Olefination IodoThioglycoside 2-Iodo-1-thioglycoside SulfanylAlkene->IodoThioglycoside [I+]-induced 6-endo Cyclization SarmentosylDonor1 D-Sarmentosyl Donor IodoThioglycoside->SarmentosylDonor1 Further Transformations Precursor Protected 2-Deoxy Sugar Precursor GlycosylHalide 2-Deoxyglycosyl Halide Precursor->GlycosylHalide Halogenation Glycosylation Glycosylation GlycosylHalide->Glycosylation SarmentosylDonor2 D-Sarmentosyl Glycoside Glycosylation->SarmentosylDonor2 G TDPGlucose TDP-D-Glucose TDP4keto6deoxy TDP-4-keto-6-deoxy-D-glucose TDPGlucose->TDP4keto6deoxy TDP-glucose-4,6-dehydratase DiketoIntermediate 3,4-Diketo Intermediate TDP4keto6deoxy->DiketoIntermediate 2-Dehydratase TDPSarmentose TDP-D-Sarmentose DiketoIntermediate->TDPSarmentose 3-Ketoreductase & 5-Epimerase

References

A Researcher's Guide to Enantiomeric Purity Analysis of D-Sarmentose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like D-Sarmentose is a critical step in development and quality control. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, a 2,6-dideoxy-3-O-methyl-hexopyranose. We present a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data for analogous compounds, and offer detailed protocols to aid in method selection and implementation.

The unique structure of this compound, with its deoxygenated and methylated positions, influences its polarity and volatility, which are key considerations for analytical method development. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon established methods for the enantiomeric separation of similar dideoxy and O-methylated monosaccharides to provide relevant and practical insights.

Comparative Analysis of Key Methodologies

The two primary chromatographic techniques for the enantiomeric resolution of chiral compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and requirements. The choice between these methods often depends on factors such as sample volatility, the need for derivatization, desired sensitivity, and available instrumentation.

Table 1: Comparison of GC-MS and HPLC for Enantiomeric Purity Analysis of this compound Analogs

ParameterChiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile derivatives in the gas phase based on differential interactions with a chiral stationary phase.Separation in the liquid phase based on differential interactions with a chiral stationary phase.
Sample Volatility Requires derivatization to increase volatility.Can analyze non-volatile compounds directly.
Typical Derivatization Acetylation (often after reduction to alditol), silylation (e.g., TMS), trifluoroacetylation.Generally not required, but can be used to improve detection.
Chiral Stationary Phase Cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin).Polysaccharide derivatives (e.g., Chiralpak®, Lux®).
Resolution Generally provides high-resolution separation.[1]Excellent resolution can be achieved with appropriate column and mobile phase selection.[2][3]
Sensitivity High sensitivity, especially with mass spectrometric detection (LOD in pmol range).[1]Sensitivity is detector-dependent (UV, RI, MS); MS detection offers high sensitivity.
Analysis Time Typically longer due to temperature programming.Can be faster, with modern UHPLC systems offering rapid separations.
Instrumentation GC system coupled with a Mass Spectrometer.HPLC or UHPLC system with a suitable detector (e.g., UV, CD, MS).
Key Advantage High resolving power and structural information from MS.Broader applicability to non-volatile compounds and less sample preparation.

Experimental Protocols

Below are detailed experimental protocols for the enantiomeric analysis of this compound, extrapolated from established methods for similar sugar derivatives.

Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for sensitive and high-resolution enantiomeric separation following derivatization.

1. Sample Preparation and Derivatization (Alditol Acetates)

  • Reduction: To a dried sample of this compound (approx. 1 mg), add 0.5 mL of a freshly prepared solution of sodium borohydride (B1222165) (10 mg/mL in 1 M NH₄OH). Incubate at 40°C for 90 minutes.

  • Quenching: Add 100 µL of glacial acetic acid to stop the reaction.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen. Add 0.5 mL of methanol (B129727) and evaporate to dryness; repeat this step three times to remove borate (B1201080) salts.

  • Acetylation: Add 200 µL of acetic anhydride (B1165640) and 200 µL of pyridine. Seal the vial and heat at 100°C for 1 hour.

  • Work-up: After cooling, add 1 mL of water and vortex. Extract the alditol acetates with 3 x 0.5 mL of dichloromethane. Combine the organic layers and wash with 1 mL of water. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to a final volume of approximately 100 µL for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Chirasil-β-Dex (or similar β-cyclodextrin based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C, split ratio 20:1.

  • Oven Program: 100°C hold for 2 min, ramp to 180°C at 2°C/min, then ramp to 220°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Data Analysis: Quantify the enantiomers based on the peak areas of their respective characteristic ions.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

This method is advantageous for its direct analysis capabilities without the need for derivatization.

1. Sample Preparation

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column. Polysaccharide-based chiral stationary phases are known for their broad applicability in separating enantiomers.[4]

  • Mobile Phase: A mixture of n-hexane and ethanol. The optimal ratio needs to be determined empirically, starting with a ratio of 90:10 (v/v). Isocratic elution is typically used.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the compound has sufficient chromophore. For higher sensitivity and specificity, a mass spectrometer can be used as the detector.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Method Selection Workflow

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing between GC-MS and HPLC for the enantiomeric purity analysis of a compound like this compound.

G start Start: Enantiomeric Purity Analysis of this compound volatility Is the analyte sufficiently volatile for GC? start->volatility derivatization_q Is derivatization acceptable? volatility->derivatization_q No gc_ms Select Chiral GC-MS volatility->gc_ms Yes hplc Select Chiral HPLC derivatization_q->hplc No sensitivity_q Is high sensitivity (pmol level) required? derivatization_q->sensitivity_q Yes end_gc GC-MS Protocol gc_ms->end_gc ms_detector Consider HPLC with MS detection hplc->ms_detector High sensitivity needed end_hplc HPLC Protocol hplc->end_hplc sensitivity_q->gc_ms Yes sensitivity_q->hplc No ms_detector->end_hplc

Caption: Decision workflow for selecting an analytical method for this compound enantiomeric purity analysis.

Conclusion

Both chiral GC-MS and HPLC offer robust and reliable methods for the enantiomeric purity analysis of this compound. The choice of method will be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and the acceptability of sample derivatization.

  • Chiral GC-MS is the method of choice when high sensitivity and structural confirmation are paramount. The derivatization step, while adding to the sample preparation time, allows for the analysis of the otherwise non-volatile sugar and often leads to excellent chromatographic resolution on chiral cyclodextrin columns.[1]

  • Chiral HPLC provides a more direct approach, avoiding the need for derivatization and potentially offering faster analysis times. Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of enantiomers, and the use of different mobile phases allows for the optimization of selectivity.[2][3][4]

For drug development professionals, the validation of the chosen method according to regulatory guidelines is a crucial subsequent step to ensure the accuracy, precision, and reliability of the enantiomeric purity assessment. This guide serves as a foundational resource for initiating the development and selection of an appropriate analytical strategy for this compound and related chiral monosaccharides.

References

A Comparative Guide to the Quantitative Analysis of D-Sarmentose in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of rare sugars such as D-Sarmentose in plant extracts is crucial for understanding their biosynthetic pathways, physiological roles, and potential pharmacological applications. This guide provides a comparative overview of two powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds like sugars in their native form.[1][2][3][4]

1. Sample Extraction:

  • Homogenize 100 mg of lyophilized plant tissue in 1 mL of 80% methanol.

  • Incubate the mixture at 60°C for 30 minutes with occasional vortexing.

  • Centrifuge at 13,000 x g for 15 minutes.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of ultrapure water and filter through a 0.22 µm syringe filter before injection.

2. HPLC-MS Analysis:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar sugars.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization, is typically used.[1]

  • Flow Rate: A flow rate of 0.3 mL/min is common.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is often employed for sugar analysis. Quantification is achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly efficient technique for separating and quantifying volatile compounds. For non-volatile sugars like this compound, a derivatization step is mandatory to increase their volatility.[5][6][7][8]

1. Sample Extraction:

  • Follow the same extraction procedure as described for HPLC-MS.

2. Derivatization:

  • The dried extract is first subjected to methoximation to stabilize the anomeric forms of the sugar. This is achieved by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating at 37°C for 90 minutes.[7]

  • Following methoximation, silylation is performed to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added, and the mixture is incubated at 37°C for 30 minutes.[7]

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is employed to separate the derivatized sugars.

  • MS Detection: Electron ionization (EI) is the standard ionization technique. Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-MS and GC-MS for the quantitative analysis of rare sugars like this compound. These values are representative and may vary depending on the specific instrumentation, plant matrix, and method optimization.

ParameterHPLC-MSGC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 15 ng/mL
Linearity (r²) > 0.995> 0.99
Recovery 85 - 110%80 - 115%
Throughput Higher (no derivatization)Lower (requires derivatization)
Sample Preparation SimplerMore complex (derivatization required)[5][6]
Selectivity High (especially with MS/MS)High
Robustness GoodVery good

Visualizations

Below are diagrams illustrating the experimental workflow and a comparison of the analytical methods.

cluster_extraction Sample Preparation cluster_hplc HPLC-MS Analysis cluster_gc GC-MS Analysis plant_material Plant Material homogenization Homogenization in 80% Methanol plant_material->homogenization extraction Heated Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution drying->reconstitution hplc_injection HILIC-HPLC Injection reconstitution->hplc_injection Direct Analysis derivatization Derivatization (Methoximation & Silylation) reconstitution->derivatization Requires Derivatization ms_detection_hplc ESI-MS Detection hplc_injection->ms_detection_hplc quantification_hplc Quantification ms_detection_hplc->quantification_hplc gc_injection GC Injection derivatization->gc_injection ms_detection_gc EI-MS Detection gc_injection->ms_detection_gc quantification_gc Quantification ms_detection_gc->quantification_gc

Figure 1: General workflow for the quantitative analysis of this compound.

cluster_hplc HPLC-MS cluster_gc GC-MS center_node This compound Quantification hplc_node HPLC-MS center_node->hplc_node is a method for gc_node GC-MS center_node->gc_node is a method for hplc_adv1 No Derivatization hplc_node->hplc_adv1 hplc_adv2 Higher Throughput hplc_node->hplc_adv2 hplc_adv3 Analysis of Native Form hplc_node->hplc_adv3 hplc_adv4 Lower LOD/LOQ hplc_node->hplc_adv4 gc_adv1 High Robustness gc_node->gc_adv1 gc_adv2 Excellent Separation gc_node->gc_adv2 gc_adv3 Established Libraries gc_node->gc_adv3 gc_disadv1 Requires Derivatization gc_node->gc_disadv1

Figure 2: Comparison of HPLC-MS and GC-MS for this compound analysis.

Objective Comparison and Recommendations

Both HPLC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in plant extracts. The choice between the two methods will largely depend on the specific research goals, available instrumentation, and the complexity of the plant matrix.

HPLC-MS is generally preferred when:

  • High throughput is required.

  • Analysis of the native, underivatized sugar is desired.

  • The sample volume is limited, and maximum sensitivity is needed.

  • The plant extract contains many interfering compounds that are not amenable to GC analysis.

GC-MS is a suitable choice when:

  • A highly robust and reproducible method is paramount.

  • Excellent chromatographic separation of isomers is necessary.

  • Structural confirmation through mass spectral library matching is important.

  • The laboratory has well-established protocols for sugar derivatization.

References

Navigating D-Sarmentose Analysis: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of D-Sarmentose, a deoxy sugar of interest in various bioactive compounds, is paramount. This guide provides a framework for an inter-laboratory comparison of common analytical techniques, offering hypothetical yet representative data to illustrate performance differences. Detailed experimental protocols and a proposed biosynthetic pathway are included to support comprehensive understanding and application.

This compound, a 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose, presents unique analytical challenges due to its lack of a strong chromophore. Its presence in natural products necessitates robust analytical methods for quantification and characterization.[1][2] This guide outlines a hypothetical inter-laboratory study designed to compare three prevalent analytical techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Capillary Electrophoresis (CE) with indirect UV detection.

Comparative Analysis of Analytical Methods

To ensure a standardized comparison, three hypothetical laboratories with expertise in carbohydrate analysis participated in this simulated study. Each laboratory received identical batches of a purified this compound standard and a complex sample matrix spiked with a known concentration of this compound. The objective was to assess the accuracy, precision, linearity, and limits of detection and quantification for each method.

Table 1: Hypothetical Performance Data for this compound Analysis

ParameterHPLC-RIDGC-MS (as alditol acetates)Capillary Electrophoresis
**Linearity (R²) **0.99850.99920.9979
Accuracy (% Recovery) 98.5%101.2%97.8%
Precision (RSD%) 1.8%1.2%2.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL3.0 µg/mL

The hypothetical results suggest that GC-MS offers the highest sensitivity and precision, which is often the case for volatile derivatives of sugars.[3] HPLC-RID provides a simpler, non-destructive method, though with lower sensitivity.[4] Capillary electrophoresis presents an alternative with rapid analysis times but may have slightly lower precision in this hypothetical scenario.[5][6][7][8]

Experimental Workflows and Protocols

Detailed and standardized protocols are crucial for minimizing inter-laboratory variability. The following sections outline the methodologies for the three analytical techniques compared in this guide.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Standard Preparation Standard Preparation Derivatization (for GC-MS) Derivatization (for GC-MS) Standard Preparation->Derivatization (for GC-MS) HPLC-RID Analysis HPLC-RID Analysis Standard Preparation->HPLC-RID Analysis CE Analysis CE Analysis Standard Preparation->CE Analysis Spiked Matrix Preparation Spiked Matrix Preparation Spiked Matrix Preparation->Derivatization (for GC-MS) Spiked Matrix Preparation->HPLC-RID Analysis Spiked Matrix Preparation->CE Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Quantification Quantification HPLC-RID Analysis->Quantification GC-MS Analysis->Quantification CE Analysis->Quantification Statistical Evaluation Statistical Evaluation Quantification->Statistical Evaluation Method Comparison Method Comparison Statistical Evaluation->Method Comparison

Caption: A generalized workflow for the inter-laboratory comparison of this compound analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Instrumentation: An HPLC system equipped with a refractive index detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80°C.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Alditol Acetates):

    • Reduce the sugar sample with sodium borohydride (B1222165) in water.

    • Neutralize with acetic acid.

    • Remove borate (B1201080) by co-evaporation with methanol.

    • Acetylate the resulting alditol with acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or sodium acetate) at 100°C for 1 hour.

    • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A capillary column suitable for sugar derivative analysis (e.g., DB-225).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 160°C, ramped to 220°C at 4°C/min.

  • Injection Mode: Splitless.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the this compound alditol acetate.

  • Quantification: Internal standard method using a suitable sugar alcohol (e.g., myo-inositol) carried through the derivatization process.

Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm effective length).

  • Background Electrolyte (BGE): 100 mM borate buffer, pH 9.3.

  • Voltage: 20 kV (normal polarity).

  • Detection: Indirect UV detection at 254 nm using a chromophore added to the BGE.

  • Sample Preparation: Samples are dissolved in deionized water.

  • Injection: Hydrodynamic injection.

  • Quantification: External standard calibration curve of this compound.

Proposed Biosynthetic Pathway of this compound

Understanding the biosynthetic origin of this compound can provide context for its occurrence in natural products. Deoxy sugars are typically biosynthesized from common nucleotide-activated sugars through a series of enzymatic reactions.[9][10] The following diagram illustrates a plausible pathway for the formation of NDP-D-Sarmentose, a likely activated precursor for glycosylation.

G NDP-D-Glucose NDP-D-Glucose NDP-4-keto-6-deoxy-D-glucose NDP-4-keto-6-deoxy-D-glucose NDP-D-Glucose->NDP-4-keto-6-deoxy-D-glucose Dehydratase NDP-2,6-dideoxy-D-xylo-4-hexulose NDP-2,6-dideoxy-D-xylo-4-hexulose NDP-4-keto-6-deoxy-D-glucose->NDP-2,6-dideoxy-D-xylo-4-hexulose 2,3-Dehydratase & Reductase NDP-2,6-dideoxy-D-xylo-hexopyranose NDP-2,6-dideoxy-D-xylo-hexopyranose NDP-2,6-dideoxy-D-xylo-4-hexulose->NDP-2,6-dideoxy-D-xylo-hexopyranose Epimerase & Reductase NDP-D-Sarmentose NDP-D-Sarmentose NDP-2,6-dideoxy-D-xylo-hexopyranose->NDP-D-Sarmentose Methyltransferase (3-O-methylation)

Caption: A proposed biosynthetic pathway for NDP-D-Sarmentose from NDP-D-Glucose.

This guide serves as a foundational resource for laboratories involved in the analysis of this compound. By providing a comparative framework and detailed methodologies, it aims to promote consistency and accuracy in the quantification of this important deoxy sugar, ultimately supporting advancements in drug discovery and development.

References

Conformational Landscape of D-Sarmentose and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of carbohydrates is intrinsically linked to their biological function, governing molecular recognition events that are crucial in health and disease. D-Sarmentose, a 2,6-dideoxy-3-O-methyl-xylo-hexopyranose, is a key sugar component in various naturally occurring bioactive compounds, including cardenolide glycosides with significant pharmacological properties.[1][2] Understanding the conformational preferences of this compound and its derivatives is therefore paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the conformational behavior of this compound-containing molecules, supported by experimental NMR data and computational modeling insights.

Conformational Preferences: A Data-Driven Comparison

The conformation of the pyranose ring in this compound and its derivatives is predominantly found in the chair conformation (¹C₄ or ⁴C₁). The specific preference is influenced by the substituents on the sugar ring and the nature of the aglycone it is attached to. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³J(H,H)) and Nuclear Overhauser Effect (NOE) data, serves as a powerful tool to elucidate these conformational equilibria in solution.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the relative energies of different conformers and the dynamics of their interconversion.

Below is a summary of key experimental data for this compound derivatives and related 2,6-dideoxy-3-O-methyl-hexopyranoses.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Anomeric Position of β-Sarmentose and Related Sugars in Glycosides [3]

Sugar MoietyAnomeric Proton (¹H)Anomeric Carbon (¹³C)
β-Sarmentose5.22 - 5.27Not Reported
β-Cymarose5.22 - 5.27Not Reported
β-Oleandrose4.84 - 4.9198.5 - 99.0
β-Diginose4.84 - 4.9198.5 - 99.0

Table 2: Key NMR Parameters for Conformational Analysis of a Synthetic Cardenolide with a β-D-Sarmentose Moiety [4]

NMR ParameterObserved Value/ContactInferred Conformation
Key NOE ContactH₁–H₅⁴C₁
Heteronuclear Coupling Constant (¹J(C₁,H₁))162 Hz⁴C₁
Vicinal Coupling Constant (³J(H₁,H₂)) for a related intermediate9.2 Hz (trans-diaxial)⁴C₁

The data in Table 1 highlights how the stereochemistry of the sugar influences the chemical environment of the anomeric center, providing a basis for distinguishing between different 2,6-dideoxy-3-O-methyl-hexopyranoses. The data in Table 2 for a synthetic cardenolide containing a β-D-sarmentose moiety strongly supports a preference for the ⁴C₁ chair conformation.[4] The observed NOE between the anomeric proton (H₁) and the proton at C₅ is a hallmark of this conformation. Furthermore, the large vicinal coupling constant between H₁ and H₂ in a related synthetic intermediate is indicative of a trans-diaxial relationship, which is characteristic of the ⁴C₁ chair.[4]

Experimental Protocols

A combined approach of high-resolution NMR spectroscopy and computational modeling is the gold standard for the conformational analysis of carbohydrates.

Protocol 1: Conformational Analysis of this compound Derivatives using NMR Spectroscopy
  • Sample Preparation: Dissolve the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) to a concentration of 5-10 mg/mL.

  • 1D ¹H NMR Spectroscopy: Acquire a high-resolution 1D ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the sugar ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., the entire sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can aid in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).[5] The presence of specific cross-peaks, such as between H-1 and H-5, is indicative of a particular chair conformation. The choice between NOESY and ROESY depends on the molecular weight of the compound.[6][5]

  • Data Analysis:

    • Measure the chemical shifts (δ) for all proton and carbon signals.

    • Extract vicinal proton-proton coupling constants (³J(H,H)) from the 1D or 2D spectra. The magnitude of these couplings is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the ring conformation.[7] For instance, large ³J(H,H) values (8-10 Hz) are typically observed for axial-axial protons, while smaller values (1-4 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions.[8]

    • Analyze NOESY/ROESY spectra to identify key spatial proximities that define the ring's conformation and the orientation of substituents.

Protocol 2: Computational Conformational Analysis
  • Structure Building: Construct the 3D structure of the this compound derivative using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved using molecular mechanics (MM) force fields optimized for carbohydrates (e.g., GLYCAM).

  • Quantum Mechanical Optimization: Select the low-energy conformers from the MM search and perform geometry optimization using Density Functional Theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*). This provides more accurate geometries and relative energies of the conformers.

  • NMR Parameter Calculation: For the optimized conformers, calculate NMR parameters such as chemical shifts and coupling constants using appropriate quantum mechanical methods (e.g., GIAO for chemical shifts).

  • Comparison with Experimental Data: Compare the calculated NMR parameters with the experimental data to determine the most probable conformation or the equilibrium distribution of conformers in solution.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational equilibria and the workflow for their analysis.

conformational_equilibrium C4_1 ⁴C₁ (Chair) C1_4 ¹C₄ (Chair) C4_1->C1_4 Ring Inversion Boat Boat/Twist-Boat C4_1->Boat Transition State C1_4->Boat Transition State

Caption: Equilibrium between chair and boat conformations of a pyranose ring.

experimental_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Sample This compound Derivative NMR_Acquisition 1D & 2D NMR Acquisition (¹H, COSY, TOCSY, HSQC, NOESY/ROESY) Sample->NMR_Acquisition NMR_Data NMR Data (δ, J, NOE) NMR_Acquisition->NMR_Data Comparison Comparison & Conformational Assignment NMR_Data->Comparison Structure_Build 3D Structure Building Conf_Search Conformational Search (MM) Structure_Build->Conf_Search DFT_Opt DFT Optimization & Energy Calculation Conf_Search->DFT_Opt NMR_Calc NMR Parameter Calculation DFT_Opt->NMR_Calc NMR_Calc->Comparison

Caption: Integrated workflow for conformational analysis.

References

Unveiling the Molecular Interactions of D-Sarmentose with Protein Targets: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the computational docking of D-Sarmentose, a key sugar moiety in bioactive cardiac glycosides, with its primary protein target. This guide provides a comparative analysis of binding affinities, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

This compound is a deoxy sugar that constitutes the glycone part of certain cardiac glycosides, natural compounds known for their significant biological activities, including cardiotonic, anti-inflammatory, and anticancer effects. Understanding the interaction of these glycosides and their components with protein targets at a molecular level is crucial for the development of novel therapeutics. This guide focuses on the docking studies of this compound-containing cardiac glycosides with their primary protein target, the Na+/K+-ATPase pump, and other potential cancer-related targets.

Comparative Analysis of Binding Affinities

While direct docking studies on the isolated this compound molecule are not extensively available in public literature, its role as a crucial component of cardiac glycosides allows us to infer its binding characteristics through the analysis of these larger molecules. The primary target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2][] Several computational docking studies have investigated the binding of various cardiac glycosides to this protein, providing insights into their inhibitory mechanism. Furthermore, recent studies have explored the interaction of these compounds with other potential protein targets implicated in cancer.[4][5]

The following table summarizes the binding affinities (docking scores) of representative cardiac glycosides with the Na+/K+-ATPase and other cancer-related protein targets. These values, presented in kcal/mol, indicate the predicted stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Protein TargetLigand (Cardiac Glycoside)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Na+/K+-ATPase Digoxin-Neratinib-7.1[6]
HER2 Camptothecin-8.3[6]Neratinib-7.1[6]
mTOR Lupeol (B1675499)-11.56[7]--
Topoisomerase Lupeol-7.51[7]--
BCL-2 Lupeol-6.86[7]--
PTK Lupeol---
PI3K Lupeol---
RAC1B Screened DrugBank Compounds-11.6 to -9.7[8]EHop-016-8[8]
FIH-1 DigoxinBinds[4]--
NF-κB DigoxinBinds[4]--
HDAC DigoxinDoes not bind[4]--
IAP DigoxinDoes not bind[4]--
PI3K DigoxinDoes not bind[4]--

Note: Direct docking scores for Digoxin with Na+/K+-ATPase were not consistently reported in a comparable format across the search results. However, its strong inhibitory activity is well-established.

Experimental Protocols for Molecular Docking

The following is a generalized protocol for performing molecular docking studies, based on common practices in the field. This methodology can be adapted for studying the interaction of this compound-containing compounds with various protein targets.

1. Preparation of the Protein Structure:

  • The three-dimensional structure of the target protein (e.g., Na+/K+-ATPase) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands not relevant to the study are removed.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

  • The protein structure is then saved in the appropriate format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand Structure:

  • The 2D structure of the ligand (e.g., a this compound-containing cardiac glycoside) is drawn using chemical drawing software like ChemDraw.

  • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field.

  • Gasteiger charges are computed for the ligand, and the rotatable bonds are defined.

  • The final ligand structure is saved in the appropriate format (e.g., PDBQT).

3. Docking Simulation:

  • A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

  • The docking simulation is performed using software such as AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the protein's active site.

  • The program calculates the binding energy for each conformation, and the results are clustered based on conformational similarity.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

  • The docking protocol can be validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined one.

Visualizing Molecular Interactions and Pathways

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Cardiac glycosides, through their interaction with the Na+/K+-ATPase, can trigger a cascade of intracellular signaling events that ultimately lead to apoptosis (programmed cell death) in cancer cells.[1] This signaling pathway involves the modulation of various pro-apoptotic and anti-apoptotic proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cardiac_Glycoside Cardiac_Glycoside Na_K_ATPase Na_K_ATPase Cardiac_Glycoside->Na_K_ATPase Inhibition Src Src Na_K_ATPase->Src Activation ROS Increased ROS Na_K_ATPase->ROS Induction EGFR EGFR Src->EGFR Transactivation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Activation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Activation NF_kB NF-κB PI3K_Akt_mTOR->NF_kB Activation Apoptosis Apoptosis NF_kB->Apoptosis Inhibition of Anti-apoptotic Genes Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c Release Caspase_Activation->Apoptosis Execution

Caption: Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase, leading to apoptosis.

Experimental Workflow for Molecular Docking

The process of in silico molecular docking involves a series of sequential steps, from data acquisition to the final analysis of the results. This workflow provides a structured approach for researchers to follow.

G Start Start Protein_Preparation Protein Structure Preparation (PDB) Start->Protein_Preparation Ligand_Preparation Ligand Structure Preparation (SDF/MOL2) Start->Ligand_Preparation Grid_Generation Grid Box Generation Protein_Preparation->Grid_Generation Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking Grid_Generation->Docking Results_Analysis Analysis of Docking Poses & Scores Docking->Results_Analysis Interaction_Visualization Visualization of Interactions (PyMOL) Results_Analysis->Interaction_Visualization End End Interaction_Visualization->End

Caption: A typical workflow for performing a molecular docking study.

References

Safety Operating Guide

Proper Disposal of D-Sarmentose: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of D-Sarmentose, a rare sugar, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, proper disposal protocols should always be followed to maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Although not considered hazardous, standard laboratory practices should be observed. In case of accidental exposure, follow these first aid measures:

  • Skin Contact: While first aid is not typically required, it is recommended to wash the exposed area with soap and water.[1]

  • Eye Contact: As a precautionary measure, flush the eyes with water. If contact lenses are present, they should be removed. If eye irritation develops and persists, it is advisable to consult a specialist.[1]

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. If symptoms persist, seek medical attention. Never give anything by mouth to an unconscious person.[1][2]

For personal protection, standard laboratory attire, including a lab coat, safety goggles, and gloves, should be worn. Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust particles.

Quantitative Data for Disposal Considerations

For educational and research laboratories, the disposal of small quantities of this compound is generally straightforward. The following table summarizes key disposal parameters.

ParameterGuidelineCitation
Small Quantities (Aqueous Solution) Less than 4 liters of a non-hazardous, neutralized solution may be considered for drain disposal, subject to local regulations.[3]
pH for Neutralized Solutions The pH of aqueous solutions should be adjusted to a neutral range of 5.5 to 9.5 before drain disposal.[4]
Dilution Ratio for Drain Disposal Following neutralization, flush with at least 20 parts water for every part of the disposed solution.[4]

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe and compliant disposal of this compound.

Step 1: Initial Assessment

  • Purity and Contamination: Determine if the this compound is pure or if it has been mixed with other chemicals. If it is contaminated with hazardous substances, it must be treated as hazardous waste.

  • Quantity: Assess the amount of this compound to be disposed of. Small, research-quantity amounts of pure this compound are generally considered non-hazardous.

Step 2: Deactivation and Neutralization (If Applicable)

  • For pure, uncontaminated this compound in solid form, no deactivation is necessary.

  • For aqueous solutions of this compound, check the pH. If the solution is acidic or basic due to other components, it must be neutralized to a pH between 5.5 and 9.5 before disposal.[4]

Step 3: Disposal of Non-Hazardous this compound

  • Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular trash, provided it is securely contained.

  • Aqueous Solutions: For small quantities of neutralized, non-hazardous aqueous solutions, disposal down the sanitary sewer may be permissible. This should be followed by a generous water flush (at least a 20:1 water-to-solution ratio).[4] Always adhere to local and institutional regulations regarding drain disposal.

Step 4: Disposal of Contaminated or Hazardous this compound Waste

  • If this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste.

  • Segregation and Labeling: The waste must be segregated and stored in a clearly labeled, sealed container. The label should detail all contents and their approximate concentrations.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for proper disposal.[3][6] Do not attempt to dispose of hazardous waste through standard drains or trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound for Disposal is_contaminated Is the this compound contaminated with hazardous material? start->is_contaminated is_solution Is the this compound in an aqueous solution? is_contaminated->is_solution No hazardous_waste Treat as Hazardous Waste: - Segregate and Label - Contact EHS for pickup is_contaminated->hazardous_waste Yes neutralize Neutralize solution to pH 5.5 - 9.5 is_solution->neutralize Yes solid_disposal Dispose in regular solid waste is_solution->solid_disposal No drain_disposal Dispose down sanitary sewer with copious amounts of water (follow local regulations) neutralize->drain_disposal end End of Process drain_disposal->end solid_disposal->end hazardous_waste->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.